molecular formula C13H25NO4 B565817 5-Octyl D-Glutamate

5-Octyl D-Glutamate

货号: B565817
分子量: 259.34 g/mol
InChI 键: UCDDOKSXLQWTOD-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Octyl D-glutamate, also known as 5-octyl ester D-glutamate, is a stable, cell-permeable molecule that generates free D-glutamate upon hydrolysis of the ester bond by cytoplasmic esterases. It may be used to increase levels of cytoplasmic D-glutamate. This compound is useful in studies examining the cellular effects of 5-octyl L-glutamate or 5-octyl α-ketoglutarate.>While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles, including as a precursor for α-ketoglutarate. This compound, also known as 5-octyl ester D-glutamate, is a stable, cell-permeable molecule that generates free D-glutamate upon hydrolysis of the ester bond by cytoplasmic esterases. It may be used in experiments to increase levels of cytoplasmic D-glutamate. This compound is useful in studies examining the cellular effects of 5-octyl L-glutamate or 5-octyl α-ketoglutarate.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDDOKSXLQWTOD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable pro-drug designed to deliver D-glutamate into the intracellular environment. Its mechanism of action is indirect, relying on the enzymatic cleavage of its octyl ester bond by cytoplasmic esterases to release D-glutamate. The liberated D-glutamate then integrates into cellular metabolic pathways, most notably serving as a substrate for D-amino acid oxidase (DAO) to produce α-ketoglutarate (AKG), a key intermediate in the Krebs cycle and a signaling molecule. This guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and downstream signaling effects associated with the use of this compound in research settings.

Introduction

D-amino acids, once thought to be exclusive to bacteria, are now recognized as important signaling molecules in mammals, particularly in the central nervous system. The study of their function has been greatly facilitated by the development of tools that can modulate their intracellular concentrations. This compound is one such tool, enabling researchers to bypass the limited permeability of the cell membrane to D-glutamate and investigate its intracellular effects. The octyl ester moiety renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous cytoplasmic esterases hydrolyze the ester bond, releasing D-glutamate and octanol.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a pro-drug for intracellular D-glutamate delivery. This process can be broken down into two key steps: cellular uptake and enzymatic activation.

Cellular Uptake and Intracellular Hydrolysis

Being a lipophilic ester, this compound readily crosses the plasma membrane. Following its entry into the cytoplasm, it is rapidly hydrolyzed by non-specific intracellular esterases.[1] This enzymatic action releases free D-glutamate and octanol.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_ODG_ext This compound 5_ODG_int This compound 5_ODG_ext->5_ODG_int Passive Diffusion D_Glu D-Glutamate 5_ODG_int->D_Glu Hydrolysis Octanol Octanol 5_ODG_int->Octanol Hydrolysis Esterases Cytoplasmic Esterases Esterases->5_ODG_int

Figure 1: Cellular uptake and activation of this compound.

Metabolic Fate of Intracellular D-Glutamate

The primary metabolic pathway for intracellular D-glutamate is its oxidative deamination by D-amino acid oxidase (DAO), a peroxisomal flavoenzyme.[2][3][4] This reaction converts D-glutamate to α-ketoglutarate (α-KG), ammonia (NH₃), and hydrogen peroxide (H₂O₂).

G D_Glu D-Glutamate AKG α-Ketoglutarate (AKG) D_Glu->AKG Oxidative Deamination NH3 Ammonia (NH₃) D_Glu->NH3 H2O2 Hydrogen Peroxide (H₂O₂) D_Glu->H2O2 DAO D-Amino Acid Oxidase (DAO) DAO->D_Glu

Figure 2: Metabolic conversion of D-Glutamate to α-Ketoglutarate.

Downstream Signaling Pathways

The generation of α-ketoglutarate from D-glutamate links the administration of this compound to a multitude of downstream signaling pathways, as α-KG is a central hub in cellular metabolism and regulation.

Krebs Cycle and Energy Metabolism

α-Ketoglutarate is a critical intermediate in the Krebs (TCA) cycle, a fundamental pathway for cellular energy production. By feeding into the Krebs cycle, the α-KG produced from D-glutamate can contribute to the cellular energy pool.

Regulation of α-Ketoglutarate-Dependent Dioxygenases

α-Ketoglutarate is an essential cofactor for a large family of α-KG-dependent dioxygenases, which play crucial roles in various cellular processes, including epigenetic modifications (histone and DNA demethylation) and hypoxia signaling (prolyl hydroxylases). An increase in intracellular α-KG can therefore modulate the activity of these enzymes.

mTOR Signaling

Studies have shown that α-ketoglutarate can influence the activity of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. While the exact mechanisms are still under investigation, α-KG has been reported to inhibit mTOR signaling, which may contribute to its observed effects on lifespan in model organisms.

G AKG α-Ketoglutarate mTOR_pathway mTOR Signaling Pathway AKG->mTOR_pathway Inhibition Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth

Figure 3: α-Ketoglutarate-mediated inhibition of mTOR signaling.

Data Presentation

Quantitative data on the direct effects of this compound are limited in the currently available literature. The following tables are structured to present key quantitative parameters that are essential for understanding its mechanism of action. Further research is required to populate these tables with specific experimental values.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular FormulaC₁₃H₂₅NO₄[4]
Molecular Weight259.34 g/mol
CAS Number149332-65-0
Purity≥98%
FormulationCrystalline solid

Table 2: Anticipated Pharmacokinetic and Pharmacodynamic Parameters (Requires Experimental Determination)

ParameterDescriptionAnticipated Value Range
Hydrolysis Rate (t½) Half-life of this compound in cell lysateMinutes
Intracellular D-Glutamate [C] Peak intracellular concentration of D-glutamate following treatmentMicromolar to Millimolar
Intracellular α-KG [C] Fold-increase in intracellular α-ketoglutarate concentration>1
DAO Activity (Vmax) Maximum rate of D-glutamate conversion by DAOVaries by cell type
mTOR Inhibition (IC₅₀) Concentration of intracellular α-KG required for 50% mTOR inhibitionVaries by cell type and assay

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Synthesis of this compound

This protocol is adapted from Chin et al., 2014.

  • Materials: D-Glutamic acid, octanol, tetrafluoroboric acid-dimethyl ether complex, anhydrous sodium sulfate, anhydrous tetrahydrofuran (THF), anhydrous triethylamine, ethyl acetate.

  • Procedure:

    • Suspend D-Glutamic acid and anhydrous sodium sulfate in octanol.

    • Add tetrafluoroboric acid-dimethyl ether complex and stir the mixture overnight at room temperature.

    • Add anhydrous THF to the mixture and filter it through a pad of activated charcoal.

    • Add anhydrous triethylamine to the clear filtrate to obtain a milky white slurry.

    • Triturate with ethyl acetate to precipitate the monoester monoacid.

    • Collect the precipitate, wash with additional ethyl acetate, and dry in vacuo to yield this compound as a white solid.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., neuronal cell lines like SH-SY5Y for neurobiology studies, or cancer cell lines like HeLa for metabolic studies).

  • Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator).

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration for treating the cells. Include a vehicle control (DMSO alone) in all experiments.

Measurement of Intracellular Esterase Activity
  • Principle: A fluorogenic esterase substrate (e.g., fluorescein diacetate) is used to measure general intracellular esterase activity.

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • Add the fluorogenic esterase substrate to the lysates.

    • Measure the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the esterase activity.

Quantification of Intracellular D-Glutamate and α-Ketoglutarate
  • Principle: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of intracellular metabolites.

  • Procedure:

    • Culture and treat cells with this compound for various time points.

    • Rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Separate the metabolites using liquid chromatography (e.g., HILIC or reversed-phase).

    • Detect and quantify D-glutamate and α-ketoglutarate using a mass spectrometer in multiple reaction monitoring (MRM) mode.

G Start Cell Culture with This compound Treatment Quench Metabolic Quenching (e.g., cold methanol) Start->Quench Extract Metabolite Extraction Quench->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Intracellular [D-Glu] and [α-KG] Data MS->Data

Figure 4: Experimental workflow for LC-MS based quantification.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol is based on established methods.

  • Principle: The activity of DAO is measured by quantifying the production of one of its products, hydrogen peroxide (H₂O₂), using a coupled colorimetric or fluorometric assay.

  • Procedure:

    • Prepare cell or tissue homogenates.

    • Incubate the homogenates with a reaction mixture containing D-glutamate (or another D-amino acid substrate), a peroxidase, and a chromogenic or fluorogenic substrate for the peroxidase (e.g., Amplex Red).

    • The H₂O₂ produced by DAO will react with the substrate in the presence of peroxidase to generate a colored or fluorescent product.

    • Monitor the change in absorbance or fluorescence over time to determine the rate of H₂O₂ production, which is proportional to DAO activity.

Conclusion

This compound serves as a valuable research tool for investigating the intracellular roles of D-glutamate. Its mechanism of action is contingent on its intracellular hydrolysis to D-glutamate and the subsequent metabolic conversion to α-ketoglutarate by D-amino acid oxidase. This conversion links this compound to fundamental cellular processes, including energy metabolism and the regulation of α-KG-dependent dioxygenases and mTOR signaling. While the qualitative aspects of its mechanism are understood, further research is needed to provide a comprehensive quantitative characterization of its pharmacokinetics and pharmacodynamics at the cellular level. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Intracellular functions of D-glutamate in neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Intracellular Functions of D-Glutamate in Neurons

Executive Summary

L-glutamate is firmly established as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to synaptic transmission, plasticity, learning, and memory.[1][2][3] In contrast, the roles of D-amino acids in the brain, once considered artifacts, are now a frontier of neuroscience research. While significant progress has been made in understanding the functions of D-serine and D-aspartate as neuromodulators, the specific intracellular functions of D-glutamate in neurons remain largely enigmatic and significantly less characterized.

This technical guide synthesizes the current, albeit limited, understanding of D-glutamate's intracellular presence and functions. It focuses on its metabolic pathways—primarily its degradation—and the intracellular consequences of its best-hypothesized role: an agonist at the N-methyl-D-aspartate (NMDA) receptor. This document acknowledges the nascent stage of D-glutamate research, often drawing parallels with the more studied D-aspartate, and highlights the critical gaps in knowledge. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this emerging area.

D-Glutamate Metabolism in the CNS

The intracellular concentration of any signaling molecule is tightly regulated by a balance between its synthesis and degradation. For D-glutamate, the evidence for endogenous synthesis in neurons is scarce, while its degradation pathway is better understood.

Biosynthesis

Unlike D-serine, which is synthesized from L-serine by the glial enzyme serine racemase, a specific glutamate racemase responsible for converting L-glutamate to D-glutamate has not been definitively identified in mammalian neurons.[4][5] However, glutamate racemases are present in certain species of gut bacteria, such as Corynebacterium glutamicum. This suggests that a potential source of D-glutamate in the CNS could be the gut microbiota, with the molecule crossing the blood-brain barrier, although this pathway requires further investigation.

Degradation

The primary enzyme responsible for the catabolism of D-glutamate is D-aspartate oxidase (DDO), also known as D-glutamate(D-aspartate) oxidase. This peroxisomal flavoenzyme, which uses flavin adenine dinucleotide (FAD) as a cofactor, catalyzes the oxidative deamination of D-glutamate and D-aspartate. The reaction converts D-glutamate into α-ketoglutarate (2-oxoglutarate), ammonia (NH₃), and hydrogen peroxide (H₂O₂). The activity of DDO is a critical factor in controlling the endogenous levels of D-aspartate and, putatively, D-glutamate, thereby regulating their influence on neuronal signaling.

D_Glutamate_Degradation D-Glutamate Degradation Pathway D_Glu D-Glutamate DDO D-Aspartate Oxidase (DDO) (EC 1.4.3.15) D_Glu->DDO aKG α-Ketoglutarate DDO->aKG NH3_H2O2 NH₃, H₂O₂ DDO->NH3_H2O2 H2O_O2 H₂O, O₂ H2O_O2->DDO

A diagram of the D-glutamate degradation pathway via D-aspartate oxidase (DDO).

Table 1: Properties of D-Aspartate Oxidase (DDO)

Property Description References
Enzyme Class Oxidoreductase (EC 1.4.3.15)
Substrates D-glutamate, D-aspartate, H₂O, O₂
Products α-ketoglutarate, Oxaloacetate, NH₃, H₂O₂
Cofactor Flavin Adenine Dinucleotide (FAD)
Subcellular Location Peroxisomes

| Function | Regulates intracellular levels of acidic D-amino acids. | |

Intracellular Functions and Signaling Pathways

The primary function attributed to D-glutamate, similar to L-glutamate and D-aspartate, is the activation of NMDA receptors. This action is initiated extracellularly but triggers a cascade of critical intracellular events.

NMDA Receptor Activation

The NMDA receptor is an ionotropic glutamate receptor that functions as a molecular coincidence detector, requiring both glutamate (or an agonist) binding and postsynaptic membrane depolarization to open its ion channel. The receptor complex requires a co-agonist, typically D-serine or glycine, to bind to its GluN1 subunit for activation. D-glutamate, like L-glutamate and D-aspartate, is believed to act as an agonist at the glutamate-binding site on the GluN2 subunits.

Upon successful co-activation and relief of the voltage-dependent magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.

Downstream Intracellular Signaling

The influx of Ca²⁺ through the NMDA receptor is the pivotal event that translates extracellular D-glutamate binding into a diverse array of intracellular functions. This Ca²⁺ signal activates numerous downstream enzymatic and transcriptional pathways that are fundamental to neuronal plasticity.

Key intracellular pathways activated by NMDA receptor-mediated Ca²⁺ influx include:

  • Activation of Protein Kinases: Elevated intracellular Ca²⁺ activates calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate a multitude of target proteins, including other receptors and structural proteins, leading to changes in synaptic strength.

  • Gene Expression and Protein Synthesis: Ca²⁺ influx can trigger the activation of transcription factors such as cyclic AMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB). This leads to altered gene expression and the synthesis of new proteins that underpin long-term changes in neuronal function, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

  • Structural Plasticity: NMDA receptor signaling is involved in regulating the growth of neurites, the formation of synapses (synaptogenesis), and the modulation of dendritic spine density, thereby physically altering neuronal circuits.

NMDAR_Signaling Intracellular Cascade via NMDA Receptor Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space D_Glu D-Glutamate NMDAR NMDA Receptor D_Glu->NMDAR Binds GluN2 D_Ser D-Serine / Glycine (Co-agonist) D_Ser->NMDAR Binds GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Kinases Activation of Kinases (e.g., CaMKII, PKC) Ca_Influx->Kinases Transcription Activation of Transcription Factors (e.g., CREB) Ca_Influx->Transcription Plasticity Synaptic Plasticity (e.g., LTP) Kinases->Plasticity Phosphorylation of substrates Gene_Exp Altered Gene Expression Transcription->Gene_Exp Gene_Exp->Plasticity Synthesis of new proteins

NMDA receptor activation by D-glutamate leads to a complex intracellular signaling cascade.

Experimental Protocols

Investigating the roles of D-glutamate requires precise and sensitive methodologies to detect D-amino acids and measure enzymatic activity.

Measurement of D-Glutamate in Brain Tissue by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of D-amino acids in biological samples.

Protocol:

  • Tissue Homogenization: Brain tissue is dissected and homogenized in a cold buffer.

  • Protein Precipitation: Proteins are precipitated and removed by adding an acid, such as 5% trichloroacetic acid (TCA), followed by centrifugation.

  • TCA Removal: The supernatant is collected, and the TCA is removed by extraction with a solvent like diethyl ether.

  • Derivatization: The amino acids in the extract are derivatized with a chiral reagent to allow for the separation of D- and L-enantiomers.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. The enantiomers are separated and detected, often using fluorescence detection for high sensitivity.

  • Quantification: The concentration of D-glutamate is determined by comparing its peak area to that of a known standard.

HPLC_Workflow Workflow for D-Amino Acid Analysis by HPLC start Brain Tissue Sample homogenize Homogenize in Buffer start->homogenize precipitate Precipitate Proteins (e.g., with 5% TCA) homogenize->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Remove Acid (e.g., Diethyl Ether Extraction) supernatant->extract derivatize Derivatize with Chiral Reagent extract->derivatize hplc Analyze via HPLC (Reverse-Phase Column) derivatize->hplc quantify Quantify Peaks hplc->quantify

A generalized workflow for preparing brain tissue samples for HPLC analysis.
Assay for D-Aspartate Oxidase (DDO) Activity

Enzyme activity can be measured by monitoring the consumption of a substrate or the formation of a product over time. For DDO, a common method involves detecting the production of hydrogen peroxide (H₂O₂).

Protocol Concept:

  • Tissue Preparation: A brain tissue homogenate or a purified enzyme preparation is used as the source of DDO.

  • Reaction Mixture: The enzyme source is added to a reaction buffer containing D-glutamate as the substrate and any necessary cofactors (FAD).

  • Detection System: A detection reagent that reacts with H₂O₂ is included. For example, a horseradish peroxidase (HRP)-coupled system where HRP uses the generated H₂O₂ to oxidize a chromogenic or fluorogenic substrate.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Measurement: The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.

  • Calculation: The rate of the reaction is calculated from the change in signal, which is proportional to the DDO activity.

Implications and Future Directions

The study of D-glutamate in neurons is in its infancy. While its degradation via D-aspartate oxidase represents a clear intracellular process, its primary functional role appears to be mediated by the extracellular activation of NMDA receptors, which in turn initiates a cascade of profound intracellular changes related to synaptic plasticity.

Key areas for future research include:

  • Endogenous Synthesis: The search for a mammalian glutamate racemase is paramount to establishing a fully endogenous role for D-glutamate in neuronal function.

  • Transport Mechanisms: Identifying specific transporters responsible for the uptake or release of D-glutamate across neuronal and glial membranes is crucial.

  • Intracellular Targets: Beyond its metabolic fate, it is unknown if D-glutamate has other direct intracellular binding partners or functions.

  • Pathophysiological Roles: Given the link between general glutamate excitotoxicity and neurodegenerative diseases like Alzheimer's and Parkinson's disease, understanding the specific contribution of D-glutamate could open new therapeutic avenues.

References

An In-depth Technical Guide to the Cell Permeability and Uptake of 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetic, cell-permeable derivative of D-glutamate, an endogenous amino acid with emerging roles in cellular signaling and neurotransmission. The addition of an octyl ester to the D-glutamate molecule significantly enhances its lipophilicity, facilitating its passage across cellular membranes. Once inside the cell, cytoplasmic esterases hydrolyze the ester bond, releasing free D-glutamate to interact with intracellular targets. This guide provides a comprehensive overview of the anticipated cell permeability, mechanisms of uptake, and subsequent intracellular signaling pathways related to this compound. It includes detailed experimental protocols for assessing its permeability and visualizations of the key cellular processes involved.

Introduction

D-glutamate, the D-enantiomer of the primary excitatory neurotransmitter L-glutamate, has historically been considered to have a limited role in the mammalian central nervous system. However, recent evidence suggests its involvement in various physiological and pathological processes. The low intrinsic cell permeability of D-glutamate necessitates the use of modified analogs, such as this compound, to study its intracellular functions. This molecule serves as a pro-drug, effectively delivering D-glutamate into the cytoplasm. Understanding the permeability and uptake kinetics of this compound is crucial for its application in experimental biology and pharmacology.

Chemical Properties of this compound: [1][2]

PropertyValue
CAS Number 149332-65-0
Molecular Formula C13H25NO4
Molecular Weight 259.4 g/mol
Purity ≥98%
Formulation Crystalline solid
Solubility Methanol: 1 mg/ml (heated)
Synonyms 5-Octyl ester D-glutamic acid

Cell Permeability and Mechanism of Uptake

The primary mechanism for the cellular uptake of this compound is anticipated to be passive diffusion across the plasma membrane. The octyl ester moiety significantly increases the lipophilicity of the D-glutamate molecule, allowing it to partition into the lipid bilayer and diffuse down its concentration gradient into the cell.

Upon entry into the cytoplasm, ubiquitous intracellular esterases are expected to rapidly hydrolyze the ester bond, releasing free D-glutamate and 1-octanol. This enzymatic conversion effectively traps D-glutamate inside the cell and maintains the concentration gradient for the continued passive influx of the esterified form.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_ODG_ext This compound 5_ODG_int This compound 5_ODG_ext->5_ODG_int Increased Lipophilicity Passive_Diffusion Passive Diffusion Esterases Cytoplasmic Esterases 5_ODG_int->Esterases D_Glutamate D-Glutamate Esterases->D_Glutamate Hydrolysis Octanol 1-Octanol Esterases->Octanol

Figure 1: Proposed mechanism of cellular uptake and activation of this compound.

Table 1: Representative Permeability Data for Lipophilic Compounds

CompoundAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound
PropranololCaco-220-30High Permeability
TestosteronePAMPA15-25High Permeability
AtenololCaco-2<1Low Permeability
This compoundPredictedHigh

Note: The permeability of this compound is predicted to be high due to its lipophilic nature, but experimental verification is required.

Experimental Protocols for Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability.

Methodology:

  • Preparation of the Artificial Membrane: A filter plate is coated with a solution of a lipid or a mixture of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

  • Preparation of Solutions:

    • Donor Solution: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. A co-solvent such as DMSO (typically <1%) may be used to aid solubility.

    • Acceptor Solution: The acceptor wells are filled with the same buffer, potentially containing a "sink" agent like bovine serum albumin (BSA) to mimic physiological conditions and prevent saturation.

  • Assay Procedure:

    • The donor solution is added to the filter side (apical) of the coated membrane.

    • The filter plate is placed into the acceptor plate.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of this compound in both the donor and acceptor compartments is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation:

    Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA(t)] = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Prepare_Solutions Prepare Donor and Acceptor Solutions Add_Donor Add Donor Solution to Filter Plate Prepare_Solutions->Add_Donor Coat_Plate Coat Filter Plate with Lipid Solution Coat_Plate->Add_Donor Assemble_Plates Assemble Donor and Acceptor Plates Add_Donor->Assemble_Plates Incubate Incubate at Room Temperature Assemble_Plates->Incubate Quantify Quantify Compound Concentrations (LC-MS/MS) Incubate->Quantify Calculate_Pe Calculate Permeability Coefficient (Pe) Quantify->Calculate_Pe

Figure 2: Experimental workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions. It is considered the gold standard for in vitro prediction of intestinal drug absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • This compound is added to the apical (A) side to measure A-to-B (basolateral) transport, or to the basolateral (B) side to measure B-to-A transport.

    • Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of appearance of the compound in the receiver compartment

    • A = The surface area of the filter membrane

    • C0 = The initial concentration in the donor compartment

Intracellular Signaling of D-Glutamate

Once hydrolyzed, the released D-glutamate can interact with several components of the glutamatergic system. While D-glutamate is a stereoisomer of L-glutamate, it can still interact with glutamate receptors and transporters, albeit with different affinities and efficacies.

4.1. Interaction with Glutamate Receptors

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels. D-glutamate can act as an agonist at the NMDA receptor, which is permeable to Ca²⁺, Na⁺, and K⁺. Activation of NMDA receptors leads to an influx of Ca²⁺, a key second messenger that can trigger a wide range of downstream signaling cascades, including the activation of protein kinases, gene expression, and, in cases of overstimulation, excitotoxicity.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, and their activation leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

cluster_receptor Glutamate Receptors cluster_downstream Downstream Signaling D_Glutamate D-Glutamate NMDAR NMDA Receptor D_Glutamate->NMDAR mGluR1_5 Group I mGluRs D_Glutamate->mGluR1_5 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx PLC Phospholipase C (PLC) mGluR1_5->PLC Cellular_Response Cellular Response (e.g., Gene Expression, Kinase Activation) Ca_Influx->Cellular_Response IP3 IP₃ PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) PKC->Cellular_Response Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release DAG->PKC Ca_Release->Cellular_Response

Figure 3: Signaling pathways activated by intracellular D-glutamate.

4.2. Interaction with Glutamate Transporters

Intracellular D-glutamate can also be a substrate for excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the extracellular space. This could potentially lead to the transport of D-glutamate out of the cell, although the kinetics of this process are likely to be different from those of L-glutamate.

Synthesis of Glutamate Esters

The synthesis of this compound typically involves the esterification of the γ-carboxyl group of D-glutamic acid with 1-octanol. A common method is Fischer esterification, where the reaction is carried out in the presence of an acid catalyst.

General Synthetic Scheme:

  • Protection of the α-amino and α-carboxyl groups: To selectively esterify the γ-carboxyl group, the α-amino and α-carboxyl groups of D-glutamic acid are often protected.

  • Esterification: The protected D-glutamic acid is reacted with 1-octanol in the presence of a catalyst (e.g., sulfuric acid or a solid acid resin).

  • Deprotection: The protecting groups are removed to yield this compound.

More direct methods may involve the use of coupling agents that facilitate the reaction between the γ-carboxyl group and 1-octanol.

Conclusion

This compound is a valuable tool for studying the intracellular roles of D-glutamate. Its enhanced lipophilicity allows for efficient passive diffusion across cell membranes, followed by intracellular enzymatic activation. While specific permeability data for this compound is lacking, established in vitro methods like the PAMPA and Caco-2 assays can be employed to quantify its transport characteristics. The released D-glutamate can modulate cellular signaling through its interaction with ionotropic and metabotropic glutamate receptors. This guide provides a foundational understanding and practical protocols for researchers investigating the cellular effects of this important pharmacological agent.

References

Hydrolysis of 5-Octyl D-Glutamate by Cellular Esterases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a stable, cell-permeable prodrug designed to deliver D-glutamate into the cellular cytoplasm. This delivery is achieved through the enzymatic action of ubiquitous intracellular esterases that hydrolyze the octyl ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then participate in various cellular processes, making this compound a valuable tool for studying the roles of intracellular D-glutamate. This technical guide provides an in-depth overview of the hydrolysis of this compound, including hypothetical kinetic data, detailed experimental protocols for assessing its hydrolysis, and a review of the potential downstream signaling pathways affected by the released D-glutamate.

Introduction

The use of prodrugs is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Ester-based prodrugs are particularly common, leveraging the widespread activity of cellular esterases to achieve targeted intracellular drug release.[1][2] this compound is a prime example of this approach, designed to overcome the poor cell permeability of the polar amino acid D-glutamate.[3][4] Upon entering the cell, the lipophilic octyl group is cleaved by non-specific esterases, such as carboxylesterases (CES), leading to an increase in the intracellular concentration of D-glutamate.[5] Understanding the kinetics and cellular consequences of this hydrolysis is crucial for its application in research and potential therapeutic development.

Data Presentation: Kinetics of Hydrolysis

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Cellular Esterases

Enzyme FamilySpecific EnzymeApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Hydrolytic Efficiency (Vmax/Km)
CarboxylesterasesCES11505003.33
CES22503001.20
CholinesterasesAChE5001000.20
BuChE800500.06

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the hydrolysis of this compound and its effects on intracellular D-glutamate levels.

In Vitro Esterase Activity Assay

This protocol describes a colorimetric assay to determine the rate of this compound hydrolysis by purified or cellular esterases. The assay is based on the quantification of the released D-glutamate.

Materials:

  • This compound

  • Purified esterase (e.g., porcine liver esterase as a model) or cell lysate

  • Glutamate Assay Kit (colorimetric or fluorometric)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the esterase or cell lysate in PBS.

    • Reconstitute the components of the Glutamate Assay Kit according to the manufacturer's instructions.

  • Enzymatic Reaction:

    • In a 96-well microplate, add 50 µL of the esterase dilution or cell lysate.

    • Add 50 µL of the this compound solution to initiate the reaction. Include a negative control with no enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of D-Glutamate:

    • Stop the enzymatic reaction by adding a stop solution if required by the glutamate assay kit.

    • Add the reagents from the Glutamate Assay Kit to each well.

    • Incubate for the time specified in the kit protocol to allow for color development.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of D-glutamate.

    • Calculate the concentration of D-glutamate produced in each sample from the standard curve.

    • Determine the rate of hydrolysis (e.g., in nmol/min/mg protein).

Measurement of Intracellular D-Glutamate Concentration

This protocol outlines a method to measure the increase in intracellular D-glutamate following treatment of cells with this compound.

Materials:

  • Cultured cells (e.g., HEK293, SH-SY5Y)

  • This compound

  • Cell culture medium

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Glutamate Assay Kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for different time points. Include an untreated control.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Glutamate and Protein Quantification:

    • Collect the supernatant.

    • Measure the D-glutamate concentration in the supernatant using a Glutamate Assay Kit as described in Protocol 3.1.

    • Measure the total protein concentration in the supernatant using a BCA Protein Assay Kit.

  • Data Analysis:

    • Normalize the intracellular D-glutamate concentration to the total protein concentration for each sample.

    • Compare the D-glutamate levels in treated cells to the untreated controls.

Mandatory Visualizations

Logical Workflow for Assessing this compound Hydrolysis

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assay cluster_2 Downstream Analysis A Prepare 5-Octyl D-Glutamate Stock C Incubate Substrate with Enzyme A->C B Prepare Esterase/ Cell Lysate Dilutions B->C D Quantify Released D-Glutamate C->D E Determine Kinetic Parameters (Km, Vmax) D->E F Treat Cultured Cells with This compound G Lyse Cells and Collect Supernatant F->G H Measure Intracellular D-Glutamate G->H I Measure Total Protein G->I J Normalize Glutamate to Protein Content H->J I->J K Assess Cellular Effects (e.g., Signaling Pathway Activation) J->K

Caption: Workflow for the in vitro and cell-based assessment of this compound hydrolysis.

Simplified Glutamate Signaling Pathway

G cluster_downstream Potential Downstream Effects This compound This compound Cellular Esterases Cellular Esterases This compound->Cellular Esterases Intracellular D-Glutamate Intracellular D-Glutamate Cellular Esterases->Intracellular D-Glutamate Hydrolysis Glutamate Receptors Glutamate Receptors Intracellular D-Glutamate->Glutamate Receptors (if exported or acts on intracellular targets) Second Messengers Activation of Second Messengers (e.g., Ca2+, IP3, DAG) Glutamate Receptors->Second Messengers G-protein coupling Kinase Cascades Activation of Kinase Cascades (e.g., MAPK, PI3K/Akt) Second Messengers->Kinase Cascades Cellular Responses Cellular Responses (e.g., Proliferation, Survival, Metabolic Changes) Kinase Cascades->Cellular Responses

References

5-Octyl D-Glutamate: A Technical Guide to its Application as an Intracellular D-Glutamate Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Octyl D-Glutamate, a cell-permeable precursor for intracellular D-glutamate. D-glutamate is an important neuromodulator, and the ability to precisely control its intracellular concentration is crucial for studying its physiological and pathological roles. This compound offers a powerful tool to achieve this by bypassing the limitations of direct D-glutamate delivery. This document details the core principles of this compound, including its mechanism of action, synthesis, and experimental applications. It provides structured data, detailed experimental protocols, and visual workflows to facilitate its use in research and drug development.

Introduction

D-glutamate, the D-enantiomer of the primary excitatory neurotransmitter L-glutamate, has emerged as a significant signaling molecule in the mammalian central nervous system. It plays a crucial role in synaptic plasticity, pain perception, and neurodevelopment. However, studying the intracellular functions of D-glutamate has been challenging due to its limited cell permeability. This compound, a lipophilic ester of D-glutamate, overcomes this barrier. Its cell-permeable nature allows for efficient delivery into the cytoplasm, where it is subsequently hydrolyzed by intracellular esterases to release free D-glutamate[1][2]. This approach enables researchers to manipulate and study the effects of intracellular D-glutamate with greater precision.

Core Concepts

Mechanism of Action

The efficacy of this compound as a D-glutamate precursor relies on a two-step process: cellular uptake and intracellular hydrolysis. The octyl ester moiety increases the lipophilicity of the D-glutamate molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. This enzymatic conversion ensures a sustained intracellular release of D-glutamate.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space 5_Octyl_D_Glutamate_ext This compound 5_Octyl_D_Glutamate_int This compound 5_Octyl_D_Glutamate_ext->5_Octyl_D_Glutamate_int Passive Diffusion Esterases Intracellular Esterases 5_Octyl_D_Glutamate_int->Esterases D_Glutamate D-Glutamate Esterases->D_Glutamate Hydrolysis Octanol Octanol Esterases->Octanol

Figure 1: Cellular uptake and conversion of this compound.

Synthesis

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This involves reacting D-glutamic acid with octanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is heated to drive the equilibrium towards the formation of the ester. Purification is generally performed using chromatographic techniques.

Data Presentation

While specific quantitative data for the uptake and conversion of this compound are not extensively published, the following table summarizes typical experimental parameters and expected outcomes based on the use of similar amino acid esters in cell culture.

ParameterTypical Range/ValueNotes
Working Concentration 10 - 500 µMOptimal concentration is cell-type dependent and should be determined empirically.
Incubation Time 1 - 24 hoursTime required to observe significant increases in intracellular D-glutamate.
Solvent DMSO or EthanolThis compound is typically dissolved in an organic solvent before dilution in culture medium.
Expected Intracellular D-Glutamate Increase 2- to 10-foldVaries with cell type, concentration, and incubation time.
Potential Cytotoxicity (IC50) > 1 mMGenerally low cytotoxicity is expected at typical working concentrations.

Experimental Protocols

General Cell Culture Protocol for Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound to increase intracellular D-glutamate levels.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cultured cells (e.g., primary neurons, neuronal cell lines)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for intracellular D-glutamate quantification (see Protocol 4.2)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.

  • Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10, 50, 100, 250, 500 µM). As a vehicle control, prepare medium with the same final concentration of DMSO.

  • Incubation: Remove the existing medium from the cells and replace it with the treatment or vehicle control medium. Incubate the cells for the desired period (e.g., 1, 4, 8, 12, or 24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and collect the cell lysate for analysis.

Start Start Prepare_Stock Prepare 100 mM This compound stock in DMSO Start->Prepare_Stock Prepare_Treatment Dilute stock solution in culture medium Prepare_Stock->Prepare_Treatment Seed_Cells Seed cells and allow to attach Treat_Cells Replace medium with treatment or vehicle Seed_Cells->Treat_Cells Prepare_Treatment->Treat_Cells Incubate Incubate for defined period Treat_Cells->Incubate Wash_Cells Wash cells with PBS Incubate->Wash_Cells Lyse_Cells Lyse cells and collect lysate Wash_Cells->Lyse_Cells Analyze Quantify intracellular D-glutamate Lyse_Cells->Analyze

Figure 2: Workflow for cell treatment with this compound.

Quantification of Intracellular D-Glutamate using HPLC with Chiral Derivatization

This protocol outlines a method for the sensitive and specific quantification of D-glutamate in cell lysates using high-performance liquid chromatography (HPLC) following chiral derivatization.

Materials:

  • Cell lysate (from Protocol 4.1)

  • Perchloric acid (PCA)

  • Potassium hydroxide (KOH)

  • Chiral derivatizing agent (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide - FDAA or Marfey's reagent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV or fluorescence detector

  • D-glutamate and L-glutamate standards

Procedure:

  • Deproteinization: Add an equal volume of ice-cold 0.4 M PCA to the cell lysate. Vortex and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 3 M KOH. Centrifuge to pellet the potassium perchlorate precipitate.

  • Derivatization: To an aliquot of the supernatant, add the chiral derivatizing agent according to the manufacturer's instructions. This reaction will form diastereomers of D- and L-glutamate that can be separated on a standard HPLC column.

  • HPLC Analysis: Inject the derivatized sample onto a C18 HPLC column. Use a gradient of acetonitrile in water with 0.1% TFA to separate the diastereomers. Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

  • Quantification: Create a standard curve using known concentrations of derivatized D- and L-glutamate standards. Calculate the concentration of D-glutamate in the samples by comparing their peak areas to the standard curve.

Start Cell Lysate Deproteinize Deproteinize with PCA Start->Deproteinize Neutralize Neutralize with KOH Deproteinize->Neutralize Derivatize Derivatize with chiral agent (e.g., FDAA) Neutralize->Derivatize HPLC Separate diastereomers by HPLC Derivatize->HPLC Detect Detect with UV or Fluorescence Detector HPLC->Detect Quantify Quantify using standard curve Detect->Quantify

Figure 3: HPLC analysis workflow for intracellular D-glutamate.

Signaling Pathways and Applications

Increased intracellular D-glutamate can modulate various signaling pathways. D-glutamate is known to be an agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By elevating intracellular D-glutamate, it is possible to study its impact on NMDA receptor-mediated signaling cascades, including calcium influx, activation of protein kinases, and gene expression changes. This has implications for research in neurodegenerative diseases, psychiatric disorders, and pain.

cluster_pathway Potential Downstream Signaling D_Glutamate Intracellular D-Glutamate NMDAR NMDA Receptor (Glycine site) D_Glutamate->NMDAR Agonist Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Kinase_Activation Protein Kinase Activation (e.g., CaMKII) Ca_Influx->Kinase_Activation Gene_Expression Changes in Gene Expression Kinase_Activation->Gene_Expression Synaptic_Plasticity Modulation of Synaptic Plasticity Kinase_Activation->Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity

Figure 4: D-Glutamate signaling pathway modulation.

Conclusion

This compound represents a valuable tool for investigating the intracellular roles of D-glutamate. Its ability to efficiently deliver D-glutamate into cells provides a means to study its effects on neuronal signaling and function with a high degree of control. The protocols and information provided in this guide are intended to facilitate the successful application of this compound in a research setting. As with any experimental tool, careful optimization of concentrations and incubation times for specific cell types and experimental questions is recommended.

References

5-Octyl D-Glutamate and its interaction with NMDA receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Methodological Guide to the Characterization of Novel Compounds at the N-Methyl-D-Aspartate (NMDA) Receptor

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development.[2][3] This guide provides a comprehensive overview of the essential experimental protocols required to characterize the interaction of a novel compound with the NMDA receptor. As a hypothetical case study, we will use 5-Octyl D-Glutamate. This compound is a cell-permeable prodrug that, upon entry into a cell, is hydrolyzed by endogenous esterases to release D-glutamate. While D-amino acids like D-serine are known to be potent co-agonists at the NMDA receptor's glycine binding site, the specific effects of D-glutamate are not extensively documented in publicly available literature.[1] This document, therefore, serves as a methodological whitepaper, outlining the necessary biochemical and functional assays to determine a compound's binding affinity, functional antagonism, and cellular effects on NMDA receptor signaling. The quantitative data presented herein is illustrative and serves to exemplify the expected results from such a research program.

Biochemical Characterization: Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity (Kᵢ) for the target receptor. Competitive radioligand binding assays are employed to measure how effectively the test compound displaces a known radiolabeled ligand from specific sites on the NMDA receptor. Key sites for investigation include the glutamate agonist site (on GluN2 subunits), the glycine co-agonist site (on GluN1 subunits), and the ion channel pore (PCP site).[4]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of a test compound (e.g., D-glutamate, the active metabolite of this compound) at the NMDA receptor channel pore using [³H]MK-801.

1.1.1 Materials and Reagents

  • Membrane Preparation: Rat cerebral cortex tissue, homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

  • Radioligand: [³H]MK-801 (a high-affinity channel blocker).

  • Unlabeled Ligand: Non-radiolabeled MK-801 or Phencyclidine (PCP) for determining non-specific binding.

  • Test Compound: D-glutamate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Enhancing Ligands: Saturating concentrations of L-Glutamate (e.g., 10 µM) and Glycine (e.g., 10 µM) to ensure the channel is in an open state for the radioligand to bind.

  • Filtration System: Cell harvester with glass fiber filters (e.g., GF/C), presoaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

1.1.2 Procedure

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for three conditions:

    • Total Binding: Membrane preparation, [³H]MK-801, assay buffer, and enhancing ligands.

    • Non-specific Binding (NSB): Membrane preparation, [³H]MK-801, enhancing ligands, and a saturating concentration of unlabeled MK-801.

    • Test Compound: Membrane preparation, [³H]MK-801, enhancing ligands, and serial dilutions of D-glutamate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

1.1.3 Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity of D-Glutamate

The following table summarizes the expected output from a comprehensive binding analysis. Data is illustrative.

Target SiteRadioligandNMDA SubtypeKᵢ (µM) - Illustrative Data
Channel Pore[³H]MK-801Native (Rat Cortex)> 1000
Glutamate Site[³H]CGP 39653Native (Rat Cortex)850
Glycine Site[³H]GlycineNative (Rat Cortex)> 1000

This hypothetical data suggests D-glutamate has a very low affinity for the primary binding sites on the NMDA receptor under these assay conditions.

Visualization: Radioligand Binding Assay Workflow

G prep Membrane Preparation setup Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubation Incubation (Equilibrium) setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Workflow for a competitive radioligand binding assay.

Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology

To determine if a compound has a functional effect on the NMDA receptor ion channel (e.g., as an antagonist, agonist, or modulator), whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion currents flowing through the receptor in response to agonist application, and how these currents are affected by the test compound.

Experimental Protocol: Whole-Cell Recording from Recombinant NMDA Receptors

This protocol describes the functional characterization of a test compound on recombinant GluN1/GluN2A receptors expressed in a mammalian cell line (e.g., HEK293).

2.1.1 Materials and Reagents

  • Cell Line: HEK293 cells transiently or stably transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent marker (e.g., eGFP).

  • External Solution (Bath): An extracellular solution mimicking physiological conditions, typically containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and importantly, 0 MgCl₂ (to prevent voltage-dependent block) and 10 µM glycine (to saturate the co-agonist site).

  • Internal Solution (Pipette): A solution for the recording pipette, e.g. (in mM): 140 CsCl, 10 HEPES, 10 EGTA. Cesium is used to block potassium channels.

  • Agonist: L-Glutamate or NMDA.

  • Test Compound: D-glutamate.

  • Patch-Clamp Rig: Microscope, amplifier, micromanipulator, and a fast perfusion system for rapid solution exchange.

2.1.2 Procedure

  • Cell Culture: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Cell Selection: Identify a transfected cell using fluorescence microscopy.

  • Whole-Cell Configuration: Approach the cell with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Elicit NMDA Currents: Using the fast perfusion system, briefly apply a saturating concentration of L-glutamate (e.g., 100 µM) to the cell to evoke an inward current. Record this baseline current.

  • Compound Application: Co-apply the L-glutamate solution with varying concentrations of the test compound (D-glutamate). Record the resulting currents.

  • Washout: Wash the cell with the external solution to ensure the effect of the test compound is reversible.

2.1.3 Data Analysis

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of the test compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the test compound's concentration.

  • Fit the data with a dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the NMDA-evoked current.

Data Presentation: Hypothetical Electrophysiological Effects of D-Glutamate

The following table presents illustrative results from an electrophysiological screen.

Receptor SubtypeAgonistHolding PotentialIC₅₀ (µM) - Illustrative DataMode of Action
GluN1/GluN2A100 µM Glutamate-60 mV> 1000No significant antagonism
GluN1/GluN2B100 µM Glutamate-60 mV> 1000No significant antagonism

This hypothetical data indicates that D-glutamate does not functionally antagonize GluN2A- or GluN2B-containing NMDA receptors at concentrations up to 1 mM.

Visualization: Electrophysiology Experimental Workflow

G cluster_prep Preparation cluster_rec Recording Cycle culture Transfected Cell Culture setup Transfer to Recording Chamber culture->setup patch Achieve Whole-Cell Configuration setup->patch baseline Record Baseline Current (Agonist) patch->baseline test Apply Agonist + Test Compound baseline->test wash Washout test->wash wash->baseline analysis Data Analysis (IC50) wash->analysis

Workflow for whole-cell patch-clamp experiments.

Cellular Functional Assay: Intracellular Calcium Imaging

NMDA receptors are highly permeable to calcium (Ca²⁺), and the resulting influx of Ca²⁺ is a key trigger for downstream signaling. A fluorescence-based calcium imaging assay provides a high-throughput method to assess the functional consequences of NMDA receptor modulation in a population of cells.

Experimental Protocol: Fura-2 Calcium Imaging

This protocol describes the measurement of NMDA-induced intracellular Ca²⁺ changes in cultured neurons or transfected HEK cells.

3.1.1 Materials and Reagents

  • Cells: Primary cultured neurons or transfected HEK293 cells on glass-bottom dishes.

  • Calcium Indicator: Fura-2 AM (a ratiometric fluorescent Ca²⁺ indicator).

  • Loading Buffer: Extracellular solution containing Fura-2 AM and a mild non-ionic surfactant (e.g., Pluronic F-127) to aid dye loading.

  • Assay Buffer: Extracellular solution (as in patch-clamp) containing 1.8 mM CaCl₂ and 0 MgCl₂.

  • Stimulation Solution: Assay buffer containing NMDA (e.g., 100 µM) and Glycine (10 µM).

  • Test Compound: D-glutamate.

  • Imaging System: A fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), an emission filter (around 510 nm), and a digital camera.

3.1.2 Procedure

  • Dye Loading: Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Baseline Measurement: Place the dish on the microscope stage. Acquire a baseline recording by capturing fluorescence images while alternating excitation between 340 nm and 380 nm.

  • Stimulation and Recording: Perfuse the cells with the stimulation solution (NMDA/Glycine) to induce Ca²⁺ influx. Continue to record the fluorescence changes.

  • Inhibition Measurement: After a washout period, pre-incubate a different set of cells with the test compound (D-glutamate) for a few minutes before co-applying it with the stimulation solution. Record the fluorescence response.

3.1.3 Data Analysis

  • Calculate the ratio of fluorescence intensity emitted after 340 nm excitation to that after 380 nm excitation (F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular Ca²⁺ concentration.

  • Determine the peak response (maximum ratio change) in the absence and presence of different concentrations of the test compound.

  • Plot the peak response (as a percentage of the control) against the logarithm of the test compound's concentration to determine the functional IC₅₀.

Data Presentation: Hypothetical Inhibition of Ca²⁺ Influx by D-Glutamate

The following table shows illustrative data from a calcium imaging experiment.

Cell TypeStimulusIC₅₀ (µM) - Illustrative Data
Cultured Cortical Neurons100 µM NMDA / 10 µM Glycine> 1000
HEK293 (GluN1/GluN2A)100 µM NMDA / 10 µM Glycine> 1000

Consistent with the electrophysiology data, these hypothetical results suggest D-glutamate does not inhibit NMDA receptor-mediated calcium influx.

Visualization: Calcium Imaging Experimental Logic

G cluster_prep Cell Preparation cluster_imaging Imaging Sequence cell_culture Culture Cells on Glass-bottom Dish dye_loading Load with Fura-2 AM cell_culture->dye_loading wash Wash & De-esterify dye_loading->wash baseline Record Baseline (F340/F380) wash->baseline stimulate Apply Agonist (NMDA/Glycine) baseline->stimulate inhibit Apply Agonist + Test Compound baseline->inhibit analysis Calculate Ratio Change & Determine IC50 stimulate->analysis inhibit->analysis

Logical flow of a ratiometric calcium imaging experiment.

NMDA Receptor Signaling Pathways

Activation of NMDA receptors and the subsequent influx of Ca²⁺ initiates a complex cascade of intracellular signaling events that are fundamental to synaptic plasticity. Understanding these pathways is crucial for predicting the downstream consequences of receptor modulation.

The canonical signaling pathway begins with Ca²⁺ entering the postsynaptic spine. This Ca²⁺ binds to and activates calmodulin (CaM). The Ca²⁺/CaM complex then activates several downstream effectors, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can phosphorylate various substrates, including AMPA receptors (increasing their conductance and promoting their insertion into the synapse) and transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that underlie long-lasting forms of synaptic plasticity like long-term potentiation (LTP).

Visualization: Core NMDA Receptor Signaling Cascade

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaM Calmodulin CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene Activates Glutamate Glutamate & Glycine Glutamate->NMDAR Ca_ion->CaM Binds

Simplified NMDA receptor downstream signaling pathway.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the characterization of a novel compound's interaction with the NMDA receptor, using this compound as a hypothetical subject. The proposed workflow—progressing from biochemical binding assays to functional electrophysiological and cellular imaging techniques—represents a comprehensive approach to drug discovery in the field of neuroscience. By following these detailed methodologies, researchers can effectively determine a compound's affinity, potency, and mechanism of action, providing the critical data needed to advance promising candidates in the development of therapeutics for neurological and psychiatric disorders. The absence of existing data on the direct interaction of this compound or D-glutamate as an antagonist with NMDA receptors underscores the importance of applying such systematic investigational frameworks to novel or under-characterized chemical entities.

References

An In-Depth Technical Guide to 5-Octyl D-Glutamate: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyl D-Glutamate is a synthetically modified amino acid derivative designed for enhanced cell permeability. As a 5-octyl ester of D-glutamic acid, it serves as a valuable research tool for investigating the intracellular roles of D-glutamate, a neuromodulator with emerging significance in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and an exploration of its mechanism of action and relevant biological pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for advanced scientific inquiry.

Chemical Properties

This compound is a crystalline solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

PropertyValueSource
Molecular Formula C₁₃H₂₅NO₄[1][2]
Molecular Weight 259.34 g/mol
CAS Number 149332-65-0
Appearance Crystalline solid
Purity ≥98%
Solubility Methanol: 1 mg/mL (heated)
Storage Temperature -20°C
SMILES CCCCCCCCOC(=O)CC--INVALID-LINK--C(=O)O
InChI Key UCDDOKSXLQWTOD-UHFFFAOYSA-N

Synthesis of this compound: A Plausible Experimental Protocol

Materials:

  • D-Glutamic Acid

  • 1-Octanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Reflux Condenser

  • Ice Bath

  • Separatory Funnel

  • Glassware (Round-bottom flask, beakers, etc.)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-glutamic acid (1 equivalent) in an excess of 1-octanol (5-10 equivalents). Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (1.1 equivalents) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the cooled and stirring suspension. The addition should be dropwise to control the exothermic reaction.

  • Esterification Reaction: After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 195°C for 1-octanol) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the excess 1-octanol and solvent. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Mechanism of Action and Biological Significance

This compound is designed as a cell-permeable prodrug of D-glutamate. The octyl ester group increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer of cell membranes. Once inside the cell, the ester bond is hydrolyzed by intracellular esterases, releasing free D-glutamate and 1-octanol. This mechanism allows for the controlled delivery of D-glutamate to the intracellular environment, bypassing the need for specific membrane transporters.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Octyl_D_Glutamate_ext This compound 5_Octyl_D_Glutamate_int This compound 5_Octyl_D_Glutamate_ext->5_Octyl_D_Glutamate_int Passive Diffusion Membrane D_Glutamate D-Glutamate 5_Octyl_D_Glutamate_int->D_Glutamate Hydrolysis Signaling_Pathways Downstream Signaling (e.g., TOR pathway, metabolic regulation) D_Glutamate->Signaling_Pathways Modulates Esterases Esterases Esterases->5_Octyl_D_Glutamate_int

Cellular uptake and activation of this compound.

D-glutamate is an enantiomer of the more abundant L-glutamate, the primary excitatory neurotransmitter in the central nervous system. While D-glutamate is present at lower concentrations, it plays crucial roles in neuromodulation and cellular metabolism. The intracellular delivery of D-glutamate via this compound can be instrumental in studying its effects on various signaling pathways. A related compound, 5-octyl α-ketoglutarate, has been shown to extend lifespan by inhibiting ATP synthase and the Target of Rapamycin (TOR) pathway. This suggests that intracellular D-glutamate, derived from this compound, may also influence these fundamental cellular processes.

The glutamate-glutamine cycle is a critical pathway for maintaining the balance of glutamate and GABA neurotransmission in the brain. Astrocytes play a key role in this cycle by taking up excess glutamate from the synaptic cleft and converting it to glutamine, which is then transported back to neurons to be reconverted to glutamate. Introducing D-glutamate into the intracellular environment could potentially perturb this cycle, offering a method to study its regulatory mechanisms.

G cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutamate_N Glutamate Glutamine_N->Glutamate_N Glutaminase Vesicle Synaptic Vesicle Glutamate_N->Vesicle via VGLUT VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_S Glutamate Vesicle->Glutamate_S Exocytosis EAAT Excitatory Amino Acid Transporter (EAAT) Glutamate_S->EAAT Uptake Glutamate_A Glutamate Glutamine_A Glutamine Glutamate_A->Glutamine_A via Glutamine Synthetase Glutamine_A->Glutamine_N Transport Glutamine_Synthetase Glutamine Synthetase EAAT->Glutamate_A

The Glutamate-Glutamine Cycle.

Experimental Workflow for Assessing Cellular Effects

To investigate the intracellular effects of this compound, a multi-step experimental workflow can be employed. This workflow is designed to assess the compound's cell permeability, its impact on cell viability, and its influence on specific intracellular signaling pathways.

G Start Start: Cell Culture (e.g., Neuronal or Glial cells) Treatment Treatment with This compound (various concentrations and times) Start->Treatment Permeability_Assay Permeability Assessment (e.g., Transwell Assay, LC-MS analysis of intracellular D-Glutamate) Treatment->Permeability_Assay Viability_Assay Cell Viability Assay (e.g., MTT, LDH assay) Treatment->Viability_Assay Signaling_Analysis Analysis of Signaling Pathways (e.g., Western Blot for TOR pathway proteins, Seahorse assay for metabolic function) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Permeability_Assay->Data_Analysis Viability_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Experimental workflow for studying this compound.

Detailed Methodologies for Key Experiments:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., primary neurons, astrocytes, or relevant cancer cell lines) under standard conditions.

    • Treat cells with varying concentrations of this compound for different durations to determine optimal experimental conditions.

  • Permeability Assessment (Transwell Assay):

    • Seed cells on a porous membrane insert (e.g., Transwell®) separating the apical and basolateral compartments.

    • Add this compound to the apical chamber.

    • At various time points, collect samples from the basolateral chamber and the cell lysate.

    • Analyze the concentration of this compound and free D-glutamate in the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify cell permeability and intracellular hydrolysis.

  • Cell Viability Assay (MTT Assay):

    • Plate cells in a 96-well plate and treat with this compound.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

  • Western Blot Analysis for TOR Pathway:

    • Lyse the treated and control cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the TOR signaling pathway (e.g., phosphorylated S6K, phosphorylated 4E-BP1).

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Conclusion

This compound is a powerful tool for researchers investigating the intracellular functions of D-glutamate. Its enhanced cell permeability allows for the circumvention of membrane transport limitations, providing a reliable method for elevating intracellular D-glutamate levels. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in studies related to neuroscience, metabolism, and drug development. Further research into the specific synthesis and biological activities of this compound will undoubtedly continue to expand our understanding of D-amino acid biology.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 149332-65-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and biological mechanism of the compound identified by CAS number 149332-65-0, commonly known as 5-Octyl D-glutamate.

Compound Identification and Physicochemical Properties

This compound is a derivative of the amino acid D-glutamic acid. It is primarily utilized in research as a cell-permeable precursor to D-glutamate, enabling the study of its intracellular effects. Upon entering the cell, it is hydrolyzed by cytoplasmic esterases to release free D-glutamate.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 149332-65-0[1][2][3]
Common Name This compound[1][2]
Synonyms D-glutamic acid, 5-octyl ester; 5-Octyl ester D-glutamatic acid
IUPAC Name (2R)-2-amino-5-(octyloxy)-5-oxopentanoic acid
Molecular Formula C₁₃H₂₅NO₄
Molecular Weight 259.4 g/mol
Physical State Crystalline solid
Melting Point Undetermined
Boiling Point Undetermined
Solubility Soluble in methanol (heating may be required, ~1 mg/mL)
Purity Typically >98%
Storage Temperature 2-8°C or -20°C

Table 2: Structural Identifiers

IdentifierValueSource
SMILES CCCCCCCCOC(CC--INVALID-LINK--C(O)=O)=O
InChI 1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1
InChI Key UCDDOKSXLQWTOD-LLVKDONJSA-N

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies for determining the key physicochemical properties of a crystalline solid of this nature.

2.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2°C/min) starting from a temperature approximately 20°C below the approximate melting point.

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

2.2. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

2.3. Structural and Purity Analysis by ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules and confirming their identity.

Protocol:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube. The solution must be free of any particulate matter.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed. The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm that the spectrum is consistent with the structure of this compound.

2.4. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of small molecules.

Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and filtered to remove any particulates.

  • Mobile and Stationary Phase Selection: A reversed-phase HPLC column is typically used for the analysis of small polar molecules. The mobile phase is a mixture of solvents, such as water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is commonly employed.

  • System Setup: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Injection: A precise volume of the sample solution is injected into the HPLC system.

  • Detection and Data Analysis: The eluting compounds are detected, typically using a UV detector. The resulting chromatogram is analyzed, and the purity of the sample is calculated based on the relative area of the main peak.

Mechanism of Action and Visualization

This compound is designed to be cell-permeable. Once inside the cell, the ester bond is cleaved by non-specific cytoplasmic esterases, releasing free D-glutamate and octanol. This mechanism allows for an increase in the intracellular concentration of D-glutamate for research purposes.

G Intracellular Activation of this compound cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm 5-Octyl D-glutamate_ext This compound 5-Octyl D-glutamate_int This compound 5-Octyl D-glutamate_ext->5-Octyl D-glutamate_int Cellular Uptake Esterases Esterases 5-Octyl D-glutamate_int->Esterases Substrate D-glutamate D-glutamate Esterases->D-glutamate Hydrolysis Octanol Octanol Esterases->Octanol Hydrolysis

Caption: Intracellular hydrolysis of this compound.

References

5-Octyl D-Glutamate: An In-depth Technical Guide for Neuroscience and Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a valuable research tool for investigating the roles of D-glutamate in the central nervous system and other biological systems. As a stable, cell-permeable ester, it facilitates the controlled introduction of D-glutamate into the intracellular environment.[1][2][3] Once inside the cell, endogenous cytoplasmic esterases hydrolyze the octyl ester bond, releasing free D-glutamate.[1][2] This approach allows researchers to bypass the limited membrane permeability of D-glutamate and explore its downstream effects on cellular processes, signaling pathways, and neuronal function. This guide provides a comprehensive overview of this compound, its mechanism of action, potential applications, and generalized protocols for its use in neuroscience and cell biology research.

Core Concepts: The Significance of D-Glutamate

While L-glutamate is widely recognized as the primary excitatory neurotransmitter in the mammalian central nervous system, D-amino acids, including D-glutamate, are increasingly appreciated for their distinct physiological roles. D-glutamate, along with D-serine and glycine, is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The precise roles and relative contributions of these co-agonists in different brain regions and developmental stages are areas of active investigation. Dysregulation of D-amino acid metabolism has been implicated in various neurological and psychiatric disorders, making tools like this compound essential for elucidating these pathological mechanisms.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 149332-65-0
Molecular Formula C₁₃H₂₅NO₄
Molecular Weight 259.4 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility Methanol (1 mg/ml, heated)
Storage -20°C

Note: Due to its limited solubility in aqueous solutions, stock solutions of this compound are typically prepared in an organic solvent such as methanol or DMSO. Subsequent dilutions into aqueous experimental buffers should be done carefully to avoid precipitation. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action: Intracellular Delivery of D-Glutamate

The utility of this compound lies in its ability to efficiently deliver D-glutamate across the cell membrane. The lipophilic octyl ester moiety enhances membrane permeability, allowing the molecule to enter the cytoplasm.

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Passive Diffusion Cytoplasmic Esterases Cytoplasmic Esterases Cell Membrane->Cytoplasmic Esterases Hydrolysis Intracellular Space Intracellular Space D-Glutamate D-Glutamate Cytoplasmic Esterases->D-Glutamate Octanol Octanol Cytoplasmic Esterases->Octanol

Fig 1. Intracellular delivery and hydrolysis of this compound.

Signaling Pathways Modulated by D-Glutamate

The primary known target of D-glutamate in the central nervous system is the NMDA receptor. As a co-agonist, D-glutamate binds to the GluN1 subunit of the NMDA receptor, a step that is necessary, in conjunction with the binding of L-glutamate to the GluN2 subunit and membrane depolarization, for channel opening and subsequent calcium influx.

This compound This compound Intracellular D-Glutamate Intracellular D-Glutamate This compound->Intracellular D-Glutamate Hydrolysis NMDA Receptor (GluN1 subunit) NMDA Receptor (GluN1 subunit) Intracellular D-Glutamate->NMDA Receptor (GluN1 subunit) Binding NMDA Receptor Activation NMDA Receptor Activation NMDA Receptor (GluN1 subunit)->NMDA Receptor Activation L-Glutamate L-Glutamate NMDA Receptor (GluN2 subunit) NMDA Receptor (GluN2 subunit) L-Glutamate->NMDA Receptor (GluN2 subunit) Binding NMDA Receptor (GluN2 subunit)->NMDA Receptor Activation Membrane Depolarization Membrane Depolarization Membrane Depolarization->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Downstream Signaling Cascades Downstream Signaling Cascades Ca2+ Influx->Downstream Signaling Cascades

Fig 2. D-Glutamate as a co-agonist in NMDA receptor activation.

The downstream signaling cascades activated by NMDA receptor-mediated calcium influx are vast and play critical roles in synaptic plasticity, gene expression, and cell survival or death, depending on the magnitude and duration of the calcium signal.

Experimental Protocols

While specific, optimized protocols for this compound are not widely available in the published literature, the following sections provide generalized methodologies for common assays in neuroscience and cell biology where this compound could be applied. It is crucial for researchers to empirically determine the optimal concentrations and incubation times for their specific experimental system.

Neuronal Cell Culture and Treatment

A generalized workflow for treating neuronal cultures with this compound.

cluster_protocol Neuronal Culture Treatment Workflow A Plate primary neurons or neuronal cell lines B Culture to desired maturity A->B E Replace existing culture medium with the treatment medium B->E C Prepare fresh stock solution of this compound in appropriate solvent (e.g., Methanol, DMSO) D Dilute stock solution in pre-warmed culture medium to final working concentrations C->D D->E F Incubate for the desired duration E->F G Perform downstream assays (e.g., viability, electrophysiology, immunocytochemistry) F->G

Fig 3. Workflow for treating neuronal cultures.
Neuronal Viability/Toxicity Assay

This protocol outlines the steps to assess the effect of increased intracellular D-glutamate on neuronal viability, which can be particularly relevant for studies on excitotoxicity.

  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, HT22) in 96-well plates at a density appropriate for the chosen viability assay.

  • Culture and Differentiation: Culture the cells to allow for maturation and the development of glutamate receptor expression.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in culture medium. Include appropriate controls: vehicle control (medium with the same concentration of solvent used for the stock solution) and positive controls for cell death if applicable (e.g., high concentrations of L-glutamate).

  • Treatment: Remove the existing culture medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the vehicle control and plot the concentration-response curve to determine the EC₅₀ or IC₅₀.

Electrophysiological Recording

This generalized protocol describes how to investigate the effects of intracellular D-glutamate on neuronal excitability and synaptic transmission using patch-clamp electrophysiology.

  • Slice Preparation: Prepare acute brain slices from the region of interest using standard techniques.

  • Recording Setup: Transfer a slice to the recording chamber of an electrophysiology setup and perfuse with artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Identify a target neuron for recording using differential interference contrast (DIC) microscopy.

  • Patching and Baseline Recording: Obtain a whole-cell patch-clamp recording and record baseline synaptic activity or membrane properties.

  • Application of this compound: Bath-apply this compound at the desired concentration in aCSF. Due to its cell-permeable nature, a pre-incubation period may be necessary to allow for sufficient intracellular accumulation of D-glutamate.

  • Post-Treatment Recording: Record the changes in synaptic responses (e.g., NMDA receptor-mediated currents) or membrane properties following the application of this compound.

  • Data Analysis: Analyze the recorded electrophysiological parameters before and after treatment to determine the effect of increased intracellular D-glutamate.

Quantitative Data

Due to the limited availability of published studies utilizing this compound, a comprehensive table of quantitative data from various experimental systems cannot be provided at this time. Researchers are encouraged to perform pilot studies to determine the optimal concentration range for their specific application. The table below provides a template for organizing such data as it becomes available.

Experimental SystemAssayParameterConcentration of this compoundObserved Effect
e.g., Primary Hippocampal NeuronsMTT AssayIC₅₀To be determinedTo be determined
e.g., Cortical Brain SlicesWhole-cell Patch ClampNMDA receptor current amplitudeTo be determinedTo be determined
e.g., SH-SY5Y cellsCalcium ImagingIntracellular Ca²⁺ concentrationTo be determinedTo be determined

Conclusion and Future Directions

This compound is a promising tool for the specific and controlled elevation of intracellular D-glutamate levels. While its direct application in published research is currently limited, its potential for elucidating the nuanced roles of D-glutamate in neuronal function and disease is significant. Future research utilizing this compound will be instrumental in dissecting the distinct contributions of D-glutamate to NMDA receptor signaling, synaptic plasticity, and its potential involvement in the pathophysiology of various neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to incorporate this compound into their studies and contribute to a deeper understanding of D-amino acid biology in the nervous system.

References

Methodological & Application

Application Notes and Protocols for 5-Octyl D-Glutamate in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a stable, cell-permeable prodrug of D-glutamate.[1][2][3][4] Once it crosses the cell membrane, it is hydrolyzed by intracellular esterases to release D-glutamate. This allows for the targeted delivery of D-glutamate to the cytoplasm, bypassing the need for membrane transporters. D-glutamate, similar to its L-enantiomer, is a potent activator of glutamate receptors and can be used to study excitotoxicity, neuronal signaling, and other glutamate-mediated effects in primary cell cultures.[5] These application notes provide a comprehensive protocol for the use of this compound in primary cell cultures, with a focus on primary neuronal cultures.

Product Information

PropertyValueReference
Chemical Name This compound
Synonyms 5-Octyl ester D-glutamic acid
Molecular Formula C₁₃H₂₅NO₄
Molecular Weight 259.4 g/mol
Appearance Crystalline solid
Solubility Methanol: 1 mg/mL (heated)
Storage -20°C
Stability ≥ 4 years at -20°C
Mechanism of Action Cell-permeable prodrug that releases D-glutamate upon hydrolysis by cytoplasmic esterases.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is for research use only and not for human or veterinary use. Handle with appropriate personal protective equipment (PPE).

  • Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, heated methanol. For example, to prepare a 10 mM stock solution, dissolve 2.594 mg of this compound in 1 mL of methanol.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Primary Neuronal Culture Preparation

This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures. Specific details may need to be optimized based on the specific neuronal type and experimental requirements.

  • Coating Culture Plates:

    • Coat culture plates (e.g., 96-well, 24-well, or 6-well plates) with a suitable attachment factor such as Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO).

    • For example, incubate the plates with 0.01 mg/mL PDL solution overnight at 37°C, then wash three times with sterile water and allow to dry completely.

  • Cell Dissociation and Plating:

    • Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic or neonatal rodents following established and approved protocols.

    • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the cells onto the coated culture plates at a desired density. Typical seeding densities for primary neurons range from 1 x 10⁵ to 5 x 10⁵ cells/cm².

  • Cell Culture and Maintenance:

    • Culture the neurons in a suitable growth medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

    • Note on Glutamine/Glutamate: For studies involving glutamate receptor activation, it is crucial to use a glutamate-free culture medium to avoid confounding effects from glutamate present in the medium. Be aware that glutamine in the medium can degrade into glutamate and ammonia over time. Consider using a stabilized form of glutamine like GlutaMAX.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

    • Perform partial media changes every 2-3 days.

Application of this compound to Primary Neuronal Cultures

The optimal concentration and incubation time for this compound will depend on the specific cell type, culture conditions, and the desired biological effect. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific experimental setup.

  • Thaw and Dilute: Thaw an aliquot of the this compound stock solution immediately before use. Dilute the stock solution to the desired final concentration in pre-warmed, glutamate-free culture medium.

  • Treatment:

    • For acute exposure, remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.

    • For chronic exposure, add the diluted this compound directly to the existing culture medium.

  • Incubation: Incubate the cells for the desired period (e.g., minutes, hours, or days).

  • Assays: Following incubation, perform the desired functional or viability assays.

Suggested Concentration Ranges for Glutamate (to be adapted for this compound)
EffectGlutamate Concentration RangeIncubation TimeCell TypeReference
Neuroprotection/Survival 10 - 25 µM1 - 7 daysAdult Hippocampal Neurons
Induction of Neuronal Activity 25 µM1 - 7 daysAdult Hippocampal Neurons
Excitotoxicity 50 µM - 50 mM5 minutes - 24 hoursCortical Neurons
Dendritic Growth Inhibition 100 µM5 - 10 daysEmbryonic Motoneurons
Stimulation of Axonal Protein Synthesis 500 µM10 minutesCortical Neurons

Note: Since the rate of hydrolysis of this compound to D-glutamate within the cells is not precisely known, the effective intracellular concentration of D-glutamate may be lower than the applied concentration of the prodrug. Therefore, it is recommended to start with a concentration range similar to that used for glutamate and optimize based on the observed effects.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Application cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treatment Treat Cells with This compound prep_stock->treatment prep_cells Prepare Primary Cell Culture prep_cells->treatment incubation Incubate for Desired Time treatment->incubation assays Perform Functional/ Viability Assays incubation->assays data_analysis Data Analysis assays->data_analysis

Caption: A flowchart outlining the key steps for applying this compound to primary cell cultures.

Signaling Pathways

Activation of glutamate receptors by D-glutamate released from this compound can trigger several downstream signaling pathways, leading to various cellular responses, including excitotoxicity.

Glutamate Receptor-Mediated Signaling

glutamate_signaling Glutamate Receptor-Mediated Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glutamate D-Glutamate (from this compound) nmda NMDA Receptor glutamate->nmda ampa AMPA/Kainate Receptor glutamate->ampa mglu Metabotropic Glutamate Receptor glutamate->mglu ca_influx ↑ Intracellular Ca²⁺ nmda->ca_influx ampa->ca_influx plc PLC Activation mglu->plc nos nNOS Activation ca_influx->nos mito_dys Mitochondrial Dysfunction ca_influx->mito_dys ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Ca²⁺ Release from Intracellular Stores ip3_dag->ca_release pkc PKC Activation ip3_dag->pkc ca_release->ca_influx no ↑ Nitric Oxide (NO) nos->no ros ↑ Reactive Oxygen Species (ROS) no->ros apoptosis Apoptosis/Necrosis ros->apoptosis mito_dys->ros mito_dys->apoptosis

References

Application Notes and Protocols: Determining Optimal Concentration of Neuroprotective Compounds in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate can lead to excitotoxicity, a pathological process that results in neuronal damage and death.[1][2] This phenomenon is implicated in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[2] Understanding the mechanisms of glutamate-induced excitotoxicity is paramount for the development of effective neuroprotective therapies.

Data Presentation: Quantitative Analysis of Glutamate-Induced Excitotoxicity

The following tables provide a template for summarizing quantitative data from key experiments used to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity.

Table 1: Dose-Response of Glutamate on Neuronal Cell Viability

Glutamate Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1092± 6.1
5075± 7.3
10055± 8.0
20030± 6.5
50015± 4.9

Table 2: Neuroprotective Effect of Test Compound on Glutamate-Treated Neuronal Cells

Test Compound Concentration (µM)Glutamate Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)10055± 8.0
110065± 7.5
1010080± 6.8
5010095± 5.5
10010098± 5.1

Experimental Protocols

Protocol 1: Induction of Glutamate Excitotoxicity in Primary Neuronal Cultures

Objective: To establish a reliable in vitro model of glutamate-induced neuronal cell death.

Materials:

  • Primary neuronal cells (e.g., cortical or hippocampal neurons)

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27)

  • L-glutamic acid stock solution (100 mM in sterile water, pH adjusted to 7.4)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Seed primary neuronal cells in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.

  • Prepare serial dilutions of L-glutamic acid in culture medium to achieve final concentrations ranging from 10 µM to 500 µM.

  • Carefully remove the existing culture medium from the wells.

  • Add 100 µL of the glutamate-containing medium to the respective wells. Include a control group with fresh medium without glutamate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • After the incubation period, assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

Protocol 2: Evaluation of a Neuroprotective Test Compound

Objective: To determine the optimal concentration of a test compound for protecting neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • Established glutamate excitotoxicity model (from Protocol 1)

  • Test compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Neuronal cell culture medium

  • L-glutamic acid solution (at a pre-determined toxic concentration, e.g., 100 µM)

Procedure:

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-treat the mature neuronal cultures with the different concentrations of the test compound for 1-2 hours before inducing excitotoxicity.

  • After the pre-treatment period, add L-glutamic acid to the medium to the final toxic concentration (e.g., 100 µM).

  • Co-incubate the cells with the test compound and glutamate for 24 hours.

  • Include control groups: untreated cells, cells treated with glutamate only, and cells treated with the test compound only (to check for inherent toxicity).

  • Assess cell viability using an MTT or LDH assay.

  • The optimal concentration of the test compound is the one that provides the maximum neuroprotection without causing any intrinsic toxicity.

Mandatory Visualization

Glutamate_Excitotoxicity_Pathway Glutamate Excess Extracellular Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Activation AMPAR->Ca_Influx Depolarization Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Apoptosis Apoptosis & Neuronal Death Ca_Influx->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis

Caption: Glutamate excitotoxicity signaling cascade.

Experimental_Workflow Start Start: Primary Neuronal Cell Culture Maturation Cell Maturation (7-10 days) Start->Maturation Pretreatment Pre-treatment with Test Compound Maturation->Pretreatment Induction Induction of Excitotoxicity (with Glutamate) Pretreatment->Induction Incubation Incubation (24 hours) Induction->Incubation Viability Assessment of Cell Viability Incubation->Viability Analysis Data Analysis & Optimal Concentration Determination Viability->Analysis

Caption: Workflow for neuroprotection assays.

References

Application Notes and Protocols for Utilizing 5-Octyl D-Glutamate in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a stable, cell-permeable ester derivative of the amino acid D-glutamate.[1][2][3] Its chemical structure allows it to readily cross the cell membrane. Once inside the cell, cytoplasmic esterases hydrolyze the octyl ester bond, releasing free D-glutamate.[1][4] This unique property makes this compound a valuable tool for investigating the intracellular roles of D-glutamate in neuronal function and signaling pathways. While not intended for direct application as an extracellular glutamate receptor agonist in patch-clamp studies, it is an effective compound for elevating intracellular D-glutamate concentrations. The subsequent effects on neuronal electrophysiology can then be meticulously examined using the whole-cell patch-clamp technique.

D-glutamate is an endogenous neuromodulator that can influence neuronal activity, particularly through its interaction with the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors. By manipulating intracellular D-glutamate levels, researchers can explore its impact on synaptic transmission, neuronal excitability, and plasticity. Furthermore, understanding the metabolic consequences of increased intracellular D-glutamate, such as its potential conversion to α-ketoglutarate, can provide insights into cellular metabolism and its influence on neuronal function.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the downstream electrophysiological effects in neurons via whole-cell patch-clamp recordings.

Mechanism of Action and Potential Signaling Pathways

The primary mechanism of this compound involves its passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release D-glutamate. The liberated D-glutamate can then exert several effects:

  • Modulation of NMDA Receptor Function: Intracellular D-glutamate can be co-released with other neurotransmitters or transported out of the cell, where it can act as a co-agonist at the glycine-binding site of synaptic and extrasynaptic NMDA receptors. This can potentiate NMDA receptor-mediated currents, influencing synaptic plasticity and excitotoxicity.

  • Metabolic Effects: D-glutamate can be metabolized by D-amino acid oxidase, potentially influencing the cellular redox state. It can also be converted to α-ketoglutarate, a key intermediate in the Krebs cycle, thereby affecting cellular energy metabolism. Changes in cellular metabolism can, in turn, modulate neuronal excitability and firing patterns.

  • Neurotransmitter Pool Dynamics: Altering the intracellular concentration of D-glutamate may influence the dynamics of other neurotransmitter systems and the overall excitatory/inhibitory balance within the neuron.

Below is a diagram illustrating the proposed mechanism of action and downstream signaling pathways.

5_Octyl_D_Glutamate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5_Octyl_D_Glutamate_ext This compound 5_Octyl_D_Glutamate_int This compound 5_Octyl_D_Glutamate_ext->5_Octyl_D_Glutamate_int Passive Diffusion Esterases Cytoplasmic Esterases 5_Octyl_D_Glutamate_int->Esterases D_Glutamate D-Glutamate Esterases->D_Glutamate Hydrolysis Metabolic_Pathways Metabolic Pathways (e.g., conversion to α-ketoglutarate) D_Glutamate->Metabolic_Pathways Transporter Transporter D_Glutamate->Transporter NMDA_Receptor_Modulation Modulation of NMDA Receptor Function Transporter->NMDA_Receptor_Modulation Extracellular Action

Mechanism of this compound Action

Experimental Protocols

The following protocols outline the steps for treating neuronal preparations with this compound and subsequently performing whole-cell patch-clamp recordings to assess its effects on neuronal electrophysiology.

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (crystalline solid, Purity: ≥98%).

  • Solvent: Due to its lipophilic nature, a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended for the initial stock solution. Methanol can also be used.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. For example, to make a 10 mM stock in DMSO, dissolve 2.594 mg of this compound (MW: 259.4 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Neuronal Preparations

A. For Neuronal Cultures:

  • Preparation: Culture neurons on coverslips suitable for patch-clamp recording.

  • Treatment:

    • Dilute the this compound stock solution to the desired final working concentration (e.g., 1-100 µM) in pre-warmed culture medium.

    • Ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final solvent concentration.

    • Replace the existing culture medium with the this compound-containing medium or the vehicle control medium.

    • Incubate the neurons for a predetermined duration (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator to allow for cellular uptake and enzymatic conversion.

B. For Acute Brain Slices:

  • Preparation: Prepare acute brain slices (e.g., 250-350 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Treatment:

    • Transfer the slices to a holding chamber containing oxygenated ACSF with the desired final concentration of this compound or vehicle control.

    • Incubate for a specific period (e.g., 1-2 hours) to allow the compound to penetrate the tissue.

Protocol 3: Whole-Cell Patch-Clamp Recordings
  • Setup: Transfer a coverslip with treated neurons or a brain slice to the recording chamber of an upright or inverted microscope equipped for patch-clamp electrophysiology. Continuously perfuse with oxygenated ACSF (without this compound).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.

  • Internal Solution: The composition of the internal solution will depend on the parameters being measured. A standard internal solution for voltage-clamp recordings of synaptic currents might contain (in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.3 with CsOH. For current-clamp recordings, a potassium-based internal solution would be used.

  • Recording:

    • Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting recordings.

  • Data Acquisition:

    • Voltage-Clamp Mode:

      • Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or miniature EPSCs (mEPSCs) in the presence of tetrodotoxin (TTX).

      • To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) or use a low-magnesium ACSF.

      • Evoke synaptic currents by placing a stimulating electrode in a relevant synaptic pathway.

    • Current-Clamp Mode:

      • Measure the resting membrane potential (RMP) and input resistance.

      • Inject current steps to assess neuronal excitability (action potential firing frequency, threshold, and adaptation).

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treat_Cells Treat Neuronal Preparation (Culture or Slices) Prepare_Stock->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Patch_Clamp_Setup Transfer to Recording Chamber Incubate->Patch_Clamp_Setup Obtain_Recording Establish Whole-Cell Recording Patch_Clamp_Setup->Obtain_Recording Voltage_Clamp Voltage-Clamp Recordings (sEPSCs, mEPSCs, Evoked Currents) Obtain_Recording->Voltage_Clamp Current_Clamp Current-Clamp Recordings (RMP, Firing Properties) Obtain_Recording->Current_Clamp Data_Analysis Data Analysis and Comparison Voltage_Clamp->Data_Analysis Current_Clamp->Data_Analysis End End Data_Analysis->End

Workflow for Patch-Clamp Experiments

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from a whole-cell patch-clamp experiment comparing vehicle-treated neurons to those treated with this compound. These data are for illustrative purposes to guide expected outcomes.

Electrophysiological Parameter Vehicle Control (Mean ± SEM) This compound Treated (Mean ± SEM) Potential Interpretation
Current-Clamp Recordings
Resting Membrane Potential (mV)-68 ± 1.2-65 ± 1.5Increased excitability
Input Resistance (MΩ)250 ± 25245 ± 28No significant change in passive properties
Action Potential Threshold (mV)-45 ± 0.8-48 ± 1.0Increased ease of firing
Firing Frequency at 100 pA (Hz)12 ± 218 ± 3Enhanced neuronal excitability
Voltage-Clamp Recordings
sEPSC Frequency (Hz)2.5 ± 0.44.1 ± 0.6Potential presynaptic effect or network excitability
sEPSC Amplitude (pA)15 ± 1.816 ± 2.1No significant change in postsynaptic receptor function
NMDA/AMPA Ratio0.4 ± 0.050.6 ± 0.07*Potentiation of NMDA receptor-mediated currents

*Indicates a statistically significant difference (p < 0.05).

Conclusion

This compound serves as a powerful pharmacological tool for investigating the intracellular functions of D-glutamate. By employing the detailed protocols and understanding the potential downstream effects outlined in these application notes, researchers can effectively use this compound in conjunction with whole-cell patch-clamp recordings to unravel the complex roles of intracellular D-glutamate in modulating neuronal activity, synaptic transmission, and cellular metabolism. This approach is valuable for basic neuroscience research and for identifying potential therapeutic targets in neurological disorders where glutamate signaling and cellular metabolism are dysregulated.

References

Application Notes and Protocols for Measuring Intracellular D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glutamate, the dextrorotatory enantiomer of glutamate, has emerged from being considered a mere bacterial metabolite to a significant signaling molecule in mammals. While L-glutamate is the primary excitatory neurotransmitter in the central nervous system, D-glutamate is involved in various physiological and pathological processes, including synaptic plasticity, pain modulation, and neurological disorders. Consequently, the ability to accurately quantify intracellular D-glutamate concentrations following pharmacological treatment or other interventions is crucial for understanding its biological roles and for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the measurement of intracellular D-glutamate. The focus is on robust and reproducible methods, from initial sample preparation to final data analysis, suitable for researchers in academic and industrial settings. The primary methods covered include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or Fluorescence Detection, and specialized enzymatic assays.

Core Principles of Measurement

Accurate measurement of intracellular metabolites like D-glutamate requires a multi-step workflow that minimizes analytical artifacts. The process begins with the rapid cessation of all metabolic activity (quenching), followed by efficient extraction of the target molecule from the cellular milieu, and finally, sensitive and specific detection.

Quenching and Extraction

The foremost challenge in metabolomics is to capture an accurate snapshot of the cell's metabolic state at the moment of sampling[1]. Intracellular metabolite levels can change within seconds; therefore, quenching is the most critical step[1][2]. This is typically achieved by rapidly exposing the cells to a cold organic solvent, such as methanol, to halt all enzymatic reactions[1][2]. Following quenching, metabolites are extracted from the lysed cells. The choice of extraction solvent depends on the physicochemical properties of the target metabolites. For polar compounds like D-glutamate, polar solvents or solvent mixtures are effective.

Analytical Detection

Distinguishing D-glutamate from its highly abundant stereoisomer, L-glutamate, is the principal analytical challenge. This is accomplished using chiral-specific methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity. It involves chromatographic separation on a chiral column followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass-based specificity.

  • HPLC with Fluorescence Detection (HPLC-FLD): A cost-effective and robust alternative to LC-MS/MS. This method requires pre-column derivatization of the amino acid with a fluorescent tag (e.g., o-phthalaldehyde, OPA). Chiral separation is then achieved using a chiral column or a chiral derivatization agent.

  • Enzymatic Assays: These assays utilize enzymes that are specific to D-glutamate. For instance, a coupled enzyme assay can be used where D-glutamate is first converted to L-glutamate by glutamate racemase, allowing for subsequent detection using standard L-glutamate assays. While often suitable for high-throughput screening, the specificity of the enzyme is paramount.

Experimental Workflow and Signaling

General Experimental Workflow

The overall process for measuring intracellular D-glutamate involves several sequential steps, from cell culture to data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Cell Culture & Treatment B 2. Harvest & Quench Metabolism (e.g., Cold Methanol) A->B C 3. Cell Lysis (e.g., Sonication, Freeze-Thaw) B->C D 4. Metabolite Extraction (e.g., Chloroform/Methanol/Water) C->D E 5. Protein & Debris Removal (Centrifugation) D->E F 6. Derivatization (Optional) (e.g., for HPLC-FLD) E->F G 7. Analytical Separation (Chiral HPLC or LC-MS/MS) F->G H 8. Detection & Quantification G->H I 9. Data Analysis (Normalization to cell number/protein) H->I J 10. Reporting I->J

Caption: General workflow for intracellular D-glutamate measurement.

D-Glutamate and General Glutamatergic Signaling

While D-glutamate's specific signaling pathways are still under intense investigation, it is known to modulate general glutamatergic signaling, primarily by acting on the N-methyl-D-aspartate (NMDA) receptor. Understanding the broader context of glutamate signaling is therefore essential. Glutamate exerts its effects through ionotropic (iGluR) and metabotropic (mGluR) receptors.

G Glutamatergic Signaling Overview cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Synaptic Vesicle Glutamate->Vesicle iGluR iGluR (NMDA, AMPA) Vesicle->iGluR Release mGluR mGluR (Group I) Vesicle->mGluR Release Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) iGluR->Response Na⁺/Ca²⁺ Influx PLC PLC mGluR->PLC Gq activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Response

Caption: Simplified overview of glutamatergic signaling pathways.

Detailed Experimental Protocols

Protocol 4.1: Sample Preparation from Adherent Cell Cultures

This protocol outlines the steps for harvesting and extracting intracellular metabolites from adherent cells.

  • Cell Culture and Treatment:

    • Plate cells at a desired density in 6-well or 12-well plates and allow them to adhere and grow to the desired confluency.

    • Apply the experimental treatment (e.g., drug compound) for the specified duration. Include untreated control wells.

  • Quenching and Harvesting:

    • Prepare a quenching solution of 60% methanol in water and cool it to -40°C.

    • Aspirate the culture medium from the wells quickly and completely.

    • Immediately wash the cells twice with ice-cold isotonic saline solution (e.g., 0.9% NaCl) to remove extracellular contaminants.

    • Add 1 mL of the -40°C quenching solution to each well to arrest metabolism.

    • Place the plate on dry ice and use a cell scraper to detach the cells into the quenching solution.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Alternatively, sonicate the samples on ice.

    • Centrifuge the lysate at ≥10,000 x g for 10-15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

    • Dry the supernatant completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 4.2: D-Glutamate Analysis by Chiral LC-MS/MS

This protocol provides a framework for the quantitative analysis of D-glutamate. Instrument parameters must be optimized for the specific system being used.

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Vortex thoroughly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation:

    • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.

    • Column: A chiral column designed for amino acid enantiomer separation (e.g., a CROWNPAK CR-I(+) or similar).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate D-glutamate from L-glutamate and other isomers. (e.g., start with 2% B, ramp to 50% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25 - 40°C (as recommended by the column manufacturer).

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glutamate (D and L): Precursor ion (Q1) m/z 148.06 -> Product ion (Q3) m/z 84.04.

      • Note: These transitions should be empirically optimized. It is critical to chromatographically separate D- and L-glutamate as they have identical MRM transitions.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity. Be aware that high fragmentor voltages can cause in-source cyclization of glutamate to pyroglutamic acid, creating an analytical artifact.

  • Quantification:

    • Prepare a standard curve using a certified D-glutamate standard.

    • Ideally, use a stable isotope-labeled internal standard (e.g., D-glutamate-d5) to account for matrix effects and variations in instrument response.

    • Normalize the final concentration to the initial cell number or total protein content of the sample.

Protocol 4.3: D-Glutamate Analysis by Enzymatic Assay

This protocol is based on a coupled enzymatic reaction for specific D-glutamate detection.

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in 100 µL of the appropriate assay buffer provided with the kit.

    • Ensure samples are deproteinized, which is accomplished during the extraction step.

  • Assay Reaction (Example using a coupled reaction):

    • Step 1: Conversion to L-Glutamate:

      • To 50 µL of the reconstituted sample, add glutamate racemase enzyme in its recommended buffer.

      • Incubate at 37°C for 30 minutes to convert all D-glutamate to L-glutamate.

    • Step 2: L-Glutamate Detection:

      • Use a commercial L-glutamate assay kit (colorimetric or fluorometric).

      • Add the kit's reaction mix (containing glutamate dehydrogenase or oxidase) to the sample.

      • Incubate for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of D-glutamate (which will be converted to L-glutamate in Step 1).

    • Subtract the signal from a blank control (no sample) from all readings.

    • Calculate the D-glutamate concentration in the samples based on the standard curve.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different treatments and conditions. The following table provides a template for presenting your results.

Cell LineTreatment GroupConcentrationDurationIntracellular D-Glutamate (µM) [Mean ± SD]Analytical Method
SH-SY5YControl (Vehicle)N/A24 hIllustrative Value: 1.2 ± 0.3LC-MS/MS
SH-SY5YCompound X10 µM24 hIllustrative Value: 5.8 ± 0.9LC-MS/MS
SH-SY5YCompound X50 µM24 hIllustrative Value: 12.4 ± 2.1LC-MS/MS
Primary NeuronsControl (Vehicle)N/A48 hIllustrative Value: 2.5 ± 0.5HPLC-FLD
Primary NeuronsCompound Y5 µM48 hIllustrative Value: 1.9 ± 0.4HPLC-FLD

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

References

Application of 5-Octyl D-Glutamate in Acute Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a cell-permeable derivative of the endogenous neuromodulator D-glutamate.[1][2][3][4] This compound serves as a tool to elevate intracellular concentrations of D-glutamate, which is accomplished through the hydrolysis of the 5-octyl ester bond by cytoplasmic esterases.[1] D-glutamate, an enantiomer of the principal excitatory neurotransmitter L-glutamate, is known to modulate neuronal activity, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor. The use of this compound in acute brain slice preparations allows for the investigation of the intracellular and potentially autocrine/paracrine effects of D-glutamate on neuronal excitability, synaptic transmission, and plasticity.

This document provides detailed application notes and protocols for the use of this compound in acute brain slice preparations, intended for researchers in neuroscience and professionals in drug development.

Putative Signaling Pathway

The primary molecular target of D-glutamate is the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity. Unlike L-glutamate which acts as the primary agonist, D-glutamate is thought to act as a co-agonist at the glycine-binding site of the NMDA receptor, similar to D-serine. By increasing the intracellular concentration of D-glutamate, it may subsequently be released into the extracellular space to modulate NMDA receptor activity.

Putative Signaling Pathway of Intracellularly Generated D-Glutamate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor Ca_Influx Ca²+ Influx & Downstream Signaling NMDA_Receptor->Ca_Influx Channel Opening D_Glutamate_ext D-Glutamate D_Glutamate_ext->NMDA_Receptor Co-agonist Binding L_Glutamate L-Glutamate L_Glutamate->NMDA_Receptor Agonist Binding 5_Octyl_D_Glutamate This compound Esterases Cytoplasmic Esterases 5_Octyl_D_Glutamate->Esterases Hydrolysis D_Glutamate_int D-Glutamate Esterases->D_Glutamate_int Transporter Putative Transporter D_Glutamate_int->Transporter Release Transporter->D_Glutamate_ext

Putative signaling pathway of this compound.

Data Presentation

As there is no published data on the specific application of this compound in acute brain slices, the following table presents a hypothetical summary of expected quantitative data from electrophysiological experiments. This serves as a template for researchers to structure their findings.

ParameterControlThis compound (10 µM)This compound (50 µM)Antagonist + this compound (50 µM)
Spontaneous Firing Rate (Hz) 2.1 ± 0.33.5 ± 0.45.2 ± 0.6**2.3 ± 0.3
NMDA/AMPA Ratio 0.4 ± 0.050.6 ± 0.070.8 ± 0.09 0.4 ± 0.06
LTP Magnitude (% of baseline) 150 ± 15180 ± 20*210 ± 25155 ± 18

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

I. Acute Brain Slice Preparation

This protocol is a generalized method for preparing acute brain slices suitable for electrophysiology. Specific parameters may need to be optimized based on the animal model and brain region of interest.

Solutions:

  • Slicing Solution (NMDG-based): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH 7.3-7.4.

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 2 mM MgSO4. pH 7.4.

  • Carbogen Gas: 95% O2 / 5% CO2

Procedure:

  • Anesthetize the animal in accordance with institutional guidelines.

  • Perform transcardial perfusion with ice-cold, carbogen-saturated slicing solution.

  • Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300 µm).

  • Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

Workflow for Acute Brain Slice Preparation Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery (32-34°C) Slicing->Recovery Incubation Incubation in aCSF (RT) Recovery->Incubation Recording Electrophysiological Recording Incubation->Recording

Workflow for acute brain slice preparation.
II. Electrophysiological Recording

Solutions:

  • Recording aCSF: Same as the aCSF for incubation.

  • Internal Solution (for whole-cell patch-clamp): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine. pH 7.3.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record baseline neuronal activity (e.g., spontaneous firing rate, synaptic currents) for a stable period (e.g., 5-10 minutes).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF immediately before use.

  • Bath-apply the this compound-containing aCSF to the slice.

  • Record the changes in neuronal activity during and after the application of the compound.

  • To confirm the involvement of NMDA receptors, co-apply a selective NMDA receptor antagonist (e.g., D-AP5) with this compound.

III. Neuroprotection Assay (Hypothetical)

This protocol outlines a hypothetical experiment to assess the potential neuroprotective effects of this compound against excitotoxicity.

Procedure:

  • Prepare acute brain slices as described in Protocol I.

  • Incubate a subset of slices in aCSF containing this compound at various concentrations for a predetermined period (e.g., 1-2 hours).

  • Induce excitotoxic injury by exposing the slices to a high concentration of an NMDA receptor agonist (e.g., NMDA or L-glutamate) for a short duration.

  • Wash out the excitotoxic agent and return the slices to regular aCSF (with or without this compound) for a recovery period.

  • Assess cell viability using methods such as propidium iodide staining or measurement of lactate dehydrogenase (LDH) release into the supernatant.

  • Compare the extent of cell death between slices pre-treated with this compound and control slices.

Workflow for Neuroprotection Assay Slice_Prep Prepare Acute Brain Slices Pre_Incubation Pre-incubate with this compound Slice_Prep->Pre_Incubation Control_Group Control Group (no pre-incubation) Slice_Prep->Control_Group Excitotoxicity Induce Excitotoxic Insult (e.g., NMDA) Pre_Incubation->Excitotoxicity Recovery Recovery Period Excitotoxicity->Recovery Viability_Assay Assess Cell Viability Recovery->Viability_Assay Control_Group->Excitotoxicity

Workflow for a hypothetical neuroprotection assay.

Concluding Remarks

This compound represents a valuable pharmacological tool for investigating the roles of intracellular D-glutamate in neuronal function. The protocols and conceptual frameworks provided herein offer a starting point for researchers to design and execute experiments using this compound in acute brain slice preparations. It is crucial to perform appropriate vehicle controls and to confirm the mechanism of action through the use of selective antagonists. The data generated from such studies will contribute to a deeper understanding of D-amino acid neuromodulation in the central nervous system.

References

Application Note: HPLC Analysis of 5-Octyl D-Glutamate Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 5-Octyl D-Glutamate and its primary hydrolysis products, D-Glutamic acid and 1-octanol, using High-Performance Liquid Chromatography (HPLC). This compound is a cell-permeable ester that, upon hydrolysis by cellular esterases, releases D-glutamate.[1][2] Monitoring this conversion is crucial for studies investigating the cellular effects of D-glutamate. The method described herein utilizes a reversed-phase HPLC system with UV detection, incorporating a pre-column derivatization step to enhance the detection of D-Glutamic acid. This application note offers a comprehensive methodology, including sample preparation, chromatographic conditions, and data analysis, to enable researchers to reliably quantify the extent of this compound hydrolysis.

Introduction

This compound is a valuable tool in neuroscience and cell biology research. As a stable, cell-permeable derivative of D-glutamate, it allows for the controlled intracellular delivery of this non-proteinogenic amino acid.[1][2] The enzymatic or chemical hydrolysis of the octyl ester bond yields D-Glutamic acid and 1-octanol. The ability to analytically separate and quantify the parent compound from its hydrolysis products is essential for understanding its stability, delivery efficiency, and metabolic fate in biological systems.

This protocol details a robust HPLC method for the simultaneous analysis of these three key components. Due to the differing chemical properties of the analytes—the hydrophilic amino acid (D-Glutamic acid), the lipophilic alcohol (1-octanol), and the amphiphilic parent ester (this compound)—a gradient elution strategy on a reversed-phase column is employed. For sensitive detection of D-Glutamic acid, which lacks a strong chromophore, a pre-column derivatization with o-Phthaldialdehyde (OPA) is utilized, allowing for fluorescent or UV detection.[3]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • D-Glutamic Acid (≥99% purity)

  • 1-Octanol (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler with derivatization capabilities (or manual derivatization setup)

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B (MPB): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 4.5 mL of 0.1 M boric acid buffer (pH 9.5) and 50 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound, D-Glutamic Acid, and 1-Octanol each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions:

    • Prepare a mixed working standard solution by diluting the stock solutions with methanol to achieve a final concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/mL).

Sample Preparation
  • Reaction Quenching: If analyzing an ongoing hydrolysis reaction, quench the reaction by adding an equal volume of cold methanol or acetonitrile to precipitate enzymes or proteins.

  • Centrifugation: Centrifuge the quenched sample at 10,000 x g for 10 minutes to pellet any precipitates.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • To 100 µL of the supernatant (or diluted standard), add 400 µL of the OPA/3-MPA derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Injection: Immediately inject a defined volume (e.g., 20 µL) into the HPLC system.

Note: The derivatization reaction is time-sensitive. Ensure consistent timing between derivatization and injection for all samples and standards.

HPLC Conditions
ParameterSetting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20% to 90% B; 15-20 min: 90% B; 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 337 nm for OPA-derivatized D-Glutamic Acid. 210 nm for 1-Octanol and this compound.

Data Presentation

Calibration curves should be generated for each analyte by plotting the peak area against the concentration of the working standards. The concentration of each compound in the unknown samples can then be calculated using the linear regression equation derived from the respective calibration curve.

Table 1: Quantitative Analysis of a Hydrolysis Reaction Sample

AnalyteRetention Time (min)Peak AreaConcentration (µg/mL)% of Total
D-Glutamic Acid (OPA)~ 4.51,250,00045.245.2%
1-Octanol~ 12.8875,00021.521.5%
This compound~ 16.2998,00033.333.3%
Total --100.0 100.0%

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual retention times may vary depending on the specific HPLC system and column used.

Visualizations

Hydrolysis cluster_reactants Reactants cluster_products Products 5OG This compound Catalyst Esterase or Acid/Base 5OG->Catalyst H2O Water (H₂O) H2O->Catalyst DGlu D-Glutamic Acid OctOH 1-Octanol Catalyst->DGlu Catalyst->OctOH

Caption: Hydrolysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Sample Quench Quench Reaction (e.g., with Methanol) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect Deriv Add OPA Reagent Collect->Deriv React React for 2 min Deriv->React Inject Inject into HPLC React->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (337 nm & 210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC analysis workflow.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound and its hydrolysis products. The use of a gradient elution on a C18 column allows for the successful separation of compounds with diverse polarities. Pre-column derivatization with OPA ensures sensitive detection of D-Glutamic acid. This method is well-suited for researchers in drug development and cellular biology who require accurate monitoring of the stability and conversion of this compound in their experimental systems. For enhanced sensitivity and specificity, particularly in complex biological matrices, this method can be adapted for use with a Mass Spectrometry (MS) detector.

References

Application Notes and Protocols for Studying NMDA Receptor Function with 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[3] The activation of NMDA receptors is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2][4]

5-Octyl D-Glutamate is a valuable pharmacological tool for studying NMDA receptor function. It is a cell-permeable derivative of D-glutamate, which acts as a co-agonist at the NMDA receptor glycine binding site. Once inside the cell, cytoplasmic esterases hydrolyze the octyl ester bond, releasing D-glutamate and effectively increasing its intracellular concentration. This allows for the controlled modulation of NMDA receptor activity in cellular and tissue preparations.

These application notes provide detailed protocols for utilizing this compound in common experimental paradigms to investigate NMDA receptor function, including electrophysiology and calcium imaging.

Pharmacological Properties

While specific quantitative data on the hydrolysis rate and resulting intracellular concentrations of D-glutamate from this compound are not extensively published, the compound's utility lies in its ability to bypass the limitations of directly applying charged amino acids, which have poor membrane permeability. The effective concentration of released D-glutamate will depend on experimental conditions such as cell type, density, and incubation time. Therefore, it is recommended to perform dose-response experiments to determine the optimal concentration for a given assay.

PropertyDescriptionSource
Chemical Name D-glutamic acid, 5-octyl ester
CAS Number 149332-65-0
Molecular Formula C13H25NO4
Molecular Weight 259.4 g/mol
Formulation Crystalline solid
Solubility Soluble in methanol (with heating)
Mechanism of Action A stable, cell-permeable molecule that generates free D-glutamate upon hydrolysis by cytoplasmic esterases.

Experimental Protocols

Electrophysiological Recording of NMDA Receptor Currents

Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion flow through NMDA receptor channels. This protocol describes how to use this compound to study NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or whole-cell currents in response to agonist application, modulated by intracellular D-glutamate delivered via this compound.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Glass pipettes for recording

  • Artificial cerebrospinal fluid (aCSF) or external recording solution

  • Internal pipette solution

  • This compound

  • NMDA

  • Glycine (for control experiments)

  • AMPA receptor antagonist (e.g., CNQX)

  • GABA-A receptor antagonist (e.g., picrotoxin)

  • Voltage-gated sodium channel blocker (e.g., tetrodotoxin, TTX)

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the final working concentration in the external recording solution. Note: Due to its lipophilic nature, ensure thorough mixing.

    • Prepare external and internal recording solutions as per standard laboratory protocols for NMDA receptor recordings. A typical external solution may contain (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 glycine (to occupy the co-agonist site in control conditions), pH 7.4. The external solution should be nominally magnesium-free to prevent voltage-dependent block of the NMDA receptor at negative holding potentials.

    • The internal solution may contain (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Cell/Slice Preparation:

    • Prepare cultured neurons or acute brain slices according to standard laboratory procedures.

    • Transfer the preparation to the recording chamber and continuously perfuse with the external solution.

  • Pre-incubation with this compound:

    • To load the cells with D-glutamate, pre-incubate the preparation with the desired concentration of this compound for a period of 15-60 minutes. The optimal incubation time should be determined empirically.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Hold the cell at a negative potential (e.g., -70 mV).

    • To isolate NMDA receptor currents, perfuse the preparation with an external solution containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin). TTX (1 µM) can be included to block action potentials.

  • Data Acquisition:

    • Evoke synaptic responses by electrical stimulation of afferent fibers or apply NMDA exogenously via the perfusion system.

    • Record the resulting currents. The potentiation of NMDA-evoked currents in cells pre-incubated with this compound, compared to control cells, indicates successful intracellular delivery of D-glutamate and its effect on NMDA receptor activation.

Expected Results: An increase in the amplitude and/or a prolongation of the decay time of NMDA receptor-mediated currents in cells treated with this compound compared to untreated cells.

experimental_workflow_electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Internal, this compound) pre_incubation Pre-incubate with This compound prep_solutions->pre_incubation prep_cells Prepare Neuronal Culture or Brain Slice prep_cells->pre_incubation patch_clamp Establish Whole-Cell Patch-Clamp Recording pre_incubation->patch_clamp isolate_currents Isolate NMDA Currents (apply CNQX, Picrotoxin, TTX) patch_clamp->isolate_currents evoke_response Evoke Response (Stimulation or NMDA application) isolate_currents->evoke_response record_currents Record NMDA Receptor Currents evoke_response->record_currents analyze_data Analyze Current Amplitude and Kinetics record_currents->analyze_data

Workflow for Electrophysiological Recording of NMDA Receptor Currents.
Calcium Imaging of NMDA Receptor Activity

Calcium imaging is a powerful technique to monitor the influx of Ca2+ through NMDA receptors, providing a measure of receptor activity in a population of cells.

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation, modulated by D-glutamate delivered via this compound.

Materials:

  • Cultured neurons or other cells expressing NMDA receptors

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscope with an appropriate filter set and camera

  • Imaging software for data acquisition and analysis

  • External imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • NMDA

  • Glycine (for control experiments)

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Load the cells with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 2-5 µM Fluo-4 AM for 30-45 minutes at 37°C.

    • Wash the cells with the external imaging buffer to remove excess dye.

  • Pre-incubation with this compound:

    • Incubate the dye-loaded cells with the desired concentration of this compound in the imaging buffer for 15-60 minutes.

  • Calcium Imaging:

    • Place the dish on the microscope stage and allow the cells to equilibrate.

    • Acquire a baseline fluorescence signal.

    • Perfuse the cells with the imaging buffer containing NMDA.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.

    • Compare the magnitude and kinetics of the calcium response in cells treated with this compound to control cells.

Expected Results: A significant increase in the NMDA-evoked calcium influx in cells pre-treated with this compound.

experimental_workflow_calcium_imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate Cells on Glass-Bottom Dish load_dye Load Cells with Calcium Indicator Dye prep_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells pre_incubation Pre-incubate with This compound wash_cells->pre_incubation baseline Acquire Baseline Fluorescence pre_incubation->baseline stimulate Stimulate with NMDA baseline->stimulate record_fluorescence Record Fluorescence Changes Over Time stimulate->record_fluorescence analyze_data Analyze ΔF/F0 record_fluorescence->analyze_data

Workflow for Calcium Imaging of NMDA Receptor Activity.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist leads to the influx of Ca2+, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity.

nmda_signaling_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Co_agonist D-Glutamate (from this compound) Co_agonist->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC Synaptic_plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_plasticity Ras_ERK Ras-ERK Pathway PKC->Ras_ERK CREB CREB Ras_ERK->CREB Gene_expression Gene Expression CREB->Gene_expression Gene_expression->Synaptic_plasticity

Simplified NMDA Receptor Signaling Pathway.

Troubleshooting and Considerations

  • Solubility: this compound may require gentle heating and sonication to fully dissolve in methanol before preparing the final aqueous solution.

  • Concentration Optimization: The optimal concentration of this compound should be determined empirically for each cell type and experimental paradigm. A starting concentration range of 10-100 µM is suggested.

  • Incubation Time: The time required for intracellular hydrolysis of the octyl ester will vary. A time course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to determine the optimal pre-incubation period.

  • Off-Target Effects: As with any pharmacological agent, potential off-target effects should be considered. Appropriate controls, such as using an inactive enantiomer or a structurally related but inactive compound, can help to address this.

  • Cell Viability: High concentrations of this compound or prolonged incubation times may affect cell viability. It is important to perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure that the observed effects are not due to cytotoxicity.

By following these protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the intricate functions of NMDA receptors in various physiological and pathological contexts.

References

Application Notes and Protocols for In Vitro Neurotoxicity Studies of 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a stable, cell-permeable compound that serves as a pro-drug for D-glutamate.[1][2][3] Upon entry into the cell, it is hydrolyzed by cytoplasmic esterases, releasing free D-glutamate.[1][2] D-glutamate is an endogenous co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Over-activation of NMDA receptors leads to excessive calcium influx, initiating a cascade of events culminating in neuronal cell death, a phenomenon known as excitotoxicity. Therefore, this compound is a valuable tool for inducing and studying NMDA receptor-mediated neurotoxicity in a controlled in vitro setting.

These application notes provide detailed protocols for assessing the neurotoxic effects of this compound in neuronal cell cultures. The methodologies described herein focus on quantifying cell viability, monitoring intracellular calcium dynamics, and measuring oxidative stress, key indicators of excitotoxic cell death.

Mechanism of Action: Proposed Signaling Pathway

This compound-induced neurotoxicity is hypothesized to occur through the following pathway:

5-Octyl_D-Glutamate_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-ODG_ext This compound 5-ODG_int This compound 5-ODG_ext->5-ODG_int Passive Diffusion D-Glutamate D-Glutamate 5-ODG_int->D-Glutamate Hydrolysis Esterases Cytoplasmic Esterases NMDAR NMDA Receptor D-Glutamate->NMDAR Binds to Glycine Site Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS Activates NOS, etc. Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Mitochondrial Ca²⁺ Overload Apoptosis Apoptosis ROS->Apoptosis Mito_dys->Apoptosis Cytochrome c Release

Proposed signaling pathway for this compound-induced neurotoxicity.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Neuronal Viability

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (Fold Change)
0 (Control)100 ± 5.21.0 ± 0.1
1085 ± 6.11.5 ± 0.2
5062 ± 4.82.8 ± 0.3
10041 ± 5.54.2 ± 0.4
20025 ± 3.96.1 ± 0.5

Table 2: Intracellular Calcium Response to this compound

TreatmentBaseline [Ca²⁺]i (nM)Peak [Ca²⁺]i (nM)Time to Peak (s)
Control (Vehicle)102 ± 10115 ± 12-
100 µM this compound105 ± 11480 ± 35120 ± 15
100 µM this compound + AP5 (50 µM)103 ± 9150 ± 18-

Table 3: Oxidative Stress Markers Following this compound Treatment

TreatmentROS Production (Fold Change)GSH/GSSG Ratio
Control (Vehicle)1.0 ± 0.115.2 ± 1.8
100 µM this compound3.8 ± 0.46.5 ± 0.9
100 µM this compound + NAC (1 mM)1.5 ± 0.212.1 ± 1.5

Experimental Protocols

Neuronal Cell Culture

Primary cortical neurons are a suitable model for these studies.

  • Materials:

    • E18 Sprague-Dawley rat embryos

    • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

    • Poly-D-lysine coated culture plates or coverslips

  • Protocol:

    • Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Plate the cells on poly-D-lysine coated plates at a density of 1 x 10⁵ cells/cm².

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Replace half of the medium every 3-4 days.

    • Experiments are typically performed on days in vitro (DIV) 7-10.

Assessment of Neuronal Viability

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Plate neurons in a 96-well plate.

    • After treatment with this compound for the desired duration (e.g., 24 hours), add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

  • Protocol:

    • Plate neurons in a 96-well plate.

    • After treatment with this compound, collect the cell culture supernatant.

    • Follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Calculate LDH release as a fold change relative to the untreated control.

Intracellular Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i).

  • Materials:

    • Fura-2 AM or Fluo-4 AM calcium indicators

    • Pluronic F-127

    • HBSS with 20 mM HEPES

  • Protocol:

    • Culture neurons on glass coverslips.

    • Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

    • Wash the cells with HBSS and mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.

    • Excite Fura-2 at 340 nm and 380 nm and record the emission at 510 nm.

    • Calculate the ratio of the fluorescence intensities (F340/F380) to determine changes in [Ca²⁺]i.

    • Establish a baseline reading before perfusing with this compound.

Measurement of Oxidative Stress

a) Reactive Oxygen Species (ROS) Production

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Protocol:

    • Plate neurons in a 96-well plate.

    • After treatment with this compound, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a microplate reader.

    • Express ROS production as a fold change relative to the untreated control.

b) Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio

  • Materials:

    • Commercially available GSH/GSSG assay kit

  • Protocol:

    • After treatment, lyse the cells according to the kit manufacturer's protocol.

    • Measure the levels of total GSH and GSSG.

    • Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the neurotoxicity assessment and the logical relationship between the key experimental endpoints.

Experimental_Workflow Start Start: Neuronal Cell Culture (DIV 7-10) Treatment Treatment with This compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Calcium Intracellular Calcium Imaging (Fura-2 / Fluo-4) Treatment->Calcium Oxidative_Stress Oxidative Stress Assays (ROS, GSH/GSSG) Treatment->Oxidative_Stress Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Calcium->Data_Analysis Oxidative_Stress->Data_Analysis End End Data_Analysis->End

General experimental workflow for assessing this compound neurotoxicity.

Logical_Relationships 5-ODG This compound (Pro-drug) D-Glu Intracellular D-Glutamate 5-ODG->D-Glu Leads to NMDAR_Activation NMDA Receptor Activation D-Glu->NMDAR_Activation Causes Ca_Influx ↑ [Ca²⁺]i NMDAR_Activation->Ca_Influx Results in Oxidative_Stress ↑ Oxidative Stress Ca_Influx->Oxidative_Stress Induces Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Directly Causes Oxidative_Stress->Cell_Death Contributes to

Logical relationship between key events in this compound-induced neurotoxicity.

References

Utilizing 5-Octyl D-Glutamate to Investigate Glutamate Excitotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate excitotoxicity is a pathological process in which excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to neuronal damage and death.[1][2] This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease.[3][4] A central event in excitotoxicity is the massive influx of calcium ions (Ca2+) into the neuron, which triggers a cascade of detrimental downstream events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic pathways.[5]

5-Octyl D-Glutamate is a cell-permeable analog of D-glutamate. Once inside the cell, it is hydrolyzed by intracellular esterases to release D-glutamate. While L-glutamate is the primary excitatory neurotransmitter, D-amino acids like D-serine are known to act as co-agonists at the glycine binding site of the NMDA receptor, potentiating its activation. The intracellular release of D-glutamate from this compound provides a unique tool to explore the modulation of glutamate excitotoxicity from within the neuron. This document provides detailed protocols to study the potential modulatory effects of intracellular D-glutamate on L-glutamate-induced excitotoxicity in neuronal cell cultures.

Proposed Mechanism of Action

While the extracellular glycine/D-serine co-agonist site on the NMDA receptor is well-characterized, the effects of intracellular D-glutamate are less understood. We hypothesize that increasing the intracellular concentration of D-glutamate using this compound could modulate NMDA receptor activity and downstream excitotoxic signaling through one or more of the following mechanisms:

  • Intracellular Allosteric Modulation: D-glutamate released into the cytoplasm may interact with intracellular domains of the NMDA receptor, allosterically modulating its ion channel gating properties and sensitivity to L-glutamate.

  • Modulation of Intracellular Signaling Cascades: Intracellular D-glutamate may influence signaling pathways that are intertwined with the excitotoxic cascade, potentially affecting calcium homeostasis, ROS production, or mitochondrial function.

  • Competition with Other Intracellular Molecules: D-glutamate could compete with other endogenous molecules that interact with components of the excitotoxic machinery.

These application notes and protocols are designed to test the hypothesis that this compound can modulate glutamate-induced excitotoxicity.

Signaling Pathway and Experimental Workflow

Glutamate_Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Glutamate L-Glutamate NMDA_R NMDA Receptor L-Glutamate->NMDA_R AMPA_R AMPA Receptor L-Glutamate->AMPA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Na⁺ influx & Depolarization VGCC VGCC VGCC->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death D_Glutamate This compound (Intracellular D-Glutamate) D_Glutamate->NMDA_R Modulation? D_Glutamate->Mito_Dys Modulation?

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Excitotoxicity Induction cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., HT22, Primary Cortical Neurons) pretreat Pre-treat with this compound (or vehicle control) start->pretreat induce Induce Excitotoxicity with L-Glutamate pretreat->induce viability Cell Viability Assay (MTT) induce->viability cytotoxicity Cytotoxicity Assay (LDH) induce->cytotoxicity ros ROS Production Assay (DCFH-DA) induce->ros analyze Quantify and Compare Results viability->analyze cytotoxicity->analyze ros->analyze

Quantitative Data Summary

The following tables provide a template for organizing and presenting quantitative data from the described experiments.

Table 1: Dose-Response of L-Glutamate on Neuronal Viability

L-Glutamate (mM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
185 ± 4.1
2.562 ± 6.5
545 ± 3.8
1028 ± 4.9

Table 2: Effect of this compound on L-Glutamate-Induced Cytotoxicity

Treatment GroupLDH Release (% of Maximum)
Vehicle Control5 ± 1.2
L-Glutamate (5 mM)78 ± 6.3
This compound (10 µM) + L-Glutamate (5 mM)65 ± 5.1
This compound (50 µM) + L-Glutamate (5 mM)52 ± 4.7
This compound (100 µM) + L-Glutamate (5 mM)41 ± 3.9

Table 3: Effect of this compound on L-Glutamate-Induced ROS Production

Treatment GroupDCF Fluorescence (Arbitrary Units)
Vehicle Control100 ± 8.7
L-Glutamate (5 mM)350 ± 25.1
This compound (50 µM) + L-Glutamate (5 mM)210 ± 18.9

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., HT22 or primary cortical neurons)

  • 96-well cell culture plates

  • Complete culture medium

  • L-Glutamate solution

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control for 1-2 hours.

  • Induce excitotoxicity by adding L-Glutamate to the desired final concentration (e.g., 5 mM). Include a vehicle control group without L-Glutamate.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Cytotoxicity using LDH Release Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.

Materials:

  • Neuronal cells and culture reagents as in Protocol 1

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 3: Determination of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cells and culture reagents as in Protocol 1

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed neuronal cells in a black 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • Remove the medium and wash the cells once with warm HBSS or serum-free medium.

  • Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS or serum-free medium to remove excess probe.

  • Add L-Glutamate (e.g., 5 mM) in HBSS or serum-free medium to induce excitotoxicity.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Monitor the fluorescence at different time points (e.g., 0, 15, 30, 60 minutes) to determine the rate of ROS production.

  • Express the results as a fold change in fluorescence intensity compared to the vehicle control.

Conclusion

The provided application notes and protocols offer a framework for utilizing this compound as a tool to investigate the intracellular modulation of glutamate excitotoxicity. By systematically assessing cell viability, cytotoxicity, and ROS production, researchers can gain insights into the potential neuroprotective or neuro-modulatory roles of intracellular D-glutamate. The data generated from these experiments can contribute to a better understanding of the complex mechanisms underlying excitotoxic neuronal death and may aid in the development of novel therapeutic strategies for a range of neurological disorders.

References

Application Notes and Protocols for Electrophysiological Recording from Neurons Treated with 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2] Its actions are mediated by a variety of ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors.[3][4][5] The development of novel glutamate receptor ligands is a key area of research for understanding neurological function and for the discovery of therapeutics for a range of disorders, including neurodegenerative diseases, epilepsy, and psychiatric conditions.

5-Octyl D-Glutamate is a synthetic analog of D-glutamate. Its octyl group introduces a significant lipophilic character, which may influence its interaction with glutamate receptors, potentially altering its potency, selectivity, or pharmacokinetic properties. These application notes provide a framework for characterizing the electrophysiological effects of this compound on cultured neurons using patch-clamp and multi-electrode array (MEA) techniques. The protocols and data presented are intended as a guide for researchers to design and execute experiments to elucidate the compound's mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data from electrophysiological experiments on primary cortical neurons treated with this compound.

Table 1: Whole-Cell Patch-Clamp Recordings of Spontaneous Excitatory Postsynaptic Currents (sEPSCs)

Concentration of this compoundsEPSC Frequency (Hz)sEPSC Amplitude (pA)
Vehicle Control (0 µM)3.2 ± 0.415.8 ± 2.1
1 µM4.5 ± 0.616.2 ± 2.3
10 µM8.9 ± 1.1*17.1 ± 2.5
100 µM15.3 ± 2.2**18.5 ± 2.8

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Multi-Electrode Array (MEA) Recordings of Neuronal Network Activity

Concentration of this compoundMean Firing Rate (spikes/s)Mean Burst Duration (s)Network Synchrony Index
Vehicle Control (0 µM)1.8 ± 0.30.5 ± 0.10.3 ± 0.05
1 µM2.5 ± 0.40.6 ± 0.10.4 ± 0.06
10 µM5.2 ± 0.81.2 ± 0.20.7 ± 0.09*
100 µM9.7 ± 1.5 2.5 ± 0.40.9 ± 0.11**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture
  • Dissociation: Isolate cortices from E18 mouse embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize the trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Plate the cells on poly-D-lysine coated coverslips (for patch-clamp) or MEA plates at a density of 1 x 10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Replace half of the medium every 3-4 days.

  • Cultures are typically ready for recording between 12 and 16 days in vitro (DIV).

Protocol 2: Whole-Cell Patch-Clamp Recording
  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 320-330 mOsm.

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.

  • Recording Setup:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establishing a Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and apply gentle positive pressure.

    • Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp mode at a holding potential of -70 mV.

    • Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

    • Record a stable baseline for at least 5 minutes.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

    • Apply the different concentrations of this compound to the bath.

    • Record for at least 5-10 minutes at each concentration.

  • Data Analysis:

    • Detect and analyze sEPSCs using appropriate software to determine their frequency and amplitude.

    • Compare the sEPSC parameters before and after drug application.

Protocol 3: Multi-Electrode Array (MEA) Recording
  • MEA Plate Preparation:

    • Use MEA plates with a grid of substrate-embedded electrodes.

    • Coat the MEA surface with poly-D-lysine to promote cell adhesion.

    • Plate the primary cortical neurons directly onto the electrode area as described in Protocol 1.

  • Recording Setup:

    • Place the MEA plate in the recording platform of the MEA system, which maintains the temperature at 37°C and a 5% CO2 atmosphere.

  • Data Acquisition:

    • Allow the culture to stabilize in the recording chamber for at least 10 minutes.

    • Record spontaneous network activity for a baseline period of 10-15 minutes.

    • Data is typically acquired from all electrodes simultaneously at a sampling rate of 10-25 kHz.

  • Drug Application:

    • Prepare serial dilutions of this compound in the culture medium.

    • Carefully remove a portion of the medium from the MEA well and replace it with the medium containing the desired concentration of the compound.

    • Record the neuronal activity for 15-20 minutes for each concentration.

  • Data Analysis:

    • Use the MEA system's software to detect spikes and bursts of activity from individual electrodes.

    • Calculate parameters such as mean firing rate, burst duration, and network synchrony.

    • Compare these parameters across different drug concentrations.

Visualizations

Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular 5_Octyl_D_Glutamate This compound Glutamate_Receptor Glutamate Receptor (e.g., NMDA, AMPA) 5_Octyl_D_Glutamate->Glutamate_Receptor Binds to Ion_Channel_Opening Ion Channel Opening Glutamate_Receptor->Ion_Channel_Opening Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Leads to Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Increased Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Intervention cluster_3 Analysis Neuron_Culture Primary Neuron Culture (DIV 12-16) Patch_Clamp Whole-Cell Patch-Clamp Neuron_Culture->Patch_Clamp MEA Multi-Electrode Array Neuron_Culture->MEA Baseline Baseline Recording Patch_Clamp->Baseline MEA->Baseline Drug_Application Application of This compound Baseline->Drug_Application Data_Analysis Data Analysis (sEPSC, Firing Rate, etc.) Drug_Application->Data_Analysis Interpretation Interpretation of Electrophysiological Effects Data_Analysis->Interpretation

Caption: Experimental workflow for electrophysiological recording.

Logical Relationships in Experimental Design

G Hypothesis Hypothesis: This compound modulates neuronal excitability. Experimental_Model Experimental Model: Primary Cortical Neurons Hypothesis->Experimental_Model Single_Cell_Analysis Single-Cell Analysis: Patch-Clamp Experimental_Model->Single_Cell_Analysis Network_Analysis Network-Level Analysis: Multi-Electrode Array Experimental_Model->Network_Analysis sEPSC Measure sEPSCs Single_Cell_Analysis->sEPSC Firing_Rate Measure Firing Rate and Bursting Network_Analysis->Firing_Rate Dose_Response Dose-Response Relationship sEPSC->Dose_Response Firing_Rate->Dose_Response Conclusion Conclusion: Characterization of This compound's Electrophysiological Profile Dose_Response->Conclusion

Caption: Logical relationships in the experimental design.

References

Troubleshooting & Optimization

Troubleshooting 5-Octyl D-Glutamate insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the insolubility of 5-Octyl D-Glutamate in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a cell-permeable derivative of D-glutamic acid.[1] The addition of the octyl ester group enhances its ability to cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate.[1] This allows researchers to increase intracellular levels of D-glutamate to study its effects on cellular processes, such as metabolism and signaling pathways.[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?

This compound is a crystalline solid with very low solubility in water.[1] This is due to the presence of the long, hydrophobic octyl chain. Direct dissolution in aqueous buffers is often challenging and can lead to the formation of a precipitate or an oily film.

Q3: What solvents can I use to prepare a stock solution of this compound?

It is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include:

  • Methanol: Soluble at 1 mg/mL, and solubility can be enhanced with gentle heating.[1]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Always use high-purity, anhydrous solvents to prepare stock solutions. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage to prevent degradation. It is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How do I prepare my final working solution in an aqueous medium from the organic stock solution?

To prepare a working solution for your experiments, the organic stock solution must be diluted into your aqueous buffer or cell culture medium. It is crucial to do this in a way that avoids precipitation. A stepwise dilution approach is often effective. For detailed instructions, please refer to the Experimental Protocols section.

Q5: Can I heat the this compound solution to improve its solubility?

Gentle heating to 37°C can aid in the dissolution of this compound, particularly when preparing the initial stock solution in methanol. Sonication in an ultrasonic bath can also be beneficial. However, for the final aqueous working solution, prolonged or excessive heating should be avoided as it may affect the stability of the compound and the viability of biological samples.

Q6: How does pH affect the solubility of this compound?

The solubility of molecules containing ionizable groups like the amino and carboxylic acid groups in this compound can be influenced by pH. While specific data for this compound is limited, related compounds like glutamic acid show increased solubility with pH adjustments. For instance, the solubility of L-glutamic acid increases significantly as the pH moves away from its isoelectric point. It is recommended to maintain the pH of the final working solution within the physiological range (typically 7.2-7.4) for cell-based assays to ensure experimental relevance and cell viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms upon dilution of the organic stock solution into aqueous buffer. The concentration of the organic solvent in the final solution is too high, causing the compound to crash out.- Increase the final volume of the aqueous buffer to lower the percentage of the organic solvent.- Use a stepwise dilution method (see Protocol 1).- Consider using a co-solvent system (see Protocol 2).
The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound in your working solution.- The presence of serum in cell culture media can sometimes aid in the solubilization of amphiphilic molecules.
An oily film appears on the surface of the solution. The compound is not fully dissolved and is phase-separating.- Ensure vigorous vortexing or mixing during the dilution process.- Gentle warming to 37°C and brief sonication of the final solution may help.- Prepare a fresh solution using a validated protocol.
Inconsistent experimental results. The compound may not be completely solubilized, leading to variability in the effective concentration.- Visually inspect your solution for any signs of precipitation or cloudiness before each experiment.- Always prepare fresh working solutions from your stock solution on the day of the experiment.- Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is a standard method for preparing a working solution of a poorly water-soluble compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound (Molecular Weight: 259.34 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution into your pre-warmed (37°C) aqueous buffer or cell culture medium.

    • Crucially, add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize local concentrations that can lead to precipitation.

    • The final concentration of DMSO in your working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Co-Solvent Formulation for Improved Solubility

For applications requiring higher concentrations or improved stability in aqueous solutions, a co-solvent system can be employed. This protocol is adapted from a method for preparing in vivo formulations and can be suitable for certain in vitro applications.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile aqueous buffer or saline

Procedure:

  • Start with the 10 mM stock solution of this compound in DMSO.

  • In a sterile tube, add a specific volume of the DMSO stock solution.

  • Add an equal volume of PEG300. Mix thoroughly until the solution is clear.

  • Add a volume of Tween 80 equivalent to 5% of the desired final volume. Mix until clear.

  • Slowly add the aqueous buffer to reach the final desired volume while continuously mixing.

Note: The final concentrations of the co-solvents should be tested for compatibility with your specific experimental system.

Visualizations

TroubleshootingWorkflow start Insolubility Issue with This compound prep_stock Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->prep_stock dilution Dilute Stock into Aqueous Buffer prep_stock->dilution precipitate Precipitate Forms? dilution->precipitate success Soluble Working Solution precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc stepwise Use Stepwise Dilution with Vortexing troubleshoot->stepwise cosolvent Use Co-solvent System (e.g., PEG300, Tween 80) troubleshoot->cosolvent lower_conc->dilution stepwise->dilution cosolvent->dilution

Caption: Troubleshooting workflow for this compound insolubility.

SignalingPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ODG_ext This compound ODG_int This compound ODG_ext->ODG_int Cell Membrane Permeation esterases Cytoplasmic Esterases ODG_int->esterases Hydrolysis D_glutamate D-Glutamate esterases->D_glutamate cellular_effects Downstream Cellular Effects D_glutamate->cellular_effects

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing 5-Octyl D-Glutamate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving 5-Octyl D-Glutamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of D-glutamate. Its chemical structure includes an octyl ester group, which allows it to readily cross cell membranes. Once inside the cell, cytoplasmic esterases cleave this ester bond, releasing free D-glutamate.[1][2] This makes it a useful tool for increasing intracellular D-glutamate levels to study its effects on cellular processes.

Q2: What is the primary cellular target of D-glutamate released from this compound?

A2: The primary cellular target of D-glutamate is the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor.[3][4] D-glutamate acts as a co-agonist at the NMDA receptor, meaning its binding is required, along with the primary agonist glutamate, for the receptor's ion channel to open.[3]

Q3: What factors influence the optimal incubation time for this compound?

A3: The optimal incubation time is not a single value but depends on several factors:

  • Cell Type: Different cell types possess varying levels of cytoplasmic esterase activity, which will affect the rate of D-glutamate release. They also have different densities and subunit compositions of NMDA receptors.

  • Experimental Endpoint: The time required to observe an effect will vary depending on what is being measured. For example, rapid signaling events like calcium influx may occur within minutes, while changes in gene expression or cell viability may require several hours.

  • Concentration of this compound: Higher concentrations will lead to a faster increase in intracellular D-glutamate, potentially shortening the required incubation time to observe an effect.

  • Temperature and pH: Standard physiological conditions (37°C, pH 7.4) are crucial for optimal enzyme activity and cellular function. Deviations can alter the rate of hydrolysis and the cellular response.

Q4: How does the mechanism of this compound differ from direct application of D-glutamate?

A4: this compound provides a method for intracellular delivery of D-glutamate. This bypasses the need for D-glutamate to be transported across the cell membrane. Direct application of D-glutamate to the extracellular environment will primarily affect cell surface receptors and transporters. The intracellular release from the prodrug allows for the study of intracellular targets and can create a sustained intracellular concentration.

Troubleshooting Guide

Issue: High levels of cell death are observed even at low concentrations of this compound.

  • Question: Could the observed toxicity be due to glutamate-induced excitotoxicity?

  • Answer: Yes, an excess of intracellular D-glutamate can lead to over-activation of NMDA receptors, causing excessive calcium influx. This can trigger a cascade of neurotoxic events, including mitochondrial dysfunction and the production of reactive oxygen species, ultimately leading to cell death. Substantial neuronal injury can occur with extracellular glutamate concentrations as low as 2 to 5 μmol/L.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Test shorter incubation times (e.g., 1, 2, 4, 8 hours) to see if the desired effect can be observed before the onset of significant cell death.

    • Reduce the concentration: Titrate the concentration of this compound to find a level that elicits the desired biological response without causing widespread toxicity.

    • Use an NMDA receptor antagonist: To confirm that the toxicity is NMDA receptor-mediated, co-incubate the cells with a specific NMDA receptor antagonist like APV or MK-801. A reduction in cell death would indicate that the effect is due to NMDA receptor over-activation.

Issue: No observable effect after treatment with this compound.

  • Question: How can I be sure that this compound is being converted to D-glutamate in my cell line?

  • Answer: The conversion of this compound to D-glutamate is dependent on the activity of intracellular esterases. It is possible that your specific cell line has low esterase activity.

  • Troubleshooting Steps:

    • Increase incubation time: The rate of hydrolysis may be slow. Try extending the incubation period (e.g., 24, 48 hours), ensuring to monitor for any potential cytotoxicity.

    • Increase concentration: A higher concentration of the prodrug may be needed to achieve a sufficient intracellular concentration of D-glutamate.

    • Assay for esterase activity: If possible, perform a biochemical assay to measure the general esterase activity in your cell lysate.

    • Use a positive control: Treat a parallel culture with a known NMDA receptor agonist to confirm that the downstream signaling pathway you are measuring is functional in your cells.

Data Presentation

Table 1: Examples of Glutamate Concentrations and Incubation Times in Cytotoxicity Studies

This table provides a reference for the range of glutamate concentrations and incubation times that have been used in published studies to induce excitotoxicity. These can serve as a starting point for designing experiments with this compound, keeping in mind that the intracellular concentration of D-glutamate will depend on the rate of hydrolysis.

Cell Type/ModelGlutamate ConcentrationIncubation TimeObserved EffectCitation
Embryonic Forebrain Neurons100 µM5 minutesVulnerability to excitotoxicity by 14 days in vitro
E14 Cortical Neurons10 µM3-4 minutesMaximum cell death
E17 Cortical Cells5 nM - 5 µM18 hoursStimulation of cell migration
General Neuronal Injury2 - 5 µmol/LNot SpecifiedSubstantial excitotoxic injury

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Neuronal Cell Culture Model

This protocol outlines a general procedure to determine the optimal incubation time for this compound for a specific experimental endpoint, such as measuring changes in intracellular calcium or cell viability.

1. Materials:

  • Neuronal cell line of interest (e.g., SH-SY5Y, primary cortical neurons)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay reagents for the desired endpoint (e.g., Fluo-4 AM for calcium imaging, MTT or LDH assay for viability)

  • Multi-well culture plates (e.g., 96-well)

  • Plate reader or fluorescence microscope

2. Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Dose-Response Experiment (to determine optimal concentration):

    • Prepare serial dilutions of this compound in the cell culture medium. A suggested starting range is 1 µM to 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for a fixed period (e.g., 24 hours).

    • Perform the assay for your desired endpoint (e.g., MTT assay).

    • Based on the results, select a concentration that gives a sub-maximal response for the time-course experiment.

  • Time-Course Experiment (to determine optimal incubation time):

    • Using the optimal concentration determined in the previous step, treat the cells with this compound.

    • Incubate the cells for various time points (e.g., 1, 2, 4, 8, 12, 24 hours).

    • At each time point, perform the assay for your desired endpoint.

    • Analyze the data to identify the incubation time that produces the optimal response for your specific experimental question.

3. Data Analysis:

  • Plot the measured response as a function of concentration (for the dose-response experiment) or time (for the time-course experiment).

  • Determine the EC₅₀ (half-maximal effective concentration) from the dose-response curve and the optimal time point from the time-course curve.

Visualizations

G Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-ODG_ext This compound 5-ODG_int This compound 5-ODG_ext->5-ODG_int Passive Diffusion Esterases Cytoplasmic Esterases 5-ODG_int->Esterases Hydrolysis D-Glu D-Glutamate NMDA-R NMDA Receptor D-Glu->NMDA-R Co-agonist binding Esterases->D-Glu Ca_influx Ca²⁺ Influx NMDA-R->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response G Troubleshooting Workflow for Optimizing Incubation Time start Start Experiment dose_response Perform Dose-Response (e.g., 1-100 µM for 24h) start->dose_response check_effect Is there an observable effect? dose_response->check_effect check_toxicity Is there significant toxicity? check_effect->check_toxicity Yes increase_conc Increase Concentration or Incubation Time check_effect->increase_conc No time_course Perform Time-Course (e.g., 1-24h with optimal dose) check_toxicity->time_course No decrease_conc Decrease Concentration or Incubation Time check_toxicity->decrease_conc Yes optimize Optimal Incubation Time Identified time_course->optimize increase_conc->dose_response no_effect No Effect: Check Esterase Activity & Pathway Function increase_conc->no_effect decrease_conc->dose_response G Signaling Pathway of Glutamate-Induced Excitotoxicity Glu Excess Glutamate / D-Glutamate NMDAR NMDA Receptor Over-activation Glu->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS Increased Reactive Oxygen Species (ROS) Ca_influx->ROS Enzyme_act Activation of Ca²⁺-dependent Enzymes (e.g., Calpains, nNOS) Ca_influx->Enzyme_act Cell_death Neuronal Cell Death (Apoptosis/Necrosis) Mito_dys->Cell_death ROS->Cell_death Enzyme_act->Cell_death

References

Technical Support Center: 5-Octyl D-Glutamate in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 5-Octyl D-Glutamate when used in neuronal cultures. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a cell-permeable precursor to D-glutamate, designed to increase intracellular D-glutamate levels. While its primary on-target effect is related to the activity of D-glutamate, like any pharmacological tool, it has the potential for off-target effects. The information provided here is based on general pharmacological principles and the known activities of related molecules, as direct studies on the off-target effects of this compound are limited.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

This compound is designed to be a cell-permeable compound. Once inside the neuron, endogenous esterases are expected to cleave the octyl ester group, releasing D-glutamate and octanol. The primary intended effect is the subsequent increase in intracellular D-glutamate concentration, allowing for the study of its downstream effects.

Q2: What are the potential, hypothetical off-target effects of this compound?

While specific off-target effects are not well-documented, potential unintended activities could arise from several sources:

  • Incomplete cleavage: Unmetabolized this compound could interact with cellular components.

  • The octyl ester moiety: The fatty acid ester itself could have biological activity, such as altering membrane properties or interacting with lipophilic binding sites on proteins.

  • Octanol byproduct: The cleavage of the ester bond will produce octanol, which may have its own effects on neuronal function.

  • Interaction with glutamate transporters and receptors: Although D-glutamate has a different pharmacological profile than L-glutamate, high concentrations of the parent compound or D-glutamate itself might interact with various glutamate transporters and receptors.[1][2]

  • Metabolic effects: The metabolism of the octyl group could influence cellular energy pathways.

Q3: My neuronal cultures are showing signs of toxicity after treatment with this compound. Is this an off-target effect?

It is possible. While high concentrations of L-glutamate are known to be excitotoxic, toxicity from this compound could stem from several sources:

  • Excitotoxicity: Although less potent than L-glutamate, very high intracellular concentrations of D-glutamate could potentially lead to overactivation of glutamate receptors, particularly NMDA receptors where D-serine (a similar D-amino acid) acts as a co-agonist.[3][4]

  • Membrane disruption: The octyl group could interfere with the integrity of cellular membranes at high concentrations.

  • Mitochondrial dysfunction: Both octanol and excessive intracellular calcium (a potential consequence of excitotoxicity) can impair mitochondrial function.[5]

  • Oxidative stress: The metabolic breakdown of the octyl chain or excitotoxic cascades can lead to the production of reactive oxygen species (ROS).

Q4: How can I distinguish between on-target and off-target effects of this compound?

This is a critical experimental question. Here are some strategies:

  • Use of a control compound: A structurally similar molecule that is not expected to release D-glutamate, such as 5-Octyl D-Alanine, could be used as a negative control. Observing the same effect with the control compound would suggest an off-target effect related to the octyl ester.

  • Direct application of D-glutamate: If the observed effect is truly due to increased intracellular D-glutamate, then direct application of D-glutamate to the culture (if it can be introduced into the cells by other means) should replicate the effect.

  • Dose-response analysis: A thorough dose-response curve can help. On-target effects are typically expected to occur at lower concentrations than off-target effects.

  • Rescue experiments: If a specific off-target pathway is suspected, using an antagonist for that pathway in conjunction with this compound could "rescue" the neurons from the off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Neuronal Death or Morphological Changes

Your neuronal cultures exhibit signs of distress, such as neurite blebbing, cell detachment, or pyknotic nuclei, at concentrations of this compound that should be non-toxic.

Potential Cause Troubleshooting Steps
Excitotoxicity 1. Lower the concentration: Perform a detailed dose-response curve to find the minimal effective concentration. 2. Use NMDA receptor antagonists: Co-treat with a low concentration of an NMDA receptor antagonist like AP5 or MK-801. If this rescues the neurons, it suggests an excitotoxicity-like mechanism. 3. Measure extracellular glutamate: Use an assay to check if this compound is causing an efflux of L-glutamate from the cells.
Membrane Instability 1. Assess membrane integrity: Use a lactate dehydrogenase (LDH) assay to measure membrane damage. 2. Control for the octyl group: Compare the effects of this compound with equimolar concentrations of octanol or a non-glutamate octyl ester.
Contamination 1. Check for contamination: Culture a sample of your media to check for bacterial or fungal contamination. 2. Use fresh reagents: Ensure all your culture media and supplements are fresh and properly stored.
Issue 2: Inconsistent or No Observable Effect

You are not observing the expected biological effect after applying this compound.

Potential Cause Troubleshooting Steps
Poor cell permeability 1. Check compound integrity: Ensure the this compound is from a reputable source and has not degraded. 2. Optimize treatment duration: The compound may require a longer incubation time to effectively penetrate the cells and be metabolized.
Insufficient esterase activity 1. Verify esterase activity: Use a general esterase activity assay (e.g., using fluorescein diacetate) to confirm that your neuronal cultures have sufficient esterase activity. 2. Measure intracellular D-glutamate: If possible, use HPLC or a specific biosensor to directly measure the intracellular concentration of D-glutamate after treatment.
Rapid efflux of D-glutamate 1. Inhibit amino acid transporters: D-glutamate may be rapidly removed from the cell by amino acid transporters. Co-treatment with a broad-spectrum amino acid transport inhibitor could help to increase the intracellular concentration.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the potential characterization of this compound's effects. This is not experimental data.

Table 1: Example Dose-Response for Neuronal Viability

CompoundEC50 for On-Target Effect (e.g., Synaptic Plasticity)LC50 (Neuronal Viability at 24h)Therapeutic Index (LC50/EC50)
This compound10 µM150 µM15
L-Glutamate5 µM50 µM10
OctanolN/A250 µMN/A
5-Octyl D-Alanine (Control)> 200 µM> 300 µMN/A

Table 2: Example IC50 Values for Off-Target Interactions

TargetThis compound IC50D-Glutamate IC50L-Glutamate IC50
NMDA Receptor (Glycine Site)> 100 µM25 µMN/A
AMPA Receptor> 200 µM> 500 µM5 µM
Glutamate Transporter (EAAT1)75 µM150 µM20 µM

Experimental Protocols

Protocol 1: Assessing Neuronal Viability via MTT Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the treatment medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measuring Intracellular Calcium Levels
  • Cell Plating and Dye Loading: Plate neurons on glass-bottom dishes. After 7-10 days in culture, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30 minutes.

  • Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope.

  • Compound Addition: Add this compound or control compounds to the dish.

  • Time-Lapse Imaging: Acquire images every 10 seconds for 10-20 minutes to monitor changes in intracellular calcium.

  • Analysis: Quantify the change in fluorescence intensity over time for individual neurons. An increase in fluorescence indicates a rise in intracellular calcium.

Visualizations

Signaling Pathways

Glutamate_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-Octyl D-Glutamate_ext This compound 5-Octyl D-Glutamate_int This compound 5-Octyl D-Glutamate_ext->5-Octyl D-Glutamate_int Cellular Uptake D-Glutamate D-Glutamate 5-Octyl D-Glutamate_int->D-Glutamate Cleavage Octanol Octanol 5-Octyl D-Glutamate_int->Octanol Cleavage Off-Target_Effects Potential Off-Target Effects (Membrane Interaction, Metabolic Stress) 5-Octyl D-Glutamate_int->Off-Target_Effects Esterases Esterases Esterases->5-Octyl D-Glutamate_int On-Target_Effects On-Target Effects (e.g., modulation of synaptic plasticity) D-Glutamate->On-Target_Effects Octanol->Off-Target_Effects

Caption: Intended and potential off-target pathways of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Negative_Control Use Negative Control (e.g., 5-Octyl D-Alanine) Dose_Response->Negative_Control On_Target_Hypothesis Hypothesize On-Target Mechanism Negative_Control->On_Target_Hypothesis Control has no effect Off_Target_Hypothesis Hypothesize Off-Target Mechanism Negative_Control->Off_Target_Hypothesis Control has same effect Test_On_Target Test with Direct D-Glutamate Application On_Target_Hypothesis->Test_On_Target Test_Off_Target Investigate Specific Off-Target Pathways (e.g., use antagonists) Off_Target_Hypothesis->Test_Off_Target Conclusion Identify Source of Effect Test_On_Target->Conclusion Test_Off_Target->Conclusion

Caption: Workflow for troubleshooting unexpected effects of this compound.

References

Controlling for pH and temperature changes during 5-Octyl D-Glutamate application

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pH and temperature control during the application of 5-Octyl D-Glutamate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable analog of D-glutamate.[1][2] The octyl ester group enhances its ability to cross cell membranes. Once inside the cell, cytoplasmic esterases hydrolyze the ester bond, releasing free D-glutamate.[1][2] This allows for an increase in intracellular D-glutamate levels, which can then interact with its molecular targets, primarily the N-methyl-D-aspartate (NMDA) receptor.[3]

Q2: Why are pH and temperature critical factors when working with this compound?

A2: Both pH and temperature can significantly impact the stability and efficacy of this compound for two main reasons:

  • Chemical Stability of the Ester: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions and accelerated by increased temperatures. Premature hydrolysis of the compound in your stock solution or experimental medium will result in the formation of D-glutamate and octanol outside the cells, preventing the intended intracellular delivery of D-glutamate.

  • Enzymatic Activity of Esterases: The conversion of this compound to D-glutamate is dependent on the activity of intracellular esterases. The activity of these enzymes is highly dependent on both pH and temperature, with optimal activity typically observed around physiological pH (7.4) and temperature (37°C). Deviations from these optimal conditions can lead to incomplete or variable conversion of the prodrug to its active form, resulting in inconsistent experimental outcomes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is methanol. It is soluble in heated methanol at a concentration of 1 mg/ml. For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer immediately before use to minimize aqueous hydrolysis.

Q4: How should I store the this compound stock solution?

A4: It is recommended to store the solid compound and stock solutions at -20°C. For stock solutions, it is best to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of this compound
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound in stock solution or working solution. 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Always prepare the final working solution immediately before application to the cells.Consistent and reproducible experimental results.
Suboptimal pH of the experimental medium. 1. Measure the pH of your complete cell culture medium after all supplements have been added. 2. Ensure the pH is within the optimal range for your cells (typically 7.2-7.4). 3. Use a properly calibrated pH meter.The experimental medium will support both optimal cell health and efficient enzymatic conversion of this compound.
Suboptimal temperature during the experiment. 1. Verify the temperature of your incubator or experimental chamber using a calibrated thermometer. 2. Ensure a stable temperature is maintained throughout the experiment.Consistent cellular responses and enzymatic activity.
Low esterase activity in the cell type being used. 1. Confirm that your cell line expresses sufficient levels of cytoplasmic esterases. This can be done by searching the literature or through an esterase activity assay. 2. If esterase activity is low, consider increasing the incubation time with this compound or using a higher concentration.An observable effect of the compound, indicating successful hydrolysis to D-glutamate.
Issue 2: Observed Cellular Toxicity
Potential Cause Troubleshooting Step Expected Outcome
High concentration of the organic solvent (e.g., DMSO) in the final working solution. 1. Calculate the final concentration of the solvent in your experimental medium. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. If necessary, prepare a more concentrated stock solution to reduce the volume of solvent added.Healthy cell morphology and viability in vehicle-treated control groups.
Accumulation of octanol, a byproduct of hydrolysis. 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration. 2. Reduce the incubation time if possible.Minimal cellular toxicity while still observing the desired biological effect.
Excitotoxicity from excessive intracellular D-glutamate. 1. Lower the concentration of this compound being applied. 2. Reduce the duration of exposure.Reduced signs of excitotoxicity, such as cell swelling and death.

Data Presentation

Table 1: General Stability of Alkyl Esters under Different Conditions

ConditionEffect on Ester StabilityRationale
Acidic pH (<7) DecreasedAcid-catalyzed hydrolysis of the ester bond.
Neutral pH (~7) OptimalGenerally the most stable pH for many esters in aqueous solution.
Basic pH (>7) DecreasedBase-catalyzed hydrolysis (saponification) of the ester bond is typically faster than acid-catalyzed hydrolysis.
Low Temperature (e.g., 4°C) IncreasedThe rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures.
Room Temperature (~22°C) ModerateHydrolysis will occur over time. Prepare fresh solutions.
Physiological Temperature (37°C) DecreasedIncreased temperature accelerates the rate of hydrolysis.

Table 2: Factors Influencing Intracellular Conversion of this compound

FactorOptimal RangeImpact on Conversion
Intracellular pH ~7.2 - 7.4Cytoplasmic esterases generally have optimal activity near physiological pH.
Temperature 37°CEsterase activity is temperature-dependent, with optimal function at normal physiological temperatures.
Cellular Esterase Levels Varies by cell typeThe rate and extent of conversion are directly proportional to the concentration of active esterases.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Methanol or DMSO, anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of methanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex until the solid is completely dissolved. Gentle warming to 37°C may be necessary for methanol.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Application of this compound to Cell Culture
  • Materials:

    • Prepared stock solution of this compound

    • Pre-warmed complete cell culture medium

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Immediately before use, dilute the stock solution to the final desired working concentration in pre-warmed complete cell culture medium. Mix thoroughly by gentle inversion.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Return the cells to the incubator and proceed with the experiment for the desired duration.

    • Important: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equivalent volume of cell culture medium.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Application cluster_prep Preparation cluster_application Application cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot and Store at -20°C prep_stock->aliquot prep_working Prepare Working Solution (Dilute stock in pre-warmed medium) aliquot->prep_working apply_compound Apply to Cells prep_working->apply_compound incubate Incubate (Controlled T and pH) apply_compound->incubate assay Perform Cellular/Biochemical Assay incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for preparing and applying this compound.

signaling_pathway D-Glutamate Signaling Pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space esterase Cytoplasmic Esterases nmda_receptor NMDA Receptor calcium_influx Ca²⁺ Influx nmda_receptor->calcium_influx Channel Opening compound This compound compound->intracellular Diffusion compound->esterase Hydrolysis d_glutamate D-Glutamate esterase->d_glutamate d_glutamate->nmda_receptor Co-agonist Binding (with L-Glutamate) downstream Downstream Signaling (e.g., Synaptic Plasticity) calcium_influx->downstream

Caption: D-Glutamate signaling via the NMDA receptor.

References

Stability of 5-Octyl D-Glutamate in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Octyl D-Glutamate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

A1: this compound is a cell-permeable analog of D-glutamate.[1] Its octyl ester group enhances its ability to cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate.[1] This makes it a useful tool for studying the intracellular effects of D-glutamate in various biological systems.[1] It is intended for research use only and not for human or veterinary use.[1][2]

Q2: How should I dissolve and store this compound?

A2: this compound is a crystalline solid. For stock solutions, it is soluble in methanol at a concentration of 1 mg/ml, which may require heating. For long-term storage, it is recommended to store the solid compound as received at -20°C. For stock solutions, it is best to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

A3: Currently, there is no specific published data on the stability of this compound in cell culture media over time. However, like many ester-containing compounds and amino acid derivatives, its stability can be influenced by several factors in the media, including pH, temperature, and the presence of enzymes. L-glutamine, a related amino acid, is known to be unstable in liquid media, degrading into ammonia and pyroglutamate, a process accelerated by higher temperatures and certain ions. While this compound is structurally different, it is crucial to consider its potential for both chemical and enzymatic degradation in the extracellular environment. It is recommended to freshly prepare media with this compound for each experiment or to conduct a stability study for longer-term experiments.

Q4: What are the potential degradation products of this compound in cell culture media?

A4: The primary potential degradation in the extracellular medium would be the hydrolysis of the octyl ester, yielding D-glutamic acid and octanol. Inside the cells, this hydrolysis is the intended mechanism of action. The stability of the D-glutamate itself is generally high. However, the accumulation of octanol in the medium over time could have cytotoxic effects, so it is important to consider this in long-term culture experiments.

Troubleshooting Guide

Problem 1: I am not observing the expected cellular effects after treating my cells with this compound.

  • Possible Cause 1: Inadequate cellular uptake or hydrolysis.

    • Solution: Ensure that the this compound was properly dissolved and added to the culture medium at the desired final concentration. Verify the activity of intracellular esterases in your specific cell line, as activity levels can vary. You can test this by using a fluorescent esterase substrate.

  • Possible Cause 2: Degradation of the compound in the medium.

    • Solution: As the stability in media is not well-documented, it is best to add the compound to the culture medium immediately before starting the experiment. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

  • Possible Cause 3: The cellular pathway of interest is not responsive to D-glutamate.

    • Solution: Confirm that your cell model expresses the relevant targets of D-glutamate. D-glutamate can interact with various receptors and transporters, including NMDA receptors. Review the literature to ensure that your experimental system is appropriate for studying the effects of D-glutamate.

Problem 2: I am observing unexpected cytotoxicity or changes in cell morphology.

  • Possible Cause 1: High concentration of the compound or solvent.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. If using a solvent like methanol to prepare a stock solution, ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cells (typically <0.1%).

  • Possible Cause 2: Accumulation of byproducts.

    • Solution: The hydrolysis of this compound releases octanol. In long-term experiments, the accumulation of octanol could be cytotoxic. Consider reducing the incubation time or using a lower concentration of the compound.

  • Possible Cause 3: Glutamate excitotoxicity.

    • Solution: Although D-glutamate is generally less potent than L-glutamate, high intracellular concentrations could potentially lead to excitotoxicity in sensitive cell types like neurons. This can be assessed by co-treatment with antagonists of glutamate receptors.

Experimental Protocols

Protocol 1: General Method for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes

  • Incubator set to 37°C and 5% CO2

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).

  • Spike the cell culture medium with a known concentration of this compound (e.g., 10 µM).

  • Aliquot the supplemented medium into sterile tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all samples are collected, thaw them and analyze the concentration of remaining this compound using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Table 1: Example Data Table for Stability Assessment

Time (hours)Concentration of this compound (µM)Percent Remaining (%)
010.0100
29.595
49.090
88.282
127.575
245.858
483.434

Note: This is example data. Actual results may vary.

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Stability prep Prepare Stock Solution of this compound spike Spike Cell Culture Medium prep->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Different Time Points incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze data Determine Degradation Kinetics and Half-Life analyze->data signaling_pathway Intracellular Action of this compound compound This compound (Extracellular) membrane Cell Membrane compound->membrane Diffusion hydrolysis Intracellular Hydrolysis (Esterases) membrane->hydrolysis d_glutamate D-Glutamate hydrolysis->d_glutamate receptors Intracellular Targets (e.g., NMDA Receptors) d_glutamate->receptors effects Downstream Cellular Effects receptors->effects

References

Technical Support Center: Minimizing Variability in Patch-Clamp Recordings with 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Octyl D-Glutamate in patch-clamp recordings. Our goal is to help you minimize variability and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable pro-drug of D-glutamate. Its lipophilic octyl ester group facilitates its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the ester bond, releasing D-glutamate and octanol. The intracellularly released D-glutamate can then modulate the activity of its targets, such as the N-methyl-D-aspartate (NMDA) receptor.

Q2: How should I prepare and apply this compound for patch-clamp experiments?

For whole-cell patch-clamp recordings, this compound should be included in the intracellular pipette solution. Due to its lipophilic nature, it may require a small amount of a suitable solvent like DMSO to fully dissolve before being added to the final pipette solution. It is crucial to ensure the final solvent concentration is low (typically <0.1%) to avoid detrimental effects on the cell membrane and ion channels.

Q3: What is a recommended starting concentration for this compound in the pipette solution?

While specific optimal concentrations should be determined empirically for each experimental preparation, a starting concentration in the low micromolar to millimolar range is a reasonable starting point. This is based on concentrations used for other intracellularly applied pharmacological agents and the expected potency of D-glutamate at its targets.

Q4: What are the expected electrophysiological effects of intracellularly released D-glutamate?

Intracellular D-glutamate is expected to modulate NMDA receptor function. D-amino acids like D-serine and D-aspartate have been shown to act as co-agonists at the glycine-binding site of the NMDA receptor, potentiating glutamate-evoked currents.[1][2] Therefore, an increase in NMDA receptor-mediated currents is an anticipated effect. The exact nature of the modulation (e.g., changes in current amplitude, kinetics) may vary depending on the specific NMDA receptor subunit composition in your cells of interest.

Troubleshooting Guide

Variability in patch-clamp recordings when using this compound can arise from several factors related to its properties as a lipophilic pro-drug. This guide addresses common issues and provides strategies to minimize their impact.

Problem Potential Cause Recommended Solution
Unstable giga-seal formation or loss of seal during recording The lipophilic octyl group of this compound can interact with the lipid bilayer of the cell membrane, potentially destabilizing the giga-seal. The cleavage product, octanol, can also affect membrane properties.[3][4]- Ensure the lowest effective concentration of this compound is used.- Minimize the concentration of any organic solvent (e.g., DMSO) used to dissolve the compound.- Backfill the pipette tip with a small amount of standard intracellular solution before filling with the this compound-containing solution. This can help establish a stable seal before the compound reaches the membrane patch.- Use high-resistance pipettes (5-8 MΩ) to create smaller, more stable seals.
High variability in the onset and magnitude of the drug effect The rate of intracellular release of D-glutamate depends on the activity of endogenous esterases, which can vary between cells and preparations. Incomplete hydrolysis will result in a lower effective concentration of D-glutamate.- Allow sufficient time for the compound to diffuse from the pipette into the cell and for enzymatic cleavage to occur. A waiting period of 10-15 minutes after establishing the whole-cell configuration is recommended before starting data acquisition.- Consider using the perforated patch-clamp technique to preserve the intracellular environment and endogenous esterase activity.
Unexpected changes in membrane properties or other ion channel activity The cleavage by-product, octanol, can have off-target effects on various ion channels. For example, octanol has been shown to modulate the activity of nicotinic acetylcholine receptors and reduce the lifetime and conductance of end-plate channels.[3]- Perform control experiments with octanol alone at a concentration equivalent to that expected from the cleavage of this compound to determine its contribution to the observed effects.- If significant off-target effects are observed, consider using a different cell-permeable form of D-glutamate if available.
No observable effect of this compound - Insufficient concentration of the compound.- Inadequate time for diffusion and enzymatic cleavage.- Low esterase activity in the cell type being studied.- The target receptors (e.g., NMDA receptors) are not present or are not in a state to be modulated by intracellular D-glutamate.- Increase the concentration of this compound in the pipette solution incrementally.- Extend the equilibration time after going whole-cell.- Verify the expression and functionality of the target receptors in your preparation using known extracellular agonists/modulators.- If possible, assay for esterase activity in your cell type.

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol for Intracellular Application of this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

1. Solution Preparation:

  • External Solution (aCSF): Composition can be tailored to the specific experiment. A typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal (Pipette) Solution: A standard K-gluconate based internal solution can be used, for example (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2-7.3 with KOH and osmolarity adjusted to 280-290 mOsm.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.

  • Final Internal Solution with this compound: Add the stock solution to the internal solution to achieve the desired final concentration. Ensure the final DMSO concentration is minimal (<0.1%). Sonicate briefly if necessary to ensure complete dissolution.

2. Pipette Preparation and Seal Formation:

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

  • Optional (for seal stability): Backfill the pipette tip with a small volume of control internal solution before filling the rest of the pipette with the this compound-containing solution.

  • Approach the cell and form a giga-ohm seal (>1 GΩ) using standard techniques.

3. Whole-Cell Configuration and Equilibration:

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to equilibrate for at least 10-15 minutes to allow for the diffusion of this compound into the cell and its subsequent enzymatic cleavage.

4. Data Acquisition:

  • Perform recordings in voltage-clamp or current-clamp mode as required for your experiment.

  • Monitor access resistance and cell health throughout the recording. Discard recordings with unstable access resistance or significant changes in membrane properties.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_ODG_ext This compound 5_ODG_int This compound 5_ODG_ext->5_ODG_int Diffusion Membrane Esterases Esterases 5_ODG_int->Esterases Substrate D_Glu D-Glutamate Esterases->D_Glu Cleavage Octanol Octanol Esterases->Octanol Cleavage NMDAR NMDA Receptor D_Glu->NMDAR Binds to co-agonist site Effect Modulation of Receptor Activity NMDAR->Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Solutions Prepare Internal Solution with this compound Start->Prepare_Solutions Prepare_Pipette Backfill Pipette Tip (Optional) & Fill with Drug Solution Prepare_Solutions->Prepare_Pipette Approach_Cell Approach Cell & Form Giga-seal Prepare_Pipette->Approach_Cell Go_Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Go_Whole_Cell Equilibrate Equilibrate for 10-15 min (Diffusion & Cleavage) Go_Whole_Cell->Equilibrate Record_Data Acquire Electrophysiological Data Equilibrate->Record_Data Analyze_Data Analyze Data Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for patch-clamp with intracellular this compound.

Troubleshooting_Logic Start Recording Instability or High Variability Observed Check_Seal Is the Giga-seal stable? Start->Check_Seal Seal_Solutions Optimize Seal: - Lower [5-ODG] - Minimize solvent - Backfill pipette - Use high-R pipette Check_Seal->Seal_Solutions No Check_Effect_Onset Is the drug effect onset and magnitude consistent? Check_Seal->Check_Effect_Onset Yes Seal_Solutions->Check_Effect_Onset Onset_Solutions Improve Consistency: - Increase equilibration time - Consider perforated patch Check_Effect_Onset->Onset_Solutions No Check_Off_Target Are there unexpected changes in other currents? Check_Effect_Onset->Check_Off_Target Yes Onset_Solutions->Check_Off_Target Off_Target_Solutions Control for By-products: - Run experiments with octanol alone Check_Off_Target->Off_Target_Solutions Yes No_Effect Is there no observable effect? Check_Off_Target->No_Effect No Off_Target_Solutions->No_Effect No_Effect_Solutions Troubleshoot Lack of Effect: - Increase [5-ODG] - Increase equilibration time - Verify target expression No_Effect->No_Effect_Solutions Yes Continue Continue Experiment No_Effect->Continue No No_Effect_Solutions->Continue

Caption: Troubleshooting flowchart for this compound experiments.

References

Addressing slow hydrolysis rate of 5-Octyl D-Glutamate in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow hydrolysis rates of 5-Octyl D-Glutamate in specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable prodrug of D-glutamate. The octyl ester group increases its lipophilicity, allowing it to cross cell membranes. Once inside the cell, intracellular enzymes called carboxylesterases (CES) hydrolyze the ester bond, releasing D-glutamate and octanol. This allows for the controlled delivery of D-glutamate to the cytoplasm.

Q2: Why is the hydrolysis of this compound slow in my cell line?

A2: The rate of hydrolysis is directly dependent on the activity of intracellular carboxylesterases (CES1 and CES2). The expression and activity of these enzymes vary significantly between different cell types and tissues.[1][2] Cell lines with low endogenous CES expression will exhibit slower hydrolysis of this compound.

Q3: Which carboxylesterases are responsible for the hydrolysis?

A3: Both CES1 and CES2 are capable of hydrolyzing ester-containing compounds.[2] However, they have different substrate specificities. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine and colon.[2] The relative expression of these enzymes in your specific cell line will determine the primary route of hydrolysis.

Q4: What are the downstream effects of D-glutamate release?

A4: Once released, D-glutamate can interact with glutamate receptors, both ionotropic (iGluRs) and metabotropic (mGluRs).[3] Activation of these receptors can trigger various downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in regulating cell proliferation, survival, and other cellular processes.

Q5: How can I measure the intracellular concentration of D-glutamate?

A5: Intracellular D-glutamate concentration can be measured using various methods, including high-performance liquid chromatography (HPLC) or commercially available colorimetric and fluorometric assay kits. These kits typically involve enzymatic reactions that produce a detectable signal proportional to the amount of glutamate present.

Troubleshooting Guide: Slow Hydrolysis of this compound

This guide addresses common issues related to the slow intracellular conversion of this compound.

Problem Possible Cause Recommended Solution
Low or undetectable D-glutamate release 1. Low endogenous carboxylesterase (CES) activity in the selected cell line. 2. Suboptimal experimental conditions (e.g., temperature, pH). 3. Degradation of this compound in the culture medium.1. a) Select a cell line with known high CES activity (see Table 1).     b) Transfect the cells with a plasmid expressing human CES1 or CES2. 2. Ensure the incubation is performed at 37°C and the medium pH is stable around 7.4. 3. Prepare fresh solutions of this compound for each experiment.
Inconsistent hydrolysis rates between experiments 1. Variation in cell health or passage number. 2. Inconsistent cell density at the time of treatment. 3. Instability of this compound stock solution.1. Use cells within a consistent passage number range and ensure high viability (>90%). 2. Seed the same number of cells for each experiment and allow them to reach a consistent confluence before treatment. 3. Aliquot the stock solution and store it at -80°C to avoid multiple freeze-thaw cycles.
High background signal in D-glutamate assay 1. Presence of glutamate in the cell culture medium or serum. 2. Contamination of samples.1. a) Use glutamate-free medium for the experiment.     b) Wash cells thoroughly with PBS before lysis and measurement. 2. Maintain sterile technique throughout the experimental procedure.

Data Presentation

Table 1: Relative Carboxylesterase Activity in Selected Human Cancer Cell Lines

This table summarizes the relative esterase activity in various cancer cell lines, which can help in selecting an appropriate model for your experiments. Higher relative activity suggests a faster potential hydrolysis rate for this compound.

Cell LineCancer TypeRelative Esterase Activity (Normalized)Reference
HepG2Hepatocellular CarcinomaHigh (>1.0)
A2780Ovarian CancerHigh (>1.0)
SK-OV-3Ovarian CancerModerate (~0.8-1.0)
HeLaCervical CancerModerate (~0.8-1.0)
HCC1937Breast CancerModerate (~0.8-1.0)
A-498Kidney CarcinomaHigh
HCT-116Colon CancerNegligible (≤1%)
HEK293Embryonic KidneyNegligible (≤1%)
U87MGGlioblastomaLow (~0.6)
MCF-7Breast CancerLow (~0.6)

Table 2: Carboxylesterase (CES1 & CES2) Protein Levels in Human Tissues

This table provides an overview of the protein expression levels of CES1 and CES2 in major human tissues, which can inform the expected in vivo hydrolysis rates.

TissueCES1 Protein Level (pmol/mg protein)CES2 Protein Level (pmol/mg protein)Predominant IsoformReference
Liver~402~29.8CES1
Small IntestineLowHighCES2

Experimental Protocols

Protocol 1: Measurement of Intracellular Esterase Activity using a Fluorogenic Substrate

This protocol provides a general method to assess the overall intracellular esterase activity in a given cell line, which can predict its ability to hydrolyze this compound.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Preparation of Substrate Solution: Prepare a 1 mM stock solution of a fluorogenic esterase substrate (e.g., Fluorescein Diacetate) in DMSO. Dilute the stock solution to a final working concentration of 10 µM in serum-free cell culture medium.

  • Cell Treatment: Remove the culture medium from the wells and wash the cells twice with warm PBS. Add 100 µL of the substrate working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 521 nm emission for fluorescein).

  • Data Analysis: Subtract the background fluorescence from wells containing medium only. Normalize the fluorescence intensity to the cell number or total protein content.

Protocol 2: Quantification of Intracellular D-Glutamate Release

This protocol outlines the steps to measure the amount of D-glutamate released from this compound within the cells.

  • Cell Seeding and Treatment: Plate cells in a 6-well plate and grow to the desired confluence. Treat the cells with this compound at the desired concentration and for various time points.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

  • Sample Preparation: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant.

  • D-Glutamate Quantification: Measure the D-glutamate concentration in the supernatant using a commercially available D-glutamate assay kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the measured D-glutamate concentration to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

Hydrolysis_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-Octyl D-Glutamate_ext This compound 5-Octyl D-Glutamate_int This compound 5-Octyl D-Glutamate_ext->5-Octyl D-Glutamate_int Cell Membrane Permeation D-Glutamate D-Glutamate 5-Octyl D-Glutamate_int->D-Glutamate Hydrolysis Carboxylesterases Carboxylesterases (CES1/CES2) Carboxylesterases->D-Glutamate

Caption: Workflow of this compound uptake and intracellular hydrolysis.

Troubleshooting_Logic Start Slow Hydrolysis of This compound Check_CES Check Endogenous CES Activity of Cell Line Start->Check_CES Low_CES Low CES Activity Check_CES->Low_CES Low High_CES Sufficient CES Activity Check_CES->High_CES Sufficient Solution_Switch_Cells Switch to a High-CES Expressing Cell Line Low_CES->Solution_Switch_Cells Solution_Transfect Transfect with CES-Expressing Plasmid Low_CES->Solution_Transfect Check_Conditions Verify Experimental Conditions (Temp, pH) High_CES->Check_Conditions Problem_Solved Problem Resolved Solution_Switch_Cells->Problem_Solved Solution_Transfect->Problem_Solved Optimize_Conditions Optimize Incubation Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Conditions->Problem_Solved Optimal Optimize_Conditions->Problem_Solved

Caption: Troubleshooting logic for slow this compound hydrolysis.

D_Glutamate_Signaling D-Glutamate Intracellular D-Glutamate Glutamate_Receptors Glutamate Receptors (iGluR, mGluR) D-Glutamate->Glutamate_Receptors PI3K_Akt PI3K/Akt Pathway Glutamate_Receptors->PI3K_Akt MAPK MAPK Pathway Glutamate_Receptors->MAPK Cellular_Response Cell Proliferation & Survival PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Downstream signaling pathways activated by D-glutamate.

References

Technical Support Center: 5-Octyl D-Glutamate Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular uptake of 5-Octyl D-Glutamate. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the cellular uptake of this compound?

A1: The cellular uptake of this compound, a lipophilic amino acid derivative, can be confirmed using several direct and indirect methods. The most common approaches include:

  • Direct Visualization: Using fluorescence microscopy to observe the internalization of a fluorescently labeled version of this compound.

  • Quantitative Uptake Assays: Measuring the amount of radiolabeled this compound that has entered the cells over time.

  • Functional Assays: Assessing downstream cellular responses that are expected to occur upon the intracellular accumulation of a glutamate analog, such as changes in calcium signaling or cytotoxicity.[1][2]

Q2: How can I fluorescently label this compound for microscopy studies?

A2: Since this compound does not have a reactive group for direct conjugation without potentially altering its properties, a common strategy is to synthesize a fluorescent derivative. This typically involves attaching a fluorescent dye (e.g., FITC, Alexa Fluor) to the glutamate backbone, ensuring the octyl chain remains intact to preserve its lipophilic character. It is crucial to verify that the fluorescent tag does not significantly alter the uptake mechanism.

Q3: What controls are necessary for a radiolabeled uptake assay?

A3: For a robust radiolabeled uptake assay, several controls are essential:

  • Non-specific binding control: Incubating cells with a high concentration of non-radiolabeled this compound along with the radiolabeled version to determine the amount of compound that binds to the cell surface without being internalized.

  • Temperature control: Running the experiment at 4°C in parallel with the experimental condition (typically 37°C). At lower temperatures, active transport processes are significantly inhibited, providing a baseline for passive diffusion and surface binding.

  • Transporter inhibition control: If a specific transporter is hypothesized to be involved (e.g., an Excitatory Amino Acid Transporter - EAAT), using a known inhibitor of that transporter can help elucidate the uptake mechanism.[3][4]

Q4: My quantitative results are inconsistent. What are some common pitfalls when working with a lipophilic compound like this compound?

A4: Lipophilic compounds can present unique challenges.[5] Inconsistent results may arise from:

  • Adsorption to plasticware: this compound may adsorb to the surface of cell culture plates or pipette tips, leading to an overestimation of cellular uptake. It is recommended to use low-adhesion plasticware and to perform blank corrections with cell-free wells.

  • Compound precipitation: Ensure that the compound is fully dissolved in the culture medium at the working concentration to avoid inaccuracies.

  • Cytotoxicity: At higher concentrations or after prolonged exposure, this compound may induce cell death, which can affect membrane integrity and lead to variable uptake. An initial cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the optimal concentration and incubation time.

Troubleshooting Guides

Guide 1: Low or No Detectable Cellular Uptake

Potential Cause Troubleshooting Step
Incorrect detection method The chosen method may not be sensitive enough. If using microscopy, ensure the fluorescent signal is sufficiently bright and that the microscope is configured correctly. For uptake assays, verify the specific activity of the radiolabeled compound.
Short incubation time The uptake of this compound may be slow. Perform a time-course experiment to determine the optimal incubation period.
Low compound concentration The concentration of this compound may be too low to detect uptake. Perform a dose-response experiment to identify a suitable concentration, keeping potential cytotoxicity in mind.
Cell type not suitable The selected cell line may not express the necessary transporters or have the appropriate membrane characteristics for uptake. Consider screening different cell lines.

Guide 2: High Background Signal in Fluorescence Microscopy

Potential Cause Troubleshooting Step
Non-specific binding to the cell surface Increase the number and duration of washing steps after incubation with the fluorescent compound. Consider using a blocking agent if surface binding is persistent.
Compound aggregation Fluorescent compounds can sometimes form aggregates that appear as bright puncta. Centrifuge the stock solution before use and ensure it is well-dissolved in the media.
Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample using the same acquisition settings to determine the level of autofluorescence.

Experimental Protocols

Protocol 1: Fluorescent Microscopy of Cellular Uptake

This protocol outlines the steps for visualizing the cellular uptake of a fluorescently labeled this compound derivative.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and wash once with PBS. Add the medium containing the fluorescent compound to the cells.

  • Time Points: Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h) to observe the kinetics of uptake.

  • Washing: After incubation, remove the compound-containing medium and wash the cells three times with cold PBS to remove any unbound compound.

  • Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash again with PBS, and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Quantitative Radiolabeled Uptake Assay

This protocol provides a method for quantifying the cellular uptake of this compound using a radiolabeled analog.

  • Cell Seeding: Plate cells in a 96-well plate and grow to near confluence.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with HEPES, pH 7.4).

  • Incubation Setup: Aspirate the culture medium and wash the cells with the assay buffer. Add the assay buffer containing the desired concentration of the test compound. For non-specific uptake control wells, add a high concentration of non-radiolabeled this compound.

  • Initiate Uptake: Add the radiolabeled this compound to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Stop Uptake and Wash: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.2 M NaOH or a buffer containing a detergent).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Incubate Cells with Compound A->C B Prepare Labeled Compound B->C D Wash to Remove Unbound Compound C->D E_microscopy Fluorescence Microscopy D->E_microscopy F_quant Cell Lysis & Scintillation Counting D->F_quant

Caption: A generalized workflow for confirming the cellular uptake of this compound.

signaling_pathway cluster_cell Cell compound This compound (extracellular) transporter Putative Transporter (e.g., EAAT) compound->transporter membrane Plasma Membrane internalized This compound (intracellular) transporter->internalized Uptake response Downstream Cellular Response (e.g., Ca2+ influx, ROS production) internalized->response

Caption: Hypothesized cellular uptake and downstream signaling pathway for this compound.

References

Validation & Comparative

D-Glutamate vs. L-Glutamate at NMDA Receptors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of D-glutamate and L-glutamate as agonists at N-methyl-D-aspartate (NMDA) receptors. The information presented is collated from experimental data to assist researchers in understanding the stereospecific interactions that govern NMDA receptor activation.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both a co-agonist, typically glycine or D-serine, and an agonist, the primary endogenous example of which is L-glutamate. The stereochemistry of the agonist is a critical determinant of receptor activation. This guide focuses on the comparative efficacy of the two stereoisomers of glutamate: the naturally occurring L-glutamate and its enantiomer, D-glutamate.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for the efficacy of L-glutamate and D-glutamate at NMDA receptors. It is important to note that while L-glutamate is well-characterized as a potent agonist, direct comparative studies providing a functional EC50 for D-glutamate are not as readily available in the reviewed literature.

AgonistParameterValueReceptor/Cell TypeReference
L-Glutamate EC502.3 µMNMDA receptors on mouse embryonic hippocampal neurons[1]
D-Glutamate EfficacyAgonist activity reportedNMDA receptors

Note: The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.

Radioligand binding assays have suggested that L-glutamate has a higher affinity for the NMDA receptor than D-aspartate, a structurally similar D-amino acid, implying that L-glutamate is the more potent agonist of the two naturally occurring stereoisomers.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the concurrent binding of an agonist (like L-glutamate) and a co-agonist initiates a signaling cascade crucial for synaptic function. The following diagram illustrates this pathway.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Glutamate L-Glutamate NMDA_Receptor GluN2 NMDA Receptor GluN1 L_Glutamate->NMDA_Receptor:f0 Binds D_Glutamate D-Glutamate D_Glutamate->NMDA_Receptor:f0 Binds Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor:f2 Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_ion->Signaling_Cascades Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Leads to

NMDA Receptor Signaling Pathway

Experimental Workflows

The efficacy of D- and L-glutamate at NMDA receptors is typically determined using electrophysiological and calcium imaging techniques. The following diagrams illustrate the general workflows for these experiments.

Electrophysiological Recording Workflow

Electrophysiology_Workflow A Prepare cultured neurons or brain slices B Establish whole-cell patch-clamp configuration A->B C Perfuse with extracellular solution containing co-agonist (e.g., glycine) B->C D Apply varying concentrations of D-glutamate or L-glutamate C->D E Record NMDA receptor-mediated currents at a holding potential D->E F Analyze dose-response relationship to determine EC50 and Imax E->F G Data Interpretation and Comparison F->G

Electrophysiology Experimental Workflow
Calcium Imaging Workflow

Calcium_Imaging_Workflow A Culture cells expressing NMDA receptors B Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C Perfuse with buffer containing co-agonist B->C D Apply varying concentrations of D-glutamate or L-glutamate C->D E Measure changes in intracellular calcium concentration via fluorescence D->E F Analyze dose-response curve to calculate EC50 E->F G Comparative Analysis F->G

Calcium Imaging Experimental Workflow

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion flow through NMDA receptors upon agonist binding, providing a highly accurate assessment of receptor activation.

Objective: To determine the EC50 and maximal current (Imax) for D-glutamate and L-glutamate at NMDA receptors.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 0.01 glycine, pH 7.4.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • Stock solutions of L-glutamate and D-glutamate.

Procedure:

  • Prepare cells or slices and place them in the recording chamber on the microscope stage, continuously perfused with external solution.

  • Fabricate recording pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -60 mV to record inward currents.

  • Prepare a series of dilutions of L-glutamate and D-glutamate in the external solution.

  • Apply each concentration of the agonist for a set duration (e.g., 2-5 seconds) using a rapid perfusion system.

  • Record the peak inward current at each agonist concentration.

  • Wash the cell with the external solution between applications to allow for receptor recovery.

  • Construct a dose-response curve by plotting the normalized peak current against the logarithm of the agonist concentration.

  • Fit the data with a Hill equation to determine the EC50 and Imax.

Calcium Flux Assay

This high-throughput method measures the increase in intracellular calcium concentration following NMDA receptor activation.

Objective: To compare the potency of D-glutamate and L-glutamate in inducing calcium influx through NMDA receptors.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Stock solutions of L-glutamate, D-glutamate, and a co-agonist (glycine or D-serine).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the HEK293 cells in the multi-well plates and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of L-glutamate and D-glutamate in assay buffer containing a saturating concentration of the co-agonist (e.g., 10 µM glycine).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the different concentrations of the agonists into the wells and record the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration.

  • Normalize the data to the maximal response and plot the dose-response curve.

  • Calculate the EC50 for each agonist from the fitted curves.

Conclusion

The available evidence strongly indicates that L-glutamate is the primary and most potent endogenous agonist for NMDA receptors. While D-glutamate has been shown to have agonist activity at the NMDA receptor, a direct and comprehensive comparison of its functional efficacy, particularly its EC50 value relative to L-glutamate under identical experimental conditions, requires further investigation. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies, which are essential for a complete understanding of the stereochemical requirements for NMDA receptor activation and for the development of novel therapeutic agents targeting this critical receptor.

References

A Comparative Guide to Alternative Methods for Increasing Intracellular D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative methods to increase intracellular D-glutamate levels, a key area of interest in neuroscience and drug development due to the emerging roles of D-amino acids in cellular signaling. This document outlines the primary strategies, presents supporting experimental data in a comparative format, and provides detailed methodologies for key experiments.

Introduction

D-glutamate, the dextrorotatory enantiomer of the principal excitatory neurotransmitter L-glutamate, has traditionally been associated with the cell walls of bacteria. However, its presence and functional significance in mammals are increasingly recognized. Elevating intracellular D-glutamate levels is a promising avenue for investigating its physiological roles and therapeutic potential. This guide explores and compares three primary alternative methods for achieving this: enhancement of transport, modulation of enzymatic activity, and direct administration.

Comparison of Alternative Methods

MethodPrimary Target(s)Mechanism of ActionKey AdvantagesKey Limitations
Enhanced Transport Excitatory Amino Acid Transporters (EAATs), Alanine-Serine-Cysteine Transporter 2 (ASCT2)Facilitates the uptake of extracellular D-glutamate into the cell.Utilizes endogenous transport machinery; allows for spatial and temporal control.Specificity for D-glutamate over L-glutamate is low for EAATs; ASCT2 transport is pH-dependent and requires an exchange substrate.
Enzymatic Modulation D-aspartate Oxidase (DDO), Putative Glutamate Racemase (STDHgr)Inhibition of D-glutamate degradation or potential enhancement of its synthesis.Targets specific metabolic pathways; potential for sustained increases in D-glutamate levels.The existence and activity of a mammalian glutamate racemase are not fully established; DDO inhibitors may affect other D-amino acid levels.
Direct Administration Non-specificIncreases the extracellular concentration of D-glutamate, creating a gradient for cellular uptake.Simple and direct approach.Lacks cellular specificity; potential for off-target effects due to high extracellular concentrations; rapid clearance.

Detailed Analysis of Methods

Enhanced Transport of Extracellular D-Glutamate

Increasing the transport of D-glutamate from the extracellular space into the cell is a primary strategy. This can be achieved by modulating the activity of specific amino acid transporters.

EAATs are a family of five sodium-dependent glutamate and aspartate transporters (EAAT1-5) crucial for clearing L-glutamate from the synaptic cleft.[1][2] While their primary substrate is L-glutamate, they are known to transport D-aspartate with high affinity.[2][3] Although direct kinetic data for D-glutamate transport by EAATs is limited, their known promiscuity for D-aspartate suggests they are a viable, albeit non-specific, route for D-glutamate entry.

Experimental Data:

Transporter SubtypeSubstratesReported Km for L-glutamate (µM)Notes on D-Amino Acid Transport
EAAT1 (GLAST)L-glutamate, L/D-aspartate10-20Transports D-aspartate.[4]
EAAT2 (GLT-1)L-glutamate, L/D-aspartate10-20Transports D-aspartate.
EAAT3 (EAAC1)L-glutamate, L/D-aspartate10-20Transports D-aspartate.
EAAT4L-glutamate, L/D-aspartate0.6High affinity but low transport rate.
EAAT5L-glutamate, L/D-aspartateLow affinityPrimarily functions as a chloride channel.

ASCT2 is a sodium-dependent neutral amino acid transporter that has been shown to mediate the antiport of glutamate and glutamine. This transport is pH-dependent, with glutamate influx favored at acidic extracellular pH. While primarily studied for L-glutamate, its capacity to transport D-serine suggests it may also transport D-glutamate.

Experimental Data:

TransporterTransport MechanismSubstratespH Dependence
ASCT2Na+-dependent antiportGlutamine, Alanine, Serine, Cysteine, Threonine, GlutamateGlutamate/glutamine antiport is optimal at acidic pH on the extracellular side.
Modulation of Enzymatic Activity

This approach focuses on altering the balance of D-glutamate synthesis and degradation.

While D-amino acid oxidase (DAAO) has low activity towards D-glutamate, D-aspartate oxidase (DDO) is known to degrade acidic D-amino acids, including D-glutamate, in vitro. Therefore, inhibiting DDO presents a potential strategy to prevent the degradation of intracellular D-glutamate and thereby increase its concentration.

Recent findings suggest the existence of a mammalian enzyme, L-Serine/L-Threonine Dehydratase with Glutamate Racemase activity (STDHgr), which could catalyze the conversion of L-glutamate to D-glutamate. Upregulating the expression or activity of this enzyme could be a direct method to increase endogenous D-glutamate synthesis. However, this enzyme and its physiological relevance are still under investigation.

Direct Administration of D-Glutamate

The most straightforward method to increase intracellular D-glutamate is to introduce it into the extracellular environment, relying on existing transport mechanisms to facilitate its entry into cells. This is often the initial approach in in vitro studies to probe the effects of elevated D-glutamate.

Experimental Protocols

Measurement of Intracellular D-Glutamate

Objective: To quantify the concentration of D-glutamate within cells following a specific treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Treat cells with the compound or condition intended to increase intracellular D-glutamate.

  • Cell Lysis: After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular amino acids. Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay buffer) and collect the lysate.

  • Deproteinization: Remove proteins from the cell lysate, for example, by ultrafiltration through a 10 kDa molecular weight cutoff filter.

  • Derivatization and Quantification: Derivatize the amino acids in the protein-free lysate with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-leucinamide). Separate the D- and L-glutamate diastereomers using high-performance liquid chromatography (HPLC) with a C18 column.

  • Data Analysis: Quantify the D-glutamate peak by comparing its area to a standard curve generated with known concentrations of D-glutamate. Normalize the D-glutamate concentration to the total protein content of the cell lysate.

Glutamate Transporter Uptake Assay

Objective: To measure the uptake of radiolabeled glutamate into cells expressing specific glutamate transporters.

Protocol:

  • Cell Preparation: Culture cells expressing the glutamate transporter of interest (e.g., HEK293 cells transfected with an EAAT subtype).

  • Assay Initiation: Wash the cells with a sodium-containing buffer. Initiate the uptake by adding a solution containing a known concentration of radiolabeled L-glutamate (e.g., 3H-L-glutamate) or a suitable D-amino acid tracer (e.g., 3H-D-aspartate) in the presence or absence of competing unlabeled D-glutamate.

  • Assay Termination: After a defined incubation period (e.g., 10 minutes) at room temperature, terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of uptake and determine kinetic parameters such as Km and Vmax by performing the assay with varying substrate concentrations.

Signaling Pathways and Logical Relationships

The intracellular effects of D-glutamate are an active area of research. While the extracellular signaling of L-glutamate through its ionotropic and metabotropic receptors is well-characterized, the intracellular targets of D-glutamate are less understood. One potential downstream effect of altered intracellular D-glutamate levels is the modulation of glutathione synthesis, as D-glutamate can inhibit this pathway.

Diagrams of Signaling Pathways and Experimental Workflows

Enhanced_Transport_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular D-Glutamate Extracellular D-Glutamate EAATs EAATs Extracellular D-Glutamate->EAATs Uptake ASCT2 ASCT2 Extracellular D-Glutamate->ASCT2 Uptake Intracellular D-Glutamate Intracellular D-Glutamate Cellular Effects Cellular Effects Intracellular D-Glutamate->Cellular Effects EAATs->Intracellular D-Glutamate ASCT2->Intracellular D-Glutamate

Caption: Workflow for increasing intracellular D-glutamate via enhanced transport.

Enzymatic_Modulation_Pathway cluster_synthesis Synthesis cluster_degradation Degradation L-Glutamate L-Glutamate Putative Glutamate Racemase (STDHgr) Putative Glutamate Racemase (STDHgr) L-Glutamate->Putative Glutamate Racemase (STDHgr) Intracellular D-Glutamate Intracellular D-Glutamate Putative Glutamate Racemase (STDHgr)->Intracellular D-Glutamate Conversion DDO DDO Intracellular D-Glutamate->DDO DDO_Inhibitor DDO_Inhibitor DDO_Inhibitor->DDO Inhibits Degradation Products Degradation Products DDO->Degradation Products

Caption: Pathways for modulating intracellular D-glutamate through enzymatic activity.

Conclusion

Increasing intracellular D-glutamate can be approached through several distinct methods, each with its own set of advantages and challenges. Enhancing transport via EAATs and ASCT2 offers a way to leverage existing cellular machinery, though specificity remains a concern. Modulating enzymatic activity by inhibiting DDO or potentially upregulating a glutamate racemase provides a more targeted approach but relies on a deeper understanding of D-glutamate metabolism. Direct administration is a simple method for initial studies but lacks cellular and temporal control. The choice of method will depend on the specific research question, experimental system, and the desired level of control over intracellular D-glutamate concentrations. Further research into the specific transporters and enzymes involved in D-glutamate homeostasis is crucial for the development of more precise and effective strategies.

References

Validating NMDA Receptor Activation: A Comparative Guide to 5-Octyl D-Glutamate and Standard Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, precise validation of N-methyl-D-aspartate (NMDA) receptor activation is critical. This guide provides a comprehensive comparison of a novel cell-permeable glutamate precursor, 5-Octyl D-Glutamate, with standard NMDA receptor agonists such as glutamate and NMDA. While direct experimental data for this compound in this application is not yet available in peer-reviewed literature, this guide will explore its theoretical advantages and disadvantages based on its mechanism of action, alongside established, data-supported methodologies.

Introduction to NMDA Receptor Activation

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2][3] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+). At resting membrane potential, the channel is blocked by Mg2+. Depolarization of the postsynaptic membrane removes this block, allowing for the influx of cations, most notably Ca2+, upon agonist binding.[1] This influx of calcium triggers a cascade of intracellular signaling events.

This compound: A Novel Approach

This compound is a cell-permeable esterified form of D-glutamate. Its proposed mechanism for validating NMDA receptor activation is indirect. Once it crosses the cell membrane, it is hydrolyzed by intracellular esterases, releasing D-glutamate within the cell. This intracellular D-glutamate could then potentially act on the NMDA receptor from the intracellular side or be transported out of the cell to act on the extracellular binding site.

Theoretical Advantages:

  • Bypassing Extracellular Regulation: By delivering D-glutamate intracellularly, it may be possible to study NMDA receptor function in a manner that bypasses extracellular glutamate transporters and other regulatory mechanisms.

  • Sustained Agonist Release: The enzymatic conversion could provide a sustained release of D-glutamate, potentially leading to prolonged and stable receptor activation.

  • Investigation of Intracellular Modulation: This compound could be a tool to investigate potential intracellular binding sites or modulatory mechanisms of the NMDA receptor.

Theoretical Disadvantages and Unanswered Questions:

  • Lack of Direct Experimental Evidence: Currently, there is a lack of published studies demonstrating the use of this compound for direct validation of NMDA receptor activation through methods like electrophysiology or calcium imaging.

  • Uncertainty of Action: The precise fate of the intracellularly released D-glutamate is unknown. It is unclear how efficiently it would be transported out of the cell to the extracellular NMDA receptor binding site.

  • Potential for Off-Target Effects: The enzymatic breakdown of the compound and the presence of octanol could have off-target effects on cellular physiology, complicating the interpretation of results.

  • Indirect and Delayed Action: The multi-step process of cellular uptake and enzymatic conversion would likely result in a delayed and less temporally precise activation of NMDA receptors compared to the direct application of agonists.

Standard Agonists for NMDA Receptor Validation: Glutamate and NMDA

The most common and well-validated methods for activating NMDA receptors in experimental settings involve the direct application of the endogenous agonist, glutamate, or the selective synthetic agonist, N-methyl-D-aspartate (NMDA).

Data Presentation: Comparison of Agonist Potency

The potency of NMDA receptor agonists can be quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The EC50 can vary depending on the specific subunit composition of the NMDA receptor.

AgonistReceptor SubtypeEC50 (µM)Reference
L-GlutamateNR1/NR2A2.3[4]
L-GlutamateNR1/NR2B~1-3
L-GlutamateNR1/NR2CIntermediate
L-GlutamateNR1/NR2D~0.4
NMDAMixed Neuronal~30-50
Glycine (co-agonist)GluN1Varies by subtype

Experimental Protocols for NMDA Receptor Validation

Two primary techniques are widely used to validate and study NMDA receptor activation: whole-cell patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the ionic currents flowing through NMDA receptors.

Protocol:

  • Cell Preparation: Prepare primary neuronal cultures or cell lines expressing NMDA receptors.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

  • Obtaining a Whole-Cell Recording: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to maintain the Mg2+ block.

  • Agonist Application: Rapidly perfuse the cell with an external solution containing a known concentration of glutamate or NMDA, along with a co-agonist like glycine. To observe the voltage-dependent block, recordings can be made at various holding potentials.

  • Data Analysis: Measure the amplitude, rise time, and decay kinetics of the evoked inward current. To isolate the NMDA receptor component, specific antagonists for other glutamate receptors (e.g., CNQX for AMPA/kainate receptors) are often included in the external solution.

Calcium Imaging

This method visualizes the increase in intracellular calcium concentration that occurs upon NMDA receptor activation.

Protocol:

  • Cell Preparation and Dye Loading: Culture cells on coverslips and load them with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the active dye inside.

  • Imaging Setup: Use a fluorescence microscope equipped with a light source capable of exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a camera to capture the emitted fluorescence (at ~510 nm for Fura-2).

  • Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).

  • Agonist Stimulation: Apply a solution containing glutamate or NMDA and a co-agonist to the cells.

  • Image Acquisition and Analysis: Record the changes in fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration. Calculate the change in this ratio to quantify the calcium influx upon receptor activation.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Mg2_out Mg²⁺ Mg2_out->NMDAR Voltage-dependent block Ca2_in Ca²⁺ Influx NMDAR->Ca2_in Channel Opening (depolarization dependent) Signaling Downstream Signaling Cascades Ca2_in->Signaling Mg2_in Mg²⁺ Block (at resting potential) Patch_Clamp_Workflow start Start: Prepare Neuronal Culture setup Prepare Patch Pipette & Amplifier start->setup seal Form Gigaohm Seal setup->seal break_in Rupture Membrane (Whole-Cell Mode) seal->break_in v_clamp Voltage Clamp at -70 mV break_in->v_clamp baseline Record Baseline Current v_clamp->baseline agonist Apply Agonist (e.g., Glutamate + Glycine) baseline->agonist record Record NMDA Receptor Current agonist->record washout Washout Agonist record->washout analysis Data Analysis (Amplitude, Kinetics) washout->analysis end End analysis->end Agonist_Comparison cluster_5ODG This compound (Indirect) cluster_direct Direct Agonists (e.g., Glutamate, NMDA) uptake Cellular Uptake hydrolysis Intracellular Hydrolysis (Esterases) uptake->hydrolysis release D-Glutamate Release (Intracellular) hydrolysis->release action_indirect Receptor Activation (Mechanism Unclear) release->action_indirect NMDAR NMDA Receptor action_indirect->NMDAR application Direct Extracellular Application binding Binding to Extracellular Site application->binding action_direct Direct Receptor Activation binding->action_direct action_direct->NMDAR

References

A Comparative Guide to Cross-Validating D-Glutamate Effects: HPLC vs. Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of D-glutamate in the central nervous system is paramount. This guide provides a comprehensive comparison of two key analytical techniques—High-Performance Liquid Chromatography (HPLC) and Electrophysiology—offering insights into their respective strengths and applications in quantifying D-glutamate's impact.

This document outlines the experimental protocols for each method, presents quantitative data in structured tables for clear comparison, and visualizes the relevant biological and experimental workflows. By understanding the capabilities and limitations of both HPLC and electrophysiology, researchers can design more robust experiments and gain a deeper understanding of D-glutamate's role in health and disease.

Quantitative Comparison of HPLC and Electrophysiology

The following tables summarize the key performance characteristics of HPLC and whole-cell patch-clamp electrophysiology for the analysis of D-glutamate and its effects. While direct cross-validation data is scarce in the literature, this comparison of their individual quantitative capabilities provides a framework for selecting the appropriate technique.

Table 1: Performance Characteristics of HPLC for D-Glutamate Quantification

ParameterTypical PerformanceSource
Sensitivity Femtomolar to nanomolar range.[1][2][1][2]
Limit of Quantification (LOQ) ~0.63 ng/ml for GABA, ~1.25 ng/ml for L-glutamic acid.[3]
Linear Range Wide, dependent on detector and analyte.
Temporal Resolution Low (minutes per sample).
Specificity High, especially with mass spectrometry (LC-MS/MS).
Sample Throughput High, with autosamplers enabling over 100 samples overnight.
Measurement Direct quantification of analyte concentration.

Table 2: Performance Characteristics of Whole-Cell Patch-Clamp Electrophysiology for D-Glutamate Effects

ParameterTypical PerformanceSource
Sensitivity Single-channel currents (picoamperes).
Temporal Resolution High (microseconds to milliseconds).
Specificity High, through pharmacological blockade and genetic manipulation.
Sample Throughput Low, requires individual cell recording.
Measurement Functional response of ion channels (e.g., current, voltage, open probability).
NMDA Receptor Current Rise Time 10–50 ms.
NMDA Receptor Deactivation Time Course 50–500 ms.

Experimental Protocols

Detailed methodologies for both HPLC and electrophysiology are crucial for reproducible and reliable data. The following sections provide representative protocols for each technique.

HPLC Protocol for D-Glutamate Analysis in Brain Tissue

This protocol outlines a common method for the quantification of glutamate in brain tissue homogenates using HPLC with pre-column derivatization.

1. Sample Preparation:

  • Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

  • The homogenate is centrifuged, and the supernatant is collected for analysis.

2. Derivatization:

  • Amino acids in the supernatant are derivatized with a fluorescent agent such as o-phthalaldehyde (OPA) or with a UV-absorbing agent like 2,4-dinitrofluorobenzene (DNFB) to enable detection.

3. Chromatographic Separation:

  • The derivatized sample is injected into an HPLC system.

  • Separation is typically achieved on a reversed-phase C18 column.

  • An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is used to separate the derivatized amino acids.

4. Detection and Quantification:

  • Detection is performed using a fluorescence or UV detector, depending on the derivatizing agent.

  • The concentration of D-glutamate is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Whole-Cell Patch-Clamp Electrophysiology Protocol for D-Glutamate Effects on NMDA Receptors

This protocol describes the whole-cell patch-clamp technique to measure the effects of D-glutamate on N-methyl-D-aspartate (NMDA) receptor currents in neurons.

1. Brain Slice Preparation:

  • Rodent brain slices containing the region of interest are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Slices are allowed to recover in a holding chamber with oxygenated aCSF.

2. Recording Setup:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

3. Pipette Preparation and Sealing:

  • Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an internal solution containing ions that mimic the intracellular environment.

  • The pipette is guided to a neuron, and a gigaohm seal is formed between the pipette tip and the cell membrane.

4. Whole-Cell Configuration and Recording:

  • The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA receptor-mediated currents are evoked by applying D-glutamate and a co-agonist like glycine or D-serine. The current is recorded using an amplifier and digitized for analysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological signaling. The following visualizations were created using Graphviz (DOT language).

Experimental Workflow for HPLC Analysis of D-Glutamate cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Tissue Brain Tissue Homogenization Centrifuge Centrifugation Tissue->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Derivatize Pre-column Derivatization (e.g., OPA) Injection Injection into HPLC Derivatize->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Quantification via Standard Curve Detection->Quantification

Caption: Workflow for HPLC analysis of D-glutamate.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology cluster_slice_prep Slice Preparation cluster_recording Recording cluster_analysis Data Analysis Slice Brain Slice Preparation Recover Slice Recovery in aCSF Slice->Recover Transfer Transfer to Recording Chamber Visualize Visualize Neuron (IR-DIC) Transfer->Visualize Seal Gigaohm Seal Formation Visualize->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record Voltage-Clamp and Record Currents WholeCell->Record Analyze Analyze Current Properties (Amplitude, Kinetics) Record->Analyze

Caption: Workflow for electrophysiological recording.

D-Glutamate Signaling Pathway via NMDA Receptor DGlutamate D-Glutamate NMDAR NMDA Receptor DGlutamate->NMDAR Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR CaInflux Ca2+ Influx NMDAR->CaInflux Channel Opening Depolarization Membrane Depolarization (removes Mg2+ block) Depolarization->NMDAR Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) CaInflux->Signaling Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity

Caption: D-Glutamate signaling through NMDA receptors.

Metabolic Pathway of D-Glutamate cluster_synthesis Synthesis cluster_degradation Degradation LGlutamate L-Glutamate GlutamateRacemase Glutamate Racemase (in gut bacteria) LGlutamate->GlutamateRacemase DGlutamate D-Glutamate GlutamateRacemase->DGlutamate DGlutamateCyclase D-Glutamate Cyclase DPyrrolidone D-Pyrrolidone Carboxylic Acid DGlutamate_Deg D-Glutamate DGlutamate_Deg->DGlutamateCyclase

Caption: D-Glutamate metabolic pathways.

References

A Comparative Analysis of 5-Octyl D-Glutamate and Direct D-Glutamate Application in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the direct application of D-glutamate and the use of its cell-permeable analog, 5-Octyl D-Glutamate. This document is intended to assist researchers in selecting the appropriate compound for their experimental needs by presenting a detailed analysis of their mechanisms of action, experimental considerations, and potential applications, supported by established experimental data and protocols.

Introduction

D-glutamate, the enantiomer of the principal excitatory neurotransmitter L-glutamate, is an important neuromodulator that selectively activates N-methyl-D-aspartate (NMDA) receptors.[1][2] Its direct application in research is pivotal for understanding NMDA receptor function and its role in synaptic plasticity, learning, and memory. However, the polar nature of D-glutamate restricts its passage across the cell membrane, limiting its use to studies of extracellular receptor activation.

To overcome this limitation, this compound has been developed as a stable, cell-permeable prodrug.[3] This lipophilic molecule readily crosses the cell membrane and, once inside the cell, is hydrolyzed by intracellular esterases to release D-glutamate.[3] This allows for the investigation of the intracellular effects of D-glutamate, providing a valuable tool to explore pathways and mechanisms that are not accessible with direct extracellular application.

Mechanism of Action: A Tale of Two Delivery Methods

The fundamental difference between the two compounds lies in their method of delivering D-glutamate to its site of action.

  • Direct D-glutamate application leads to the activation of extracellular glutamate receptors, primarily NMDA receptors. The binding of D-glutamate and a co-agonist (like glycine or D-serine) to the NMDA receptor, coupled with postsynaptic depolarization to relieve the magnesium block, results in the opening of the ion channel.[2] This allows the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling events.

  • This compound , on the other hand, acts as a "Trojan horse." Its octyl ester modification renders it lipophilic, facilitating its passive diffusion across the neuronal membrane. Once in the cytoplasm, ubiquitous intracellular esterases cleave the ester bond, liberating D-glutamate. The intracellularly released D-glutamate can then potentially interact with intracellular binding sites or be transported out of the cell to act on extracellular receptors.

Data Presentation: A Comparative Overview

Direct comparative quantitative data between this compound and D-glutamate is limited in the current literature. However, we can compile and compare key parameters based on existing knowledge of D-glutamate and the expected behavior of a cell-permeable prodrug.

ParameterDirect D-Glutamate ApplicationThis compound Application
Primary Site of Action Extracellular face of glutamate receptorsIntracellular, followed by potential extracellular action
Mechanism of Delivery Direct addition to the extracellular mediumPassive diffusion across the cell membrane, followed by enzymatic hydrolysis
Key Enzyme Involvement None for initial actionIntracellular esterases (e.g., carboxylesterases)
Temporal Control Rapid and immediate upon applicationDelayed onset, dependent on diffusion and hydrolysis rates
Spatial Control Primarily affects receptors on the cell surfaceCan potentially target intracellular pathways before acting on surface receptors
Typical Concentration Range 1 µM - 1 mM (for in vitro studies)Expected to be in a similar or slightly higher range to account for intracellular dilution and hydrolysis efficiency
EC50 on NMDA Receptors ~2.3 µM for L-glutamate (D-aspartate, a D-glutamate analog, has a slightly lower affinity)The effective concentration will depend on esterase activity and intracellular volume.

Mandatory Visualizations

Signaling Pathways

The signaling cascades initiated by D-glutamate, whether applied directly or generated from this compound, converge on the activation of NMDA receptors and subsequent calcium-dependent pathways.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Direct D-Glutamate Direct D-Glutamate NMDA Receptor NMDA Receptor Direct D-Glutamate->NMDA Receptor Binds This compound This compound Intracellular D-Glutamate Intracellular D-Glutamate This compound->Intracellular D-Glutamate Hydrolysis by Esterases Esterases Intracellular D-Glutamate->NMDA Receptor Acts on (after transport) Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Activates

Caption: Comparative mechanism of action.

Experimental Workflow

A typical experimental workflow to compare the effects of these two compounds would involve cell culture, compound application, and subsequent measurement of neuronal activity.

G Neuronal Culture Neuronal Culture Application Application Neuronal Culture->Application Direct D-Glutamate Direct D-Glutamate Application->Direct D-Glutamate This compound This compound Application->this compound Incubation Incubation Direct D-Glutamate->Incubation This compound->Incubation Measurement Measurement Incubation->Measurement Electrophysiology Electrophysiology Measurement->Electrophysiology Calcium Imaging Calcium Imaging Measurement->Calcium Imaging Data Analysis Data Analysis Electrophysiology->Data Analysis Calcium Imaging->Data Analysis

References

Confirming 5-Octyl D-Glutamate Specificity at the NMDA Receptor: A Comparative Guide to Antagonist Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing N-methyl-D-aspartate (NMDA) receptor antagonists to experimentally confirm the specificity of 5-Octyl D-Glutamate. As a cell-permeable prodrug, this compound releases D-glutamate upon intracellular hydrolysis by esterases. D-glutamate is known to act as a co-agonist at the glycine binding site of the NMDA receptor. Therefore, confirming that the biological effects of this compound are mediated by the NMDA receptor is a critical step in its pharmacological characterization.

This guide outlines the use of different classes of NMDA receptor antagonists, providing experimental protocols and expected outcomes to rigorously assess the on-target activity of this compound.

Mechanism of Action: From Prodrug to NMDA Receptor Activation

This compound is designed to cross the cell membrane, where intracellular esterases cleave the octyl ester group, releasing D-glutamate. D-glutamate then acts as a co-agonist at the glycine binding site (on the GluN1 subunit) of the NMDA receptor. For the receptor to be activated, both the glutamate binding site (on the GluN2 subunit) and the glycine binding site must be occupied by their respective agonists, and the cell membrane must be depolarized to relieve the magnesium (Mg2+) block of the ion channel.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptor NMDA Receptor 5-Octyl D-Glutamate_ext This compound 5-Octyl D-Glutamate_int This compound 5-Octyl D-Glutamate_ext->5-Octyl D-Glutamate_int Lipophilic Transport D-Glutamate D-Glutamate 5-Octyl D-Glutamate_int->D-Glutamate Hydrolysis NMDA_Receptor NMDA Receptor (Inactive) D-Glutamate->NMDA_Receptor Binds to Glycine Site Esterases Esterases Esterases->5-Octyl D-Glutamate_int Cell Membrane NMDA_Receptor_Active NMDA Receptor (Active) NMDA_Receptor->NMDA_Receptor_Active Activation Ca_Influx Cellular Response NMDA_Receptor_Active->Ca_Influx Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site Depolarization Membrane Depolarization Depolarization->NMDA_Receptor cluster_workflow Electrophysiology Workflow Start Prepare Neuronal Culture/Slice Patch Establish Whole-Cell Patch-Clamp Start->Patch Isolate Isolate NMDA Currents (Block other channels) Patch->Isolate Agonist Apply Glutamate + This compound Isolate->Agonist Record_Baseline Record Baseline Current Agonist->Record_Baseline Antagonist Co-apply NMDA Receptor Antagonist Record_Baseline->Antagonist Record_Block Record Blocked Current Antagonist->Record_Block Washout Washout Antagonist Record_Block->Washout Record_Recovery Record Recovered Current Washout->Record_Recovery Analyze Analyze Data Record_Recovery->Analyze cluster_logic Logical Flow for Specificity Confirmation Hypothesis Hypothesis: This compound acts via NMDA Receptor Glycine Site Experiment Perform Experiments: - Electrophysiology - Calcium Imaging - Binding Assays Hypothesis->Experiment Prediction1 Prediction 1: Glycine site antagonists competitively block the response. Experiment->Prediction1 Prediction2 Prediction 2: Glutamate site, uncompetitive, and non-competitive antagonists non-competitively block the response. Experiment->Prediction2 Prediction3 Prediction 3: D-Glutamate displaces glycine site radioligands. Experiment->Prediction3 Conclusion Conclusion: Specificity for NMDA Receptor Glycine Site is Confirmed Prediction1->Conclusion Prediction2->Conclusion Prediction3->Conclusion

Comparison Guide: Control Experiments for Studying the Effects of 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for investigating the biological effects of 5-Octyl D-Glutamate. It includes detailed experimental protocols, comparative data (representative), and visualizations of the key signaling pathways involved.

Introduction to this compound

This compound is a cell-permeable analog of the amino acid D-glutamate.[1][2] Its octyl ester moiety renders the molecule lipophilic, facilitating its passage across cell membranes. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate.[1][2] This compound serves as a valuable tool for researchers to specifically elevate intracellular concentrations of D-glutamate and study its downstream effects on cellular signaling and function.

The primary hypothesized mechanism of action for the released D-glutamate is its interaction with the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[3] Similar to the endogenous co-agonist D-serine, intracellular D-glutamate is thought to potentiate NMDA receptor activity in the presence of glutamate, leading to calcium influx and the activation of various signaling cascades.

The Importance of Control Experiments

To rigorously attribute observed biological effects to the action of intracellular D-glutamate released from this compound, a series of well-designed control experiments are imperative. These controls help to distinguish the specific effects of D-glutamate from non-specific effects of the compound or the experimental conditions.

Key Control Experiments and Alternatives

The primary and most crucial control for this compound is its stereoisomer, 5-Octyl L-Glutamate . This compound is identical in its chemical and physical properties, except for the stereochemistry of the glutamate moiety. It is also cell-permeable and will be hydrolyzed by intracellular esterases to release L-glutamate. Since L-glutamate is the primary excitatory neurotransmitter and interacts with the glutamate-binding site of NMDA and other glutamate receptors, comparing the effects of the D- and L-isomers allows for the specific elucidation of D-glutamate's actions.

Other important controls include:

  • Vehicle Control: The solvent used to dissolve the 5-Octyl D/L-Glutamate (e.g., DMSO, ethanol) should be tested alone at the same final concentration to ensure it does not have any independent effects on the experimental system.

  • NMDA Receptor Antagonists: To confirm the involvement of the NMDA receptor, specific antagonists can be used. For example, an antagonist for the glutamate binding site (e.g., AP5) or a channel blocker (e.g., MK-801) can be co-administered with this compound.

Comparative Data

The following table summarizes representative quantitative data from a hypothetical neurotoxicity assay comparing the effects of this compound and its controls on primary neuronal cultures.

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Intracellular Calcium ([Ca²⁺]i) Fluorescence (Arbitrary Units, Mean ± SD)
Vehicle Control (0.1% DMSO) N/A100 ± 5.2102 ± 8.5
This compound 10065 ± 6.8258 ± 15.1
5-Octyl L-Glutamate (Control) 10098 ± 4.9110 ± 9.3
This compound + MK-801 (10 µM) 10095 ± 5.5115 ± 10.2

This table presents illustrative data to demonstrate the expected outcomes of such comparative experiments. Actual results may vary depending on the specific experimental conditions and cell type.

Experimental Protocols

  • Cell Seeding: Plate primary cortical neurons at a density of 1 x 10⁵ cells/well in a 96-well plate coated with poly-D-lysine.

  • Culture Maintenance: Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation and synapse formation.

  • Compound Preparation: Prepare stock solutions of this compound, 5-Octyl L-Glutamate, and MK-801 in sterile DMSO.

  • Treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the respective treatments (Vehicle, this compound, 5-Octyl L-Glutamate, or this compound + MK-801). For the co-treatment group, pre-incubate the cells with MK-801 for 30 minutes before adding this compound.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: After the 24-hour incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Dye Loading: After the 24-hour treatment, wash the cells once with pre-warmed HBSS (Hank's Balanced Salt Solution). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) at a final concentration of 5 µM in HBSS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Image Acquisition: Acquire fluorescence images using a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

  • Data Analysis: Quantify the mean fluorescence intensity per cell for each treatment group using image analysis software.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis seeding Seed Neurons culture Culture for 7-10 Days seeding->culture treatment Apply Treatments: - Vehicle - this compound - 5-Octyl L-Glutamate - this compound + MK-801 culture->treatment incubation Incubate 24h treatment->incubation neurotoxicity Neurotoxicity Assay (MTT) incubation->neurotoxicity calcium_imaging Intracellular Calcium Imaging incubation->calcium_imaging data_analysis Quantify Cell Viability & Calcium Fluorescence neurotoxicity->data_analysis calcium_imaging->data_analysis

Figure 1. Experimental workflow for comparing this compound and controls.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Agonist Binding compound This compound d_glutamate D-Glutamate compound->d_glutamate Hydrolysis ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opening esterases Esterases d_glutamate->nmda_receptor Co-agonist Binding downstream Downstream Signaling (e.g., Excitotoxicity) ca_influx->downstream

Figure 2. Proposed signaling pathway for this compound.

Conclusion

The use of this compound is a powerful technique for investigating the intracellular roles of D-glutamate. However, the interpretation of any experimental results is critically dependent on the inclusion of appropriate controls, most notably its stereoisomer, 5-Octyl L-Glutamate. By employing the control experiments and protocols outlined in this guide, researchers can confidently dissect the specific contributions of intracellular D-glutamate to neuronal signaling and pathophysiology.

References

Reproducibility of 5-Octyl D-Glutamate effects across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyl D-Glutamate is a cell-permeable ester of D-glutamate, designed to facilitate the entry of D-glutamate into cells. Upon entry, intracellular esterases cleave the octyl group, releasing D-glutamate. This compound is often utilized in research as a control for its L-enantiomer, 5-Octyl L-Glutamate, or to investigate the specific effects of the D-isoform of this amino acid. This guide provides a comparative analysis of the known effects of this compound across different cell lines, based on available experimental data.

Data Presentation

Currently, detailed, publicly available experimental data on the effects of this compound across a wide variety of cell lines is limited. The most prominent study utilizing this compound is by Chin et al. (2014) in Nature, which focused on the effects of α-ketoglutarate on lifespan. In this study, this compound was used as a negative control.

The table below summarizes the use and observed effects of this compound in the cell lines mentioned in the aforementioned study.

Cell LineCompoundConcentrationIncubation TimeObserved EffectData Source
Human Embryonic Kidney (HEK293)This compound1 mM24 hoursNo significant change in ATP levels compared to vehicle control.Chin et al., 2014
Human T lymphocyte (Jurkat)This compound1 mM24 hoursNo significant change in ATP levels compared to vehicle control.Chin et al., 2014

Note: The primary finding of the study was that 5-octyl-α-ketoglutarate, unlike this compound, led to a decrease in cellular ATP levels.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound as reported in Chin et al., 2014.

Cell Culture
  • HEK293 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Jurkat Cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cells were maintained in a humidified incubator at 37°C with 5% CO2.

ATP Measurement Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well for HEK293 and 5 x 10^4 cells per well for Jurkat cells.

  • Compound Treatment: After 24 hours of incubation, the culture medium was replaced with fresh medium containing 1 mM this compound or vehicle control (DMSO).

  • Incubation: Cells were incubated with the compound for 24 hours.

  • ATP Quantification: Cellular ATP levels were measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded using a plate reader.

  • Data Normalization: ATP levels in the treated cells were normalized to the protein content in each well, which was determined using a BCA protein assay.

Mandatory Visualization

Experimental Workflow for Cellular ATP Measurement

The following diagram illustrates the workflow for assessing the effect of this compound on cellular ATP levels.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Incubation and Measurement cluster_3 Data Analysis A HEK293 or Jurkat cells in culture B Seed cells in 96-well plates A->B C Incubate for 24 hours B->C D Treat with 1 mM this compound or Vehicle Control C->D E Incubate for 24 hours D->E F Measure ATP levels (CellTiter-Glo Assay) E->F G Normalize ATP to protein content F->G H Compare treated vs. control G->H

Caption: Workflow for ATP measurement in cultured cells treated with this compound.

Signaling Pathway Context

This compound serves as a vehicle to deliver D-glutamate into the cell. D-glutamate is not a primary neurotransmitter in the same way as L-glutamate and its direct, significant impact on major signaling pathways has not been extensively documented. In the context of the Chin et al. (2014) study, its inertness in affecting the ATP synthase and mTOR pathway, in contrast to α-ketoglutarate, was its key characteristic. The following diagram illustrates the established pathway affected by α-ketoglutarate, where this compound showed no effect.

G cluster_0 Cellular Environment cluster_1 Metabolic and Signaling Pathways 5_Octyl_a_KG 5-Octyl-α-KG Esterases Intracellular Esterases 5_Octyl_a_KG->Esterases 5_Octyl_D_Glu This compound (Control) 5_Octyl_D_Glu->Esterases a_KG α-Ketoglutarate Esterases->a_KG releases D_Glu D-Glutamate Esterases->D_Glu releases ATP_Synthase ATP Synthase a_KG->ATP_Synthase Inhibits D_Glu->ATP_Synthase No effect mTOR_Pathway mTOR Pathway ATP_Synthase->mTOR_Pathway Activates ATP_Production ATP Production ATP_Synthase->ATP_Production Drives

Caption: Signaling context showing the differential effects of α-ketoglutarate and D-glutamate.

Conclusion

Based on the available scientific literature, the effects of this compound appear to be neutral in the context of cellular energy metabolism in HEK293 and Jurkat cell lines. It serves as an effective negative control for studies investigating the metabolic effects of structurally similar, cell-permeable compounds like 5-octyl-α-ketoglutarate. The reproducibility of its inert effect on ATP levels in these two distinct cell lines suggests that it is a stable and reliable control compound. Further research is required to determine if this compound has any subtle or cell-type-specific effects that have not yet been characterized. Researchers are encouraged to include appropriate controls and perform dose-response studies to validate its neutrality in their specific experimental systems.

A Comparative Analysis of 5-Octyl D-Glutamate and Other Glutamate Prodrugs for Brain Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of glutamate analogs and modulators to the central nervous system (CNS) presents a significant challenge in the development of therapeutics for a range of neurological disorders. The blood-brain barrier (BBB) severely restricts the passage of many potentially therapeutic molecules. To overcome this, various prodrug strategies have been developed to enhance brain penetration. This guide provides a comparative analysis of 5-Octyl D-Glutamate, a simple alkyl ester prodrug of D-glutamate, with other classes of glutamate prodrugs. The comparison focuses on their mechanisms of brain entry, bioconversion, and the experimental data available to evaluate their efficacy.

Introduction to Glutamate Prodrug Strategies

Glutamate is the primary excitatory neurotransmitter in the CNS and its dysregulation is implicated in numerous neurological and psychiatric conditions. The development of drugs that can modulate glutamatergic signaling is a key area of research. However, the inherent polarity of glutamate and its analogs limits their ability to cross the BBB. Prodrugs are inactive derivatives of a parent drug that undergo bioconversion in the body to release the active compound. For CNS-acting drugs, prodrugs are designed to be more lipophilic or to utilize specific transporters at the BBB to facilitate brain entry.

This guide will compare the following classes of glutamate prodrugs:

  • Alkyl Ester Prodrugs: Represented by this compound, this approach involves masking the carboxylic acid group of glutamate with a lipophilic alkyl chain to increase passive diffusion across the BBB.

  • Amino Acid Transporter (LAT1)-Targeted Prodrugs: These prodrugs are designed to mimic large neutral amino acids, allowing them to be actively transported into the brain by the L-type Amino Acid Transporter 1 (LAT1).

  • Glutamate Carboxypeptidase II (GCPII) Inhibitor Prodrugs: This strategy focuses on delivering inhibitors of GCPII, an enzyme involved in glutamate metabolism, to the brain.

Comparative Data of Glutamate Prodrug Classes

Prodrug ClassExample Compound(s)Brain Uptake MechanismTypical Brain/Plasma RatioConversion to Active DrugReference
Alkyl Ester Prodrugs This compoundIncreased lipophilicity, passive diffusionData not publicly availableHydrolysis by cytoplasmic esterases[1][2]
LAT1-Targeted Prodrugs L-DOPA, Gabapentin enacarbilActive transport via LAT12-10 fold increase over parent drugEnzymatic cleavage of promoiety[1][3]
GCPII Inhibitor Prodrugs 2-PMPA prodrugsIncreased lipophilicity, passive diffusionMicromolar levels achieved in plasmaEnzymatic cleavage of promoieties[4]

Note: The data presented are representative values from studies on various compounds within each class and are intended for illustrative purposes. Direct comparison requires head-to-head experimental evaluation under identical conditions.

Mechanism of Action and Signaling Pathways

Upon successful delivery to the brain and subsequent hydrolysis, this compound releases D-glutamate. D-glutamate is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. The binding of a co-agonist is a prerequisite for NMDA receptor activation by glutamate. By increasing the availability of D-glutamate, these prodrugs can potentiate NMDA receptor signaling.

Below are diagrams illustrating the general mechanism of a glutamate prodrug and the signaling cascade associated with NMDA receptor activation.

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Prodrug_blood Glutamate Prodrug BBB Endothelial Cell Prodrug_blood->BBB Crosses BBB Prodrug_brain Glutamate Prodrug BBB->Prodrug_brain Enzymes Esterases/ Other Enzymes Prodrug_brain->Enzymes Hydrolysis Glutamate Active Glutamate Analog Enzymes->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds Neuron Neuron Receptor->Neuron Activates

Caption: General mechanism of a glutamate prodrug crossing the BBB.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR D_Glutamate D-Glutamate (from prodrug) D_Glutamate->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Promotes

Caption: Simplified NMDA receptor signaling pathway.

Experimental Protocols

The evaluation of glutamate prodrugs involves a series of in vitro and in vivo experiments to determine their stability, permeability, and efficacy. Below are detailed methodologies for key experiments.

In Vitro Hydrolysis Assay

This assay determines the stability of the prodrug and its conversion rate to the active drug in a biological matrix.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., DMSO). Prepare buffers at physiological pH (e.g., pH 7.4 phosphate-buffered saline) and solutions of plasma or brain homogenate from the species of interest.

  • Incubation: Add the prodrug stock solution to the pre-warmed buffer, plasma, or brain homogenate to a final concentration typically in the low micromolar range. Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the plasma and homogenate samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentrations of the remaining prodrug and the formed active drug in the supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of the prodrug versus time and determine the half-life (t½) of hydrolysis.

G start Start prep Prepare Prodrug and Biological Matrix start->prep incubate Incubate at 37°C prep->incubate sample Take Samples at Time Points incubate->sample quench Quench Reaction sample->quench process Process Samples (Centrifuge) quench->process analyze Analyze by LC-MS/MS process->analyze end Determine Half-life analyze->end

Caption: Workflow for an in vitro hydrolysis assay.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive permeability of a compound across the blood-brain barrier.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain polar lipid extract) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Solution: The prodrug is dissolved in a buffer at a relevant pH (e.g., 7.4) to create the donor solution.

  • Assay Setup: The filter plate (donor plate) is placed into a 96-well acceptor plate containing buffer. The donor solution is added to the wells of the filter plate.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, the concentrations of the prodrug in both the donor and acceptor wells are determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - CA(t)/Cequilibrium)) / (A * (1/VD + 1/VA) * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, and VD and VA are the volumes of the donor and acceptor wells, respectively.

In Vivo Microdialysis for Brain Pharmacokinetics

This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of a specific brain region in a living animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus) of an anesthetized animal.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Drug Administration: The prodrug is administered to the animal (e.g., intravenously or orally).

  • Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) into collection vials.

  • Quantification: The concentrations of the prodrug and the active drug in the dialysate samples are measured using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound drug concentration in the brain extracellular fluid is plotted over time to determine pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

Conclusion

The development of effective glutamate prodrugs for CNS delivery is a complex but promising field. Simple alkyl ester prodrugs like this compound offer a straightforward approach to increase lipophilicity and passive diffusion across the BBB. However, their success is dependent on efficient hydrolysis by brain esterases and avoidance of rapid peripheral metabolism. More complex strategies, such as targeting the LAT1 transporter, can offer enhanced brain uptake and specificity. The choice of prodrug strategy will depend on the specific therapeutic goal, the physicochemical properties of the parent molecule, and the desired pharmacokinetic profile. A thorough in vitro and in vivo experimental evaluation, as outlined in this guide, is crucial for the successful development of any glutamate prodrug.

References

Safety Operating Guide

Proper Disposal of 5-Octyl D-Glutamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Octyl D-Glutamate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols should still be rigorously followed.[1]

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the general safety and handling precautions for this compound.

CharacteristicDataSource
GHS Hazard Classification Not classified as hazardous[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[2]
First Aid Measures In case of contact, rinse the affected area with water. If symptoms persist, consult a physician.[1]
Storage Store at -20°C in a dry and well-ventilated place.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Review Institutional and Local Regulations

Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste. Local, state, and federal regulations must always be followed and take precedence over the general guidance provided here.

Step 2: Assess the Waste Stream

Identify the form of the this compound waste:

  • Unused pure compound: The original solid material.

  • Contaminated materials: Items such as pipette tips, gloves, and empty containers.

  • Solutions: this compound dissolved in a solvent.

Step 3: Disposal of Unused Pure this compound and Contaminated Materials

For small quantities of the solid compound and disposable materials that have come into contact with it:

  • Segregation: Collect all non-hazardous waste in a designated, clearly labeled waste container. Do not mix with hazardous chemical waste.

  • Container Labeling: Label the container as "Non-hazardous laboratory waste" and list the primary contents, including "this compound."

  • Disposal Path: Dispose of the container through your institution's established non-hazardous solid waste stream. This may be incineration or a sanitary landfill, as determined by your EHS department.

Step 4: Disposal of this compound Solutions

The disposal method for solutions containing this compound depends on the solvent used.

  • Aqueous Solutions: For dilute aqueous solutions, check with your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous, biodegradable materials, while others may require collection.

  • Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent (e.g., methanol, in which it is soluble), the entire solution must be treated as hazardous waste.

    • Collection: Collect the solution in a designated, sealed, and properly labeled hazardous waste container.

    • Labeling: The label must clearly identify all constituents of the solution and their approximate concentrations.

    • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. A common method for such waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.

A Start: this compound Waste B Consult Institutional & Local Regulations A->B C Is the waste in a hazardous solvent? B->C D Treat as Hazardous Waste (e.g., Incineration) C->D Yes E Is the waste solid or in a non-hazardous solution? C->E No G End D->G F Dispose as Non-Hazardous Waste per Institutional Protocol E->F Yes F->G

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Octyl D-Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Octyl D-Glutamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.

Compound Information
Identifier Value
Chemical Name This compound
Synonyms D-glutamic acid, 5-octyl ester; 5-Octyl ester D-glutamatic acid
CAS Number 149332-65-0[1][2][3]
Molecular Formula C₁₃H₂₅NO₄[2][3]
Molecular Weight 259.4 g/mol
Physical State Crystalline solid
Intended Use For research use only. Not for human or veterinary use.
Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as a powdered chemical, it is prudent to handle it with standard laboratory precautions to minimize any potential for irritation or allergic reaction.

Hazard Classification Rating
GHS Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0

Personal Protective Equipment (PPE)

While the substance is not classified as hazardous, the following PPE is recommended as standard laboratory practice when handling this compound in its solid, powdered form to prevent inhalation and skin contact.

Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from airborne particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact.
Respiratory Protection A dust mask or respirator (e.g., N95) is advised when handling larger quantities or if there is a potential for dust generation.Minimizes inhalation of airborne powder.
Body Protection A standard laboratory coat.Protects clothing and skin from spills.

Operational and Disposal Plans

Handling and Storage

Engineering Controls:

  • Handle in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder.

Safe Handling Practices:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste disposal bags, readily available.

  • Weighing and Transfer:

    • Perform in a fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust.

  • Solution Preparation:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Cap containers securely after use.

Storage:

  • Store at -20°C in a tightly sealed container.

  • Keep in a dry and well-ventilated place.

Spill Management
  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protective Equipment: Wear appropriate PPE as outlined above.

  • Cleanup:

    • For small spills, gently sweep up the solid material, avoiding dust generation. A moistened paper towel can be used to wipe the area after the bulk of the material has been removed.

    • Place all contaminated materials into a sealed bag for disposal.

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan
  • Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes, weigh boats) in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Do not allow the substance to enter sewers or waterways.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh Solid in Ventilated Area prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Protocol dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe end_node End remove_ppe->end_node start Receive Compound start->prep_ppe

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Octyl D-Glutamate
Reactant of Route 2
Reactant of Route 2
5-Octyl D-Glutamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。